molecular formula CF3CH2OCH=CH2<br>C4H5F3O B1200339 Fluroxene CAS No. 406-90-6

Fluroxene

Numéro de catalogue: B1200339
Numéro CAS: 406-90-6
Poids moléculaire: 126.08 g/mol
Clé InChI: DLEGDLSLRSOURQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Volatile Liquid. Bp: 43 °C. Density: 1.14 g cm-3. Formerly used as an inhalation anesthetic.
Fluroxene is an organofluorine compound.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-ethenoxy-1,1,1-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O/c1-2-8-3-4(5,6)7/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEGDLSLRSOURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3CH2OCH=CH2, C4H5F3O
Record name FLUOROXENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25026
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059957
Record name (2,2,2-Trifluoroethoxy)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Volatile Liquid. Bp: 43 °C. Density: 1.14 g cm-3. Formerly used as an inhalation anesthetic., Liquid. (inhalation anesthetic); Note: A gas above 109 degrees F; [NIOSH]
Record name FLUOROXENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25026
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fluroxene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/204
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

109 °F at 760 mmHg (NIOSH, 2023)
Record name FLUOROXENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25026
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.14 (NIOSH, 2023) - Denser than water; will sink
Record name FLUOROXENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25026
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

286 mmHg (NIOSH, 2023), 286.0 [mmHg]
Record name FLUOROXENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25026
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fluroxene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/204
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

406-90-6
Record name FLUOROXENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25026
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fluroxene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluroxene [USAN:INN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUROXENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethene, (2,2,2-trifluoroethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2,2,2-Trifluoroethoxy)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluroxene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUROXENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO7JHA3G03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ether, 2,2,2-trifluoroethyl vinyl
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/KO40D990.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Fluroxene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxene (2,2,2-trifluoroethyl vinyl ether) is a halogenated ether that was historically used as an inhalational anesthetic. Synthesized in 1951 by Julius G. Shukys, it was introduced for clinical use in 1954 under the brand name Fluoromar.[1] this compound offered rapid induction and recovery times for patients.[1] However, it was voluntarily withdrawn from the market in 1974 due to concerns regarding its flammability and potential for organ toxicity.[2] Despite its discontinued clinical use, the study of this compound's synthesis, chemical properties, and metabolic pathways continues to be of interest to researchers in the fields of medicinal chemistry and drug development for understanding the structure-activity relationships of anesthetic agents. This guide provides a comprehensive overview of the synthesis and chemical properties of this compound, including detailed experimental protocols and metabolic pathways.

Chemical and Physical Properties

This compound is a colorless, volatile liquid with a chemical formula of C₄H₅F₃O.[2] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₄H₅F₃O[2]
Molar Mass 126.08 g/mol [2]
Appearance Colorless liquid[3]
Boiling Point 43.1 °C[3]
Density 1.13 g/cm³[3]
Vapor Pressure 286 mmHg at 20 °C[3]
Solubility Soluble in organic solvents, slightly soluble in water.[3]
Stability Combustible. Can form explosive mixtures with air. Reacts with strong oxidizing agents.[3]

Synthesis of this compound

The primary method for the synthesis of this compound is the vinylation of 2,2,2-trifluoroethanol with acetylene. This reaction involves the addition of the alcohol across the triple bond of acetylene, typically in the presence of a catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,2,2-Trifluoroethanol

  • Acetylene gas

  • Potassium hydroxide (catalyst)

  • High-pressure reaction vessel (autoclave)

  • Distillation apparatus

  • Appropriate solvents for purification (e.g., diethyl ether)

Procedure:

  • Preparation of the Catalyst: A solution of potassium hydroxide in 2,2,2-trifluoroethanol is prepared. The concentration of the catalyst can influence the reaction rate and yield.

  • Reaction Setup: The reaction is conducted in a high-pressure autoclave due to the gaseous nature of acetylene and the need for elevated temperatures and pressures. The autoclave is charged with the solution of 2,2,2-trifluoroethanol and the potassium hydroxide catalyst.

  • Vinylation Reaction: The autoclave is sealed and purged with an inert gas, such as nitrogen, to remove any oxygen. Acetylene gas is then introduced into the vessel to the desired pressure. The reaction mixture is heated to a temperature typically in the range of 150-200°C. The reaction is maintained under these conditions with stirring for a specified period to allow for the formation of 2,2,2-trifluoroethyl vinyl ether.

  • Work-up and Purification: After the reaction is complete, the autoclave is cooled, and the excess acetylene is safely vented. The reaction mixture is then transferred to a separation funnel. The organic layer is washed with water to remove the catalyst and any unreacted alcohol. The crude this compound is then purified by fractional distillation to yield the final product.

Logical Workflow for this compound Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification 2_2_2_Trifluoroethanol 2_2_2_Trifluoroethanol Vinylation Vinylation Reaction (High Pressure & Temperature) 2_2_2_Trifluoroethanol->Vinylation Acetylene Acetylene Acetylene->Vinylation Potassium_Hydroxide Potassium Hydroxide (Catalyst) Potassium_Hydroxide->Vinylation Washing Washing with Water Vinylation->Washing Distillation Fractional Distillation Washing->Distillation Product This compound (2,2,2-Trifluoroethyl Vinyl Ether) Distillation->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Stability

This compound is a combustible liquid and can form explosive mixtures with air. It is reactive towards strong oxidizing agents. The vinyl ether linkage is susceptible to cleavage under certain conditions.

Metabolism of this compound

The biotransformation of this compound is a critical aspect of its toxicological profile. The molecule is metabolized in the liver primarily by the cytochrome P-450 enzyme system.[4] The metabolism proceeds via two main pathways, leading to the formation of trifluoroethanol (TFE) and trifluoroacetic acid (TFAA).[4] The relative production of these metabolites varies between species, which is thought to account for the observed differences in toxicity.[4]

Metabolic Pathway of this compound

G This compound This compound (2,2,2-Trifluoroethyl Vinyl Ether) Cytochrome_P450 Cytochrome P-450 This compound->Cytochrome_P450 Metabolism Trifluoroethanol 2,2,2-Trifluoroethanol (TFE) Cytochrome_P450->Trifluoroethanol Trifluoroacetic_Acid Trifluoroacetic Acid (TFAA) Cytochrome_P450->Trifluoroacetic_Acid Toxicity Toxicity Trifluoroethanol->Toxicity

Caption: Metabolic pathway of this compound.

Conclusion

This compound, while no longer in clinical use, represents an important molecule in the history of anesthetic development. Its synthesis via the vinylation of 2,2,2-trifluoroethanol is a classic example of ether formation. The chemical properties of this compound, particularly its flammability and metabolic profile, ultimately led to its withdrawal from the market. Understanding the synthesis, properties, and metabolism of this compound provides valuable insights for the design and development of safer and more effective anesthetic agents.

References

The Evolution of Fluorinated Anesthetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Historical Development, Physicochemical Properties, and Mechanistic Insights of Core Fluorinated Anesthetics for Researchers, Scientists, and Drug Development Professionals.

The introduction of fluorinated compounds revolutionized the field of anesthesiology, offering a significant improvement in safety and efficacy over their flammable ether predecessors. This technical guide provides a comprehensive overview of the historical development of key fluorinated anesthetics, from the early discovery of halothane to the modern, rapid-acting agents like sevoflurane and desflurane. It delves into their synthesis, physicochemical properties, and the current understanding of their mechanisms of action at the molecular level.

A Journey Through Time: The Historical Development of Fluorinated Anesthetics

The quest for the ideal anesthetic—one that is non-flammable, potent, and possesses a favorable pharmacokinetic profile—led to the systematic incorporation of fluorine into anesthetic molecules. This journey, spanning several decades, has resulted in the development of a series of agents that have become mainstays in modern surgical practice.

  • Halothane (Fluothane): The Pioneer First synthesized in 1951 by Charles W. Suckling at Imperial Chemical Industries, halothane marked a turning point in anesthesia.[1] It was introduced into clinical practice in 1956 and quickly gained popularity due to its non-flammable nature and potent anesthetic effects.[1][2] However, concerns over rare but severe hepatotoxicity, later understood to be immune-mediated, spurred the search for safer alternatives.[3][4]

  • Enflurane and Isoflurane: The Isomeric Advances In the 1960s, Ross Terrell and his team synthesized a series of halogenated methyl ethyl ethers, leading to the discovery of enflurane in 1963 and its isomer, isoflurane, in 1965.[5][6] Enflurane was introduced clinically in the 1970s, offering advantages over halothane, including greater metabolic stability.[3][4] Isoflurane, which became widely used in the 1980s, demonstrated even more favorable properties, such as lower solubility in blood, leading to faster induction and emergence from anesthesia, and a lower risk of the convulsive side effects sometimes seen with enflurane.[3][4]

  • Sevoflurane and Desflurane: The Modern Era of Rapid Onset and Offset The 1990s saw the introduction of two highly fluorinated ethers that further refined anesthetic practice: sevoflurane and desflurane. Sevoflurane, first synthesized in the 1970s but not clinically developed until later, is known for its low pungency, making it suitable for inhalation induction, and its rapid onset and recovery.[7][8] Desflurane, synthesized in the 1970s and introduced clinically in the 1990s, has the lowest blood-gas solubility of the volatile anesthetics, resulting in the most rapid induction and emergence from anesthesia.[9][10][11] Its low boiling point, however, necessitates the use of a special heated and pressurized vaporizer for administration.[12]

Physicochemical Properties: A Quantitative Comparison

The clinical characteristics of fluorinated anesthetics are directly related to their physicochemical properties. Understanding these properties is crucial for predicting their pharmacokinetic and pharmacodynamic behavior.

PropertyHalothaneEnfluraneIsofluraneSevofluraneDesflurane
Molecular Weight ( g/mol ) 197.4184.5184.5200.1168.0
Boiling Point (°C) 50.256.548.558.622.8
Vapor Pressure @ 20°C (mmHg) 243175238157669
Blood/Gas Partition Coefficient 2.41.91.40.680.42
Oil/Gas Partition Coefficient 22498984719
Minimum Alveolar Concentration (MAC) in O₂ (%) 0.751.681.152.056.0

Experimental Protocols: Synthesis and Characterization

Synthesis of Key Fluorinated Anesthetics

The synthesis of fluorinated anesthetics involves specialized chemical reactions, often requiring careful control of temperature, pressure, and catalysts.

The commercial synthesis of halothane typically involves a two-step process starting from trichloroethylene:

  • Fluorination: Trichloroethylene is reacted with hydrogen fluoride (HF) in the presence of a catalyst, such as antimony trichloride (SbCl₃), at elevated temperatures (e.g., 130°C). This step substitutes chlorine atoms with fluorine, yielding 2-chloro-1,1,1-trifluoroethane.

  • Bromination: The intermediate is then reacted with bromine (Br₂) at a high temperature (e.g., 450°C) to introduce a bromine atom, resulting in the formation of halothane (2-bromo-2-chloro-1,1,1-trifluoroethane).

One common method for the synthesis of isoflurane involves the chlorination of 2,2,2-trifluoroethyl difluoromethyl ether:

  • Starting Material: The synthesis begins with 2,2,2-trifluoroethyl difluoromethyl ether.

  • Chlorination: This ether is then subjected to chlorination, often using chlorine gas under controlled conditions, to replace a hydrogen atom on the ethyl group with a chlorine atom, yielding isoflurane (1-chloro-2,2,2-trifluoroethyl difluoromethyl ether).

A widely used method for the industrial production of sevoflurane is a two-step process:

  • Chloromethylation: Hexafluoroisopropanol (HFIP) is reacted with paraformaldehyde and hydrogen chloride in the presence of a catalyst to form 1,1,1,3,3,3-hexafluoro-2-(chloromethoxy)propane.

  • Fluorination: The resulting chloromethyl ether is then fluorinated using a fluorinating agent, such as potassium fluoride or hydrogen fluoride, to replace the chlorine atom with fluorine, yielding sevoflurane (1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane).

The most common commercial synthesis of desflurane involves the fluorination of isoflurane:

  • Starting Material: Isoflurane is used as the starting material.

  • Fluorination: Isoflurane is reacted with a strong fluorinating agent, such as bromine trifluoride (BrF₃) or hydrogen fluoride (HF) in the presence of a catalyst, to replace the chlorine atom with a fluorine atom, resulting in the formation of desflurane (1,2,2,2-tetrafluoroethyl difluoromethyl ether).

Key Experimental Methodologies

MAC is a standard measure of anesthetic potency and is defined as the alveolar concentration of an anesthetic at one atmosphere that prevents movement in 50% of subjects in response to a noxious stimulus.

Experimental Workflow for MAC Determination in an Animal Model (e.g., Rat):

Caption: Workflow for determining Minimum Alveolar Concentration (MAC).

The blood/gas partition coefficient is a measure of the solubility of an anesthetic in the blood and is a key determinant of the speed of induction and emergence. Headspace gas chromatography is a common method for its determination.

Experimental Workflow for Blood/Gas Partition Coefficient Measurement:

G A Equilibrate Blood and Gas Phases containing Anesthetic in a Sealed Vial at 37°C B Sample the Headspace Gas A->B E Determine Anesthetic Concentration in the Blood Phase (Cb) A->E C Inject Headspace Sample into Gas Chromatograph B->C D Determine Anesthetic Concentration in the Gas Phase (Cg) C->D F Calculate Partition Coefficient (λb/g = Cb / Cg) D->F E->F

Caption: Workflow for Blood/Gas Partition Coefficient Measurement.

Mechanisms of Action: Signaling Pathways

The precise mechanisms by which fluorinated anesthetics produce the state of general anesthesia are complex and not fully elucidated. However, it is widely accepted that they modulate the function of several ligand-gated ion channels and other neuronal proteins.

GABA-A Receptor Potentiation

A primary target for many volatile anesthetics is the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. Fluorinated anesthetics bind to specific sites on the GABA-A receptor, enhancing the effect of GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.

G cluster_0 Neuronal Membrane Anesthetic Fluorinated Anesthetic GABA_A GABA-A Receptor Anesthetic->GABA_A Allosteric Binding GABA GABA GABA->GABA_A Binds Chloride_Influx Increased Cl⁻ Influx GABA_A->Chloride_Influx Increased Channel Opening Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in G cluster_0 Neuronal Membrane Anesthetic Fluorinated Anesthetic NMDA_R NMDA Receptor Anesthetic->NMDA_R Inhibitory Binding Glutamate Glutamate Glutamate->NMDA_R Binds Ion_Influx Decreased Ca²⁺/Na⁺ Influx NMDA_R->Ion_Influx Reduced Channel Opening Reduced_Depolarization Reduced Neuronal Depolarization Ion_Influx->Reduced_Depolarization Leads to Reduced_Excitability Reduced Excitatory Transmission Reduced_Depolarization->Reduced_Excitability Results in G cluster_0 Neuronal Membrane Anesthetic Fluorinated Anesthetic TREK1 TREK-1 K⁺ Channel Anesthetic->TREK1 Activates K_Efflux Increased K⁺ Efflux TREK1->K_Efflux Increased Channel Opening Hyperpolarization Neuronal Hyperpolarization K_Efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

References

Early Studies on Fluroxene's Anesthetic Potency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early studies investigating the anesthetic potency of Fluroxene (2,2,2-trifluoroethyl vinyl ether). This compound, synthesized in 1951, was one of the first fluorinated anesthetic agents introduced into clinical practice in 1954.[1] Despite its initial promise of rapid induction and recovery, concerns over its flammability and organ toxicity led to its withdrawal from the market in 1974. This document consolidates the quantitative data on its potency, details the experimental protocols from key early investigations, and visualizes the methodologies and conceptual frameworks of the time.

Quantitative Data on Anesthetic Potency

The anesthetic potency of inhalational agents is primarily quantified by the Minimum Alveolar Concentration (MAC) and its various derivatives, along with its solubility characteristics as described by partition coefficients. The following tables summarize the key quantitative data for this compound from early studies.

Table 1: Minimum Alveolar Concentration (MAC) of this compound
SpeciesMAC Value (%)Study (Year)Notes
Dog3.7Eger et al. (1965)Determined as the alveolar concentration required to prevent gross muscular movement in response to a painful stimulus.
Human (Awake)1.48 (0.39 x MAC)Stoelting et al. (1970)MAC-awake, the alveolar concentration at which 50% of subjects respond to command. The MAC for surgical anesthesia in humans was not explicitly stated in this study but was used as a reference for the MAC-awake value.
Table 2: Partition Coefficients of this compound

Partition coefficients are crucial for understanding the pharmacokinetics of an inhalational anesthetic, influencing the speed of induction and emergence from anesthesia.

Partition CoefficientValueTemperature (°C)Study
Blood/Gas1.3737Multiple early sources
Lipid/Gas5225Daniels et al. (1979)[2]
Oil/Gas47.737Multiple early sources
Water/Gas0.8137Multiple early sources

Experimental Protocols

The following sections detail the methodologies employed in the seminal studies that established the anesthetic potency of this compound.

Determination of Minimum Alveolar Concentration (MAC) in Dogs (Eger et al., 1965)

This study was foundational in establishing MAC as a standard measure of anesthetic potency.

Objective: To determine the equipotent alveolar concentrations of various anesthetic agents, including this compound, in dogs.

Experimental Subjects: Mongrel dogs.

Methodology:

  • Anesthetic Administration: Anesthesia was induced and maintained using a circle anesthetic system. The concentration of this compound in the inspired gas was controlled using a calibrated vaporizer.

  • Anesthetic Concentration Measurement: The end-tidal (alveolar) concentration of this compound was measured. While the specific analytical method for this compound is not detailed in this specific paper, gas chromatography was a common method for such measurements during that era.

  • Equilibration Period: A steady-state alveolar concentration was maintained for at least 15 minutes before applying a noxious stimulus to ensure equilibration between the alveoli, blood, and brain.

  • Noxious Stimulus: A standardized painful stimulus was applied. The specific nature of the stimulus in the 1965 paper for multiple anesthetics was a tail clamp applied for up to one minute.

  • Endpoint: The presence or absence of gross, purposeful muscular movement in response to the stimulus was observed.

  • MAC Determination: The MAC value was determined as the mean of the lowest alveolar concentration that prevented movement and the highest concentration that permitted movement in response to the stimulus.

G cluster_protocol MAC Determination Protocol (Eger et al., 1965) cluster_decision Movement Response start Induce Anesthesia (this compound in Circle System) maintain Maintain Steady-State Alveolar Concentration (≥15 minutes) start->maintain measure Measure End-Tidal This compound Concentration maintain->measure stimulus Apply Noxious Stimulus (Tail Clamp) measure->stimulus observe Observe for Gross Purposeful Movement stimulus->observe movement Movement? observe->movement adjust_up Increase Anesthetic Concentration movement->adjust_up Yes adjust_down Decrease Anesthetic Concentration movement->adjust_down No adjust_up->maintain mac_calc Calculate MAC (Midpoint Concentration) adjust_up->mac_calc adjust_down->maintain adjust_down->mac_calc

Experimental workflow for MAC determination in dogs.
Determination of MAC-Awake in Humans (Stoelting et al., 1970)

This study investigated the alveolar concentration at which patients awaken from anesthesia, providing a different perspective on anesthetic potency.

Objective: To determine the minimum alveolar concentrations of various anesthetics, including this compound, at which patients awaken.

Experimental Subjects: Human volunteers.

Methodology:

  • Anesthetic Maintenance: Anesthesia was maintained at a stable end-tidal concentration of this compound for a defined period.

  • Awakening Protocol: The inspired concentration of this compound was gradually decreased.

  • Endpoint: The end-tidal concentration of this compound was recorded at the moment the subject was first able to open their eyes on command.

  • MAC-Awake Calculation: The MAC-awake was determined as the average of the end-tidal concentrations at which the first response and the last failure to respond occurred.

G cluster_protocol MAC-Awake Determination Protocol (Stoelting et al., 1970) cluster_decision Patient Response start Maintain Surgical Anesthesia (Stable this compound Concentration) decrease Gradually Decrease Inspired this compound start->decrease command Repeatedly Command Patient 'Open Your Eyes' decrease->command measure Continuously Monitor End-Tidal this compound command->measure response Eyes Open? command->response response->decrease No record Record End-Tidal Concentration at First Response response->record Yes mac_awake Determine MAC-Awake record->mac_awake

Workflow for determining MAC-awake in human subjects.
Determination of Partition Coefficients

The determination of blood/gas and oil/gas partition coefficients was crucial for understanding the uptake, distribution, and elimination of this compound. These were typically determined using in vitro methods.

General Principle: A known volume of the liquid phase (blood or oil) was equilibrated with a known volume and concentration of the anesthetic gas in a sealed container at a constant temperature. After equilibration, the concentration of the anesthetic in the gas phase was measured, and the amount dissolved in the liquid phase was calculated by subtraction from the initial amount. The partition coefficient was then calculated as the ratio of the concentration in the liquid phase to the concentration in the gas phase.

Methodology:

  • Sample Preparation: Samples of human blood or a reference lipid (like olive oil) were used.

  • Equilibration: The liquid was placed in a sealed vessel (e.g., a tonometer) with a known volume of gas containing this compound. The vessel was agitated at a constant temperature (typically 37°C) until equilibrium was reached.

  • Concentration Measurement: The concentration of this compound in the gas phase was measured, often using gas chromatography.

  • Calculation: The partition coefficient (λ) was calculated using the formula: λ = (Amount of anesthetic in liquid phase / Volume of liquid phase) / (Amount of anesthetic in gas phase / Volume of gas phase).

G cluster_protocol In Vitro Partition Coefficient Determination start Prepare Sample (Blood or Oil) introduce Introduce Known Volume and Concentration of this compound Gas start->introduce seal Seal in a Container of Known Volume introduce->seal equilibrate Equilibrate at Constant Temperature with Agitation seal->equilibrate measure_gas Measure Final this compound Concentration in Gas Phase equilibrate->measure_gas calculate_liquid Calculate this compound Concentration in Liquid Phase measure_gas->calculate_liquid calculate_pc Calculate Partition Coefficient (λ) calculate_liquid->calculate_pc

General workflow for in vitro partition coefficient determination.

Signaling Pathways and Mechanisms of Action

The early studies on this compound and other inhaled anesthetics were largely focused on their physiological effects and physical properties rather than their molecular mechanisms of action. The concept of specific receptor targets for anesthetics was not well-established during this period. The prevailing theory was the Meyer-Overton hypothesis, which correlated anesthetic potency with lipid solubility. This theory posited that anesthetics exert their effect by dissolving in the lipid bilayer of nerve cell membranes, causing a disruption of neuronal function.

G cluster_pathway Meyer-Overton Hypothesis of Anesthetic Action anesthetic Inhaled Anesthetic (e.g., this compound) lipid_solubility High Lipid Solubility (High Oil/Gas Partition Coefficient) anesthetic->lipid_solubility membrane Dissolves in Neuronal Lipid Bilayer lipid_solubility->membrane disruption Membrane Disruption/ Volume Expansion membrane->disruption neuronal_function Altered Neuronal Excitability disruption->neuronal_function anesthesia Anesthesia neuronal_function->anesthesia

Conceptual pathway of the Meyer-Overton hypothesis.

Conclusion

The early investigations into the anesthetic potency of this compound were instrumental in developing standardized methods for evaluating inhalational anesthetics. The establishment of MAC as a measure of potency and the characterization of its physicochemical properties through partition coefficients provided a quantitative framework for comparing different agents. While this compound is no longer in clinical use due to safety concerns, the foundational research conducted on this and other early fluorinated ethers paved the way for the development of the safer and more effective anesthetic agents used today. The experimental protocols detailed in this guide highlight the rigorous approach taken by early anesthetic researchers and provide valuable context for contemporary drug development and research.

References

The 1951 Synthesis of Fluroxene: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxene (2,2,2-trifluoroethyl vinyl ether) holds a significant place in the history of anesthesiology as one of the first fluorinated anesthetic agents to be synthesized. In 1951, Julius G. Shukys, working for Airco, successfully synthesized this novel compound, which would later be marketed as Fluoromar.[1][2] Its introduction marked a pivotal moment in the search for safer and more effective inhalational anesthetics. This compound offered rapid induction and recovery times, but was later withdrawn from the market in 1974 due to concerns about its flammability and potential for organ toxicity.[1][2] This document provides an in-depth technical guide to the likely core synthesis method employed by J.G. Shukys in 1951, based on the prevalent chemical methodologies of the era for the creation of vinyl ethers.

Core Synthesis Pathway: Vinylation of 2,2,2-Trifluoroethanol

The overall reaction is as follows:

CF₃CH₂OH + HC≡CH → CF₃CH₂OCH=CH₂

This process involves the base-catalyzed addition of the alcohol to the acetylene triple bond.

Experimental Protocol

The following is a detailed, reconstructed experimental protocol for the synthesis of this compound via the vinylation of 2,2,2-trifluoroethanol. This protocol is based on established chemical principles and general procedures for vinyl ether synthesis from the mid-20th century.

Materials:

  • 2,2,2-Trifluoroethanol (CF₃CH₂OH)

  • Acetylene (C₂H₂) gas

  • Potassium hydroxide (KOH) or other suitable base (e.g., sodium metal)

  • An inert, high-boiling solvent (e.g., dioxane, dibutyl ether)

  • Pressurized reaction vessel (autoclave)

Procedure:

  • Catalyst Preparation: A solution of potassium 2,2,2-trifluoroethoxide is prepared by dissolving potassium hydroxide in an excess of 2,2,2-trifluoroethanol under anhydrous conditions. Alternatively, metallic sodium can be carefully reacted with the alcohol to form the sodium alkoxide.

  • Reaction Setup: The prepared catalyst solution is charged into a high-pressure autoclave. The vessel is then sealed and purged with an inert gas, such as nitrogen, to remove any oxygen.

  • Introduction of Acetylene: Acetylene gas is introduced into the autoclave to the desired pressure.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically in the range of 150-200°C. The pressure inside the autoclave will increase due to the heating and the partial pressure of the acetylene. The reaction is maintained under these conditions with constant stirring for several hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the drop in acetylene pressure as it is consumed.

  • Work-up and Purification:

    • After the reaction is complete, the autoclave is cooled to room temperature, and the excess acetylene is carefully vented.

    • The reaction mixture is neutralized with a weak acid to quench the catalyst.

    • The crude product is then subjected to fractional distillation to separate the this compound from the unreacted 2,2,2-trifluoroethanol, solvent, and any byproducts.

Quantitative Data

The following table summarizes the typical quantitative data associated with the vinylation of 2,2,2-trifluoroethanol. These values are representative of this type of reaction and are intended for illustrative purposes.

ParameterValue
Reactants
2,2,2-Trifluoroethanol1.0 mol equivalent
Acetylene1.1 - 1.5 mol equivalent
Catalyst (KOH)0.1 - 0.2 mol equivalent
Reaction Conditions
Temperature150 - 200 °C
Pressure10 - 20 atm
Reaction Time4 - 8 hours
Product
Yield of this compound60 - 80%
Boiling Point of this compound42.5 °C

Visualizing the Synthesis and Related Pathways

This compound Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Fluroxene_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Product A 2,2,2-Trifluoroethanol D Vinylation in Autoclave (150-200°C, 10-20 atm) A->D B Acetylene B->D C Potassium Hydroxide (Catalyst) C->D E Neutralization D->E F Fractional Distillation E->F G This compound F->G Chemical_Reaction_Pathway cluster_reactants Reactants cluster_product Product reactant1 CF₃CH₂OH product CF₃CH₂OCH=CH₂ reactant1->product + reactant2 HC≡CH reactant2->product KOH

References

Initial Clinical Trials of Fluroxene (Fluoromar): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 16, 2025

Audience: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive analysis of the initial clinical trials of the inhalational anesthetic Fluroxene (brand name: Fluoromar), conducted in the 1950s. This compound, or 2,2,2-trifluoroethyl vinyl ether, was synthesized in 1951 by Julius G. Shukys and introduced into clinical use in 1954.[1] This document collates available quantitative data from these early studies, details the experimental protocols of the time, and visually represents the logical relationships and workflows of these pioneering clinical investigations. While the understanding of molecular signaling pathways was nascent in the 1950s, this guide also encapsulates the then-understood physiological effects of this anesthetic agent. The information presented herein is intended to offer a historical perspective on anesthetic drug development and clinical trial methodology.

Introduction

The 1950s marked a significant era in the development of anesthetic agents, with a move towards halogenated hydrocarbons to improve upon the flammability and side-effect profiles of existing ethers. This compound (Fluoromar) emerged as one of the first fluorinated anesthetics to undergo clinical investigation.[1] Synthesized in 1951, its initial evaluation in humans began in 1954, with anesthesiologist Dr. Max S. Sadove being the first to receive the agent.[1] This guide focuses on the foundational clinical studies that characterized the pharmacodynamics and clinical utility of this compound in the 1950s.

Physicochemical Properties

This compound is a volatile liquid with the following properties:

PropertyValue
Molecular FormulaC4H5F3O
Boiling Point43°C
Density1.14 g/cm³

These properties contributed to its administration via inhalation and its pharmacokinetic profile.

Early Clinical Trial Data (1954-1962)

The initial clinical trials of this compound were primarily observational and aimed at characterizing its anesthetic properties and safety in surgical patients. Two key studies from this period provide the bulk of the available quantitative data.

Preliminary Clinical Experience (1956)

A preliminary report published in 1956 detailed the use of this compound in 80 surgical cases. The findings highlighted its rapid induction and recovery times.

Table 1: Summary of Preliminary Clinical Trial of this compound (80 Cases)

ParameterObservation
Number of Patients 80
Induction Rapid and not unpleasant loss of consciousness.
Maintenance Generally smooth, though labile.
Recovery Rapid return of reflexes.
Muscular Relaxation Incomplete; attempts to deepen anesthesia for relaxation could lead to delayed recovery.
Postanesthetic Complications Nausea and vomiting reported at an incidence no greater than other inhalation agents.
Larger Scale Clinical Evaluation (1962)

A more extensive clinical evaluation published in 1962 summarized the use of this compound as the primary anesthetic agent in 614 surgical cases. This study provided a broader view of its clinical applicability across various surgical procedures.

Table 2: Patient Demographics and Surgical Procedures in the 1962 this compound Clinical Evaluation (614 Cases)

CharacteristicDetails
Number of Patients 614
Age Range All ages included
Types of Surgery General, orthopedic, gynecological, urological, thoracic, and neurosurgical procedures.

Table 3: Anesthetic Characteristics from the 1962 Clinical Evaluation

ParameterObservation
Induction Time Rapid
Recovery Time Rapid
Analgesia Potent
Side Effects Minimal "bucking" (laryngospasm).

Experimental Protocols

The experimental protocols of the 1950s, while less standardized than modern clinical trials, followed a general methodology for evaluating new anesthetic agents.

Patient Selection and Premedication

Patients were generally selected from the routine surgical schedule. Premedication typically consisted of a combination of a barbiturate (e.g., pentobarbital), an opioid (e.g., meperidine or morphine), and an anticholinergic (e.g., atropine or scopolamine) administered 45 to 60 minutes prior to surgery.

Anesthetic Administration and Monitoring

The administration of this compound was typically accomplished using a vaporizer attached to a gas machine, allowing for controlled delivery of the anesthetic vapor.

Experimental Workflow for this compound Administration

G cluster_pre_op Pre-Operative Phase cluster_op Operative Phase cluster_post_op Post-Operative Phase PatientSelection Patient Selection Premedication Administer Premedication (Barbiturate, Opioid, Anticholinergic) PatientSelection->Premedication Induction Induction with Thiopental Premedication->Induction Inhalation Initiate this compound Inhalation (Vaporizer with O2/N2O) Induction->Inhalation Maintenance Maintain Anesthesia (Adjust Vaporizer Concentration) Inhalation->Maintenance Monitoring Monitor Vital Signs (BP, HR, Respiration) Maintenance->Monitoring Discontinuation Discontinue this compound Maintenance->Discontinuation Recovery Observe Recovery (Return of Reflexes, Consciousness) Discontinuation->Recovery PostOpObservation Post-Operative Observation (Nausea, Vomiting) Recovery->PostOpObservation G cluster_cns Central Nervous System cluster_cvs Cardiovascular System cluster_resp Respiratory System cluster_musc Muscular System This compound This compound Administration Depression CNS Depression This compound->Depression HR Minimal Change in Heart Rate This compound->HR RespDepression Minimal Respiratory Depression This compound->RespDepression Relaxation Incomplete Muscle Relaxation This compound->Relaxation Analgesia Potent Analgesia Depression->Analgesia Unconsciousness Loss of Consciousness Depression->Unconsciousness BP Stable Blood Pressure

References

Fluroxene's Market Withdrawal in 1974: A Technical Analysis of the Core Reasons

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

CUPERTINO, CA — Fluroxene (2,2,2-trifluoroethyl vinyl ether), an inhalational anesthetic introduced in 1954, was voluntarily withdrawn from the market in 1974. This decision was prompted by accumulating evidence of significant organ toxicity, particularly hepatotoxicity, and concerns regarding its flammability. This in-depth technical guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the scientific underpinnings of this compound's market withdrawal, focusing on its metabolism, toxicity, and the experimental findings that elucidated these risks.

Executive Summary

The market withdrawal of this compound was a pivotal moment in anesthetic drug development, underscoring the importance of rigorous toxicological evaluation. The primary drivers for its removal were twofold: flammability at higher concentrations and, more critically, organ toxicity. The toxicity of this compound is not inherent to the parent compound but is a direct consequence of its metabolic activation, primarily by the cytochrome P450 (CYP) enzyme system. This process generates reactive metabolites, most notably 2,2,2-trifluoroethanol (TFE), which has been identified as the principal agent of cellular injury, particularly in the liver. The toxicity of this compound was found to be highly species-dependent and could be significantly exacerbated by the prior administration of drugs that induce hepatic microsomal enzymes.

Organ Toxicity: A Metabolically Driven Phenomenon

The organ toxicity associated with this compound, predominantly hepatotoxicity, is a classic example of metabolic bioactivation leading to adverse effects. The lipophilic nature of this compound facilitates its entry into hepatocytes, where it undergoes extensive metabolism.

The Metabolic Pathway of this compound

The metabolism of this compound proceeds via two main pathways, both initiated by the cytochrome P450 system.

  • O-dealkylation of the trifluoroethyl moiety: This is the critical pathway leading to toxicity. The vinyl group is cleaved, yielding 2,2,2-trifluoroethanol (TFE) and acetate. TFE is further oxidized by alcohol dehydrogenase to trifluoroacetaldehyde, which is then converted to the less toxic trifluoroacetic acid (TFAA) by aldehyde dehydrogenase.[1][2]

  • Epoxidation of the vinyl group: This pathway can lead to the formation of a reactive epoxide intermediate.

dot

Figure 1: Metabolic Pathway of this compound.

The key takeaway is the differential toxicity of the metabolites. TFE is a potent hepatotoxin, while TFAA is significantly less so. The ratio of TFE to TFAA produced varies considerably across species, which explains the observed differences in this compound's toxicity.[1]

Species-Dependent Toxicity

A crucial factor in the preclinical evaluation of this compound was the marked variation in its toxicity among different animal species. This species-specificity is directly linked to the metabolic profile of the drug.

SpeciesPrimary MetaboliteObserved Toxicity
Rodents (Rats, Mice)2,2,2-Trifluoroethanol (TFE)High mortality and severe liver necrosis
Dogs2,2,2-Trifluoroethanol (TFE)High toxicity
Monkeys (untreated)Trifluoroacetic Acid (TFAA)Low toxicity
HumansTrifluoroacetic Acid (TFAA)Generally low toxicity in clinical use

Table 1: Species-Dependent Metabolism and Toxicity of this compound [1]

This stark difference in metabolic handling, with humans and monkeys favoring the detoxification pathway to TFAA, explains why the severe toxicity observed in rodents was not a widespread clinical finding. However, the potential for this toxic pathway to be activated under certain conditions was a major concern.

Induction of Hepatic Enzymes

A critical discovery was that the toxicity of this compound could be dramatically increased by the pre-treatment of animals with agents that induce cytochrome P450 enzymes, such as phenobarbital. This induction shifts the metabolic balance towards the production of the highly toxic TFE, leading to massive hepatic necrosis and high mortality rates in species that would otherwise be less susceptible.[1]

dot

Enzyme_Induction_Effect cluster_0 Normal Metabolism cluster_1 Metabolism after Enzyme Induction Fluroxene_Normal This compound Metabolism_Normal CYP450 (Basal Level) Fluroxene_Normal->Metabolism_Normal TFE_Normal TFE (Low Level) Metabolism_Normal->TFE_Normal Minor Pathway TFAA_Normal TFAA (High Level) Metabolism_Normal->TFAA_Normal Major Pathway Toxicity_Low Low Toxicity TFE_Normal->Toxicity_Low Fluroxene_Induced This compound Metabolism_Induced CYP450 (Induced Level) Fluroxene_Induced->Metabolism_Induced TFE_Induced TFE (High Level) Metabolism_Induced->TFE_Induced Major Pathway TFAA_Induced TFAA (Low Level) Metabolism_Induced->TFAA_Induced Minor Pathway Toxicity_High High Toxicity (Hepatonecrosis) TFE_Induced->Toxicity_High Inducer Enzyme Inducer (e.g., Phenobarbital) Inducer->Metabolism_Induced Induces

Figure 2: Effect of Enzyme Induction on this compound Toxicity.

Experimental Evidence of Toxicity

A seminal study by Johnston, Cromwell, Eger, and colleagues in 1973 provided critical data on the toxicity of this compound in various animal models.[3] While the full text of this specific publication is not widely available, subsequent reviews and related studies allow for a reconstruction of the key experimental findings.

Experimental Protocols

The toxicity of this compound was typically assessed in studies involving the inhalation of the anesthetic by various animal species, including mice, rats, and dogs. A common experimental design involved the following steps:

  • Animal Models: Male and female animals of different species (e.g., Sprague-Dawley rats, Swiss-Webster mice) were used.

  • Enzyme Induction (where applicable): A subset of animals would be pre-treated with a cytochrome P450 inducer, such as phenobarbital, typically administered in their drinking water for a specified period before this compound exposure.

  • Anesthetic Exposure: Animals were placed in inhalation chambers and exposed to a controlled concentration of this compound for a defined duration.

  • Observation: Post-exposure, animals were monitored for clinical signs of toxicity and mortality was recorded.

  • Histopathology: At the end of the observation period, or upon death, tissues (primarily liver and kidney) were collected, fixed in formalin, sectioned, and stained with hematoxylin and eosin for microscopic examination.

Quantitative Data from Animal Studies
Animal ModelTreatmentKey Findings
Mice (Swiss-Webster)This compound anesthesiaSex-dependent toxicity, with higher mortality in males.
RatsThis compound anesthesia after phenobarbital pre-treatmentMassive lethal hepatic necrosis.
DogsThis compound anesthesiaHigh toxicity.

Table 2: Summary of Key Animal Toxicity Findings

Histopathological Findings

The primary target organ for this compound-induced toxicity is the liver. Histopathological examination of liver tissue from animals exposed to toxic doses of this compound, particularly after enzyme induction, revealed:

  • Centrilobular Necrosis: Widespread death of hepatocytes in the area surrounding the central vein.

  • Hemorrhage: Bleeding within the liver tissue.

  • Inflammatory Infiltrates: Accumulation of immune cells in response to the tissue damage.

Carcinogenicity and Mutagenicity

The potential carcinogenicity of this compound was a concern, as with any new chemical entity. However, definitive long-term carcinogenicity bioassays conducted by institutions like the National Cancer Institute (NCI) or the National Toxicology Program (NTP) for this compound are not readily found in the public domain. The International Agency for Research on Cancer (IARC) has evaluated volatile anesthetics as a group, but a specific monograph on this compound is not available.

In terms of mutagenicity, a study found that this compound is a promutagen, meaning it can become mutagenic after metabolic activation. It tested positive in the Ames test with Salmonella typhimurium strains TA100 and TA1535 in the presence of a rat liver microsomal fraction (S9). However, the significance of this finding to humans was considered unclear at the time.

The Role of Reactive Intermediates

The metabolism of this compound by cytochrome P450 is now understood to involve the formation of reactive intermediates. The epoxidation of the vinyl moiety can produce a highly reactive epoxide. Furthermore, the oxidation of the trifluoroethyl group proceeds through a radical intermediate.[4] These reactive species can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and death.

dot

Reactive_Intermediates This compound This compound CYP450 Cytochrome P450 This compound->CYP450 Radical Radical Intermediate CYP450->Radical Epoxide Epoxide Intermediate CYP450->Epoxide Macromolecules Cellular Macromolecules (Proteins, DNA) Radical->Macromolecules Covalent Binding Epoxide->Macromolecules Covalent Binding Cell_Injury Cellular Injury & Necrosis Macromolecules->Cell_Injury

Figure 3: Formation of Reactive Intermediates from this compound.

Conclusion

  • Metabolic Bioactivation: this compound is metabolized by cytochrome P450 to the highly toxic 2,2,2-trifluoroethanol.

  • Species-Dependent Toxicity: The metabolic profile and, consequently, the toxicity of this compound vary significantly across species, with rodents being particularly susceptible.

  • Enzyme Induction: The toxicity of this compound is dramatically potentiated by the induction of hepatic microsomal enzymes.

  • Hepatotoxicity: The primary manifestation of this compound toxicity is severe liver damage, characterized by centrilobular necrosis.

The story of this compound serves as a critical case study in drug development, highlighting the indispensable role of thorough metabolic and toxicological profiling, including the investigation of species differences and the impact of enzyme induction. These principles remain fundamental to the safety assessment of all new chemical entities today.

References

Pharmacological Profile of 2,2,2-Trifluoroethyl Vinyl Ether (Fluroxene): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethyl vinyl ether, commonly known as fluroxene, was one of the early halogenated inhalational anesthetics synthesized in 1951 and introduced for clinical use in 1954. Despite its advantages of rapid induction and recovery, its use was discontinued in 1974 due to concerns regarding flammability and organ toxicity. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its metabolic pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the historical context and pharmacological properties of halogenated ethers.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the induction of a reversible loss of consciousness, analgesia, and muscle relaxation, characteristic of general anesthetics. Its potency as an anesthetic is quantified by the Minimum Alveolar Concentration (MAC), which is the concentration in the alveoli at which 50% of subjects do not move in response to a noxious stimulus.

Anesthetic Potency (MAC)

The MAC of this compound has been determined in several species, demonstrating interspecies variability.

SpeciesMAC Value (vol %)Notes
Human0.4%MAC awake, the concentration at which patients open their eyes to command.
Dog3.5 ± 0.3%Determined by response to a standard noxious stimulus.
Rat5.0%Determined by response to tail clamping.[1]
Mechanism of Action

The precise molecular mechanism of action for this compound, like other volatile anesthetics, is not fully elucidated but is thought to involve interactions with various ion channels and receptors in the central nervous system. While specific studies on this compound's direct interactions with neuronal targets are limited, the general mechanisms for volatile anesthetics include:

  • Enhancement of Inhibitory Neurotransmission: Potentiation of γ-aminobutyric acid type A (GABA-A) and glycine receptors, leading to increased chloride ion influx and hyperpolarization of neurons.

  • Inhibition of Excitatory Neurotransmission: Inhibition of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors, as well as neuronal nicotinic acetylcholine receptors.

  • Modulation of Ion Channels: Effects on voltage-gated sodium, potassium, and calcium channels, altering neuronal excitability and neurotransmitter release.

Pharmacokinetics

The pharmacokinetic profile of an inhalational anesthetic is determined by its uptake, distribution, metabolism, and elimination. These processes are largely governed by the agent's physicochemical properties, such as its solubility in blood and tissues.

Physicochemical Properties and Partition Coefficients

The solubility of an anesthetic in different tissues is described by its partition coefficients. A lower blood/gas partition coefficient is associated with faster induction and emergence from anesthesia.

Partition CoefficientValueTemperature (°C)
Blood/Gas1.3737
Krebs' Solution/Air0.8137
Lipid/Gas5225
Metabolism and Toxicity

This compound is metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system.[2] The metabolism of this compound is a critical determinant of its toxicity, which varies significantly across species. The molecule has two primary sites for metabolic attack: the vinyl group and the 2,2,2-trifluoroethyl group.

  • Vinyl Moiety: Metabolism of the vinyl group leads to the formation of a reactive intermediate that can cause the destruction of the heme prosthetic group of CYP450 enzymes.[3]

  • Trifluoroethyl Moiety: Oxidation of the trifluoroethyl group produces trifluoroethanol (TFE) and trifluoroacetic acid (TFAA). The relative production of these metabolites is species-dependent and correlates with toxicity. TFE is associated with significant toxicity, including hepatotoxicity. In species where TFE is the major metabolite (e.g., rodents, dogs), this compound exhibits high toxicity. In humans and monkeys, where TFAA is the predominant metabolite, toxicity is lower.

The induction of CYP450 enzymes, for example by pretreatment with phenobarbital, can enhance the toxicity of this compound.

Fluroxene_Metabolism cluster_vinyl Vinyl Moiety Metabolism cluster_trifluoroethyl Trifluoroethyl Moiety Metabolism This compound 2,2,2-Trifluoroethyl Vinyl Ether (this compound) CYP450 Cytochrome P450 This compound->CYP450 Oxidation Vinyl_Intermediate Reactive Intermediate CYP450_Heme Cytochrome P450 Heme Vinyl_Intermediate->CYP450_Heme Alkylation CO2 CO2 Vinyl_Intermediate->CO2 Further Metabolism Destroyed_Heme Destroyed Heme CYP450_Heme->Destroyed_Heme TFE Trifluoroethanol (TFE) (Toxic) TFAA Trifluoroacetic Acid (TFAA) (Less Toxic) CYP450->Vinyl_Intermediate Vinyl Oxidation CYP450->TFE Trifluoroethyl Oxidation CYP450->TFAA Trifluoroethyl Oxidation

Figure 1: Metabolic pathways of this compound.

Systemic Effects

Cardiovascular System

This compound generally produces minor depression of ventricular function in healthy individuals.[4] However, in patients with underlying cardiac conditions, such as aortic valvular disease, even low concentrations of this compound can cause a significant depression of stroke volume.[4] Studies on isolated rat heart muscle have demonstrated a direct negative inotropic effect.[1]

ParameterChange with this compound (at 4.6 vol %)
Peak Developed Isometric Tension↓ 29%[1]
Maximum Rate of Tension Development↓ 24%[1]
Vmax (unloaded muscle)Unaltered[1]
Maximum Force (Po)↓ 15-27%[1]
Work and Power↓ 15-27%[1]
Central Nervous System

This compound produces a dose-dependent depression of the central nervous system, leading to anesthesia. The specific effects on cerebral blood flow, intracranial pressure, and neuronal activity have not been as extensively studied as those of more modern anesthetics.

Experimental Protocols

Determination of Minimum Alveolar Concentration (MAC)

Objective: To determine the concentration of this compound that prevents movement in 50% of subjects in response to a noxious stimulus.

General Protocol (adapted for canines):

  • Animal Preparation: Healthy adult dogs are anesthetized with this compound delivered via a calibrated vaporizer in 100% oxygen. The animals are intubated and mechanically ventilated to maintain normocapnia. Core body temperature is maintained at 37°C.

  • Anesthetic Equilibration: The end-tidal concentration of this compound is maintained at a constant level for at least 15-20 minutes to ensure equilibration between the alveoli, blood, and brain.

  • Noxious Stimulus: A standardized noxious stimulus, such as a tail clamp or electrical stimulation, is applied for a defined duration (e.g., 60 seconds).

  • Response Assessment: The animal's response is observed. A positive response is defined as a gross, purposeful movement of the head or limbs.

  • Bracketing Method: The end-tidal concentration of this compound is incrementally increased or decreased for subsequent animals (or after a suitable washout period in the same animal) to bracket the concentration at which a response occurs. The MAC is calculated as the mean of the lowest concentration that prevents movement and the highest concentration that permits movement.

Determination of Blood/Gas Partition Coefficient

Objective: To determine the relative solubility of this compound in blood compared to air at a constant temperature.

General Protocol (Gas Chromatography):

  • Sample Preparation: A known volume of fresh heparinized blood is placed in a sealed vial.

  • Equilibration: A known concentration of this compound vapor is introduced into the vial, and the vial is agitated in a temperature-controlled water bath (e.g., 37°C) until equilibrium is reached between the gas and blood phases.

  • Gas Phase Analysis: A sample of the gas phase is withdrawn and injected into a gas chromatograph (GC) equipped with a suitable column and detector (e.g., flame ionization detector).

  • Calculation: The concentration of this compound in the gas phase is determined from a standard curve. The concentration in the blood phase is calculated by mass balance. The blood/gas partition coefficient is the ratio of the concentration in the blood to the concentration in the gas phase.

Preclinical_Anesthetic_Workflow start New Volatile Anesthetic Candidate physchem Physicochemical Characterization (Solubility, Partition Coefficients) start->physchem in_vitro_metabolism In Vitro Metabolism (Liver Microsomes, Hepatocytes) physchem->in_vitro_metabolism in_vivo_pk In Vivo Pharmacokinetics (Uptake, Distribution, Elimination) in_vitro_metabolism->in_vivo_pk mac_determination Anesthetic Potency (MAC) (Rodents, Non-rodents) in_vivo_pk->mac_determination cardio_effects Cardiovascular Safety (ECG, Blood Pressure, Cardiac Output) mac_determination->cardio_effects cns_effects CNS Effects (EEG, Cerebral Blood Flow) mac_determination->cns_effects toxicity Toxicity Studies (Acute, Sub-chronic) cardio_effects->toxicity cns_effects->toxicity clinical_trials Clinical Trials toxicity->clinical_trials

Figure 2: Preclinical evaluation workflow for an inhalational anesthetic.

Conclusion

2,2,2-Trifluoroethyl vinyl ether (this compound) represents an important chapter in the history of anesthetic development. While its clinical use was short-lived due to safety concerns, its study provided valuable insights into the metabolism and toxicity of halogenated ethers. The significant interspecies differences in its toxicity underscore the importance of thorough preclinical evaluation of drug metabolism. This technical guide has summarized the key pharmacological data for this compound, providing a resource for researchers interested in the structure-activity relationships and metabolic pathways of volatile anesthetics. Further investigation into the specific molecular targets of this compound could provide a more complete understanding of its anesthetic and toxic effects.

References

Methodological & Application

Application Notes and Protocols for In Vitro Metabolism Studies of Fluroxene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxene (2,2,2-trifluoroethyl vinyl ether) is a volatile anesthetic that was introduced for clinical use in 1954 but was later withdrawn from the market in 1974 due to concerns about its flammability and potential for organ toxicity.[1][2] The toxicity of this compound is closely linked to its metabolism, primarily by the cytochrome P450 (CYP) enzyme system in the liver.[1][3] In vitro metabolism studies are crucial for understanding the biotransformation of this compound, identifying its metabolites, and elucidating the mechanisms of its toxicity. These studies typically utilize subcellular fractions, such as liver microsomes, which are rich in CYP enzymes.[1][4]

This document provides an overview of the in vitro metabolism of this compound, including its metabolic pathways and protocols for conducting relevant experiments.

Metabolic Pathways of this compound

The in vitro metabolism of this compound is primarily an oxidative process mediated by cytochrome P450 enzymes.[1][3] The metabolism of this compound proceeds via two main pathways, targeting the trifluoroethyl and vinyl moieties of the molecule.

  • Metabolism of the Trifluoroethyl Moiety: This pathway leads to the formation of two major metabolites: 2,2,2-trifluoroethanol (TFE) and trifluoroacetic acid (TFAA).[3] The relative ratio of these two metabolites can vary between species, which is believed to be a factor in the observed species-specific toxicity of this compound.[3]

  • Metabolism of the Vinyl Moiety: The vinyl group of this compound is also a target of metabolic enzymes. This pathway is associated with the destruction of the heme prosthetic group of cytochrome P450 enzymes, leading to a decrease in their activity.[3]

While the involvement of the broader cytochrome P450 family is established, specific isoforms responsible for this compound metabolism have not been definitively identified in the available literature. However, studies on other fluorinated ether anesthetics strongly suggest the involvement of CYP2E1 .[5][6][7][8] It is also known that cytochrome P-448 is not involved in the metabolism of this compound.[1]

Below is a diagram illustrating the proposed metabolic pathway of this compound.

Fluroxene_Metabolism cluster_enzymes Mediated by Cytochrome P450 (Likely CYP2E1) This compound This compound (2,2,2-trifluoroethyl vinyl ether) TFE 2,2,2-Trifluoroethanol (TFE) This compound:e->TFE:w Oxidation (Trifluoroethyl Moiety) Vinyl_Metabolism Vinyl Moiety Metabolism This compound:s->Vinyl_Metabolism:e Oxidation (Vinyl Moiety) TFAA Trifluoroacetic Acid (TFAA) TFE:e->TFAA:w Further Oxidation CYP450 Inactivation CYP450 Inactivation Vinyl_Metabolism->CYP450 Inactivation Heme Destruction

Caption: Proposed metabolic pathway of this compound.

Quantitative Data Summary

For context, a summary of typical parameters evaluated in in vitro metabolism studies is provided in the table below. Researchers investigating this compound would aim to populate such a table with experimental data.

ParameterDescriptionTypical Units
Km (Michaelis Constant)The substrate concentration at which the reaction rate is half of Vmax. Reflects enzyme-substrate affinity.µM
Vmax (Maximum Velocity)The maximum rate of the enzymatic reaction at saturating substrate concentrations.pmol/min/mg protein
CLint (Intrinsic Clearance)The intrinsic ability of the liver to metabolize a drug, calculated as Vmax/Km.µL/min/mg protein
t1/2 (Half-life)The time required for the concentration of the drug to be reduced by half.min

Experimental Protocols

The following are generalized protocols for conducting in vitro metabolism studies of this compound using rat liver microsomes. These should be adapted and optimized based on specific experimental goals and available resources.

Microsomal Stability Assay

This assay determines the rate at which this compound is metabolized by liver microsomes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound.

Materials:

  • This compound

  • Rat liver microsomes (commercially available or prepared in-house)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • Internal standard for analytical quantification

  • Incubator or water bath at 37°C

  • LC-MS/MS or GC-MS for analysis

Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, rat liver microsomes, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add this compound to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of this compound should be low enough to ensure first-order kinetics (typically below the expected Km).

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the concentration of remaining this compound in the supernatant using a validated LC-MS/MS or GC-MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the half-life (t1/2 = -0.693/slope). Intrinsic clearance can then be calculated from the half-life.

Microsomal_Stability_Workflow Start Prepare Incubation Mixture (Microsomes, Buffer, NADPH System) Preincubation Pre-incubate at 37°C Start->Preincubation Initiate Add this compound Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction (Cold Acetonitrile + Internal Standard) Sample->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge Analyze Analyze this compound Concentration (LC-MS/MS or GC-MS) Centrifuge->Analyze Data Calculate t1/2 and CLint Analyze->Data

Caption: Workflow for a microsomal stability assay.

Metabolite Identification and Profiling

This experiment aims to identify the metabolites of this compound formed by liver microsomes.

Objective: To identify the major metabolites of this compound, such as TFE and TFAA.

Materials:

  • Same as for the microsomal stability assay, but with a higher concentration of this compound to generate sufficient quantities of metabolites for detection.

  • Analytical standards for suspected metabolites (TFE, TFAA) if available.

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement and structural elucidation.

Protocol:

  • Incubation: Follow steps 1-3 of the microsomal stability assay protocol, but use a higher concentration of this compound and a longer incubation time (e.g., 60-120 minutes) to allow for significant metabolite formation.

  • Reaction Quenching and Sample Preparation: Follow steps 5 and 6 of the microsomal stability assay.

  • Analysis: Analyze the samples using LC-MS/MS or GC-MS.

    • Metabolite Profiling: Compare the chromatograms of the incubated samples with a control sample (without NADPH or without this compound) to identify peaks corresponding to metabolites.

    • Metabolite Identification: Characterize the potential metabolites by examining their mass spectra, including the parent ion and fragmentation patterns. Accurate mass measurements can be used to predict the elemental composition.

    • Confirmation: If analytical standards are available, compare the retention times and mass spectra of the suspected metabolites with those of the standards for confirmation.

Conclusion

The in vitro metabolism of this compound is a critical area of study for understanding its toxicity. The protocols and information provided here offer a framework for researchers to investigate the biotransformation of this compound. While detailed quantitative data for this compound is sparse in the literature, the described methodologies can be applied to generate such data, which would be invaluable for a more complete understanding of the metabolic fate of this compound. Further research is warranted to definitively identify the specific CYP450 isoforms involved in this compound metabolism and to fully characterize its metabolic profile.

References

Application Notes and Protocols for Studying Fluroxene Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxene (2,2,2-trifluoroethyl vinyl ether) is a halogenated ether that was formerly used as an inhalational anesthetic. Its use was discontinued due to concerns about its toxicity, particularly hepatotoxicity and nephrotoxicity, observed in animal studies.[1][2] Understanding the mechanisms of this compound toxicity is crucial for risk assessment of related halogenated compounds. This document provides detailed application notes and experimental protocols for studying this compound-induced toxicity in animal models, focusing on rodent models such as rats and mice.

The toxicity of this compound is primarily attributed to its metabolism by cytochrome P450 enzymes, particularly CYP2E1.[1][3] This metabolic activation leads to the formation of reactive intermediates, including 2,2,2-trifluoroethanol (TFE), which is believed to be the main mediator of the observed toxic effects.[2][4] These toxic metabolites can induce cellular damage through mechanisms such as oxidative stress, leading to apoptosis and necrosis in target organs, primarily the liver and kidneys.[1][5]

Animal Models

Rats and mice are the most commonly used animal models for studying the toxicity of halogenated hydrocarbons like this compound.[6][7] Species- and even strain-specific differences in metabolism and susceptibility to toxicity are well-documented, making the choice of model critical for the study design.[8][9]

Recommended Animal Models:

  • Rats: Wistar and Sprague-Dawley rats are frequently used in general toxicology studies.[10][11]

  • Mice: Swiss Webster and C57BL/6 mice are common choices for toxicological research.[12]

Data Presentation: Quantitative Toxicity Data

CompoundSpeciesRoute of AdministrationLD50Reference
2,2,2-Trifluoroethanol (TFE)RatIntraperitoneal210 mg/kg[4]
2,2,2-Trifluoroethanol (TFE)RatOral210 - 440 mg/kg (depending on deuteration)[13]
2,2,2-Trifluoroethanol (TFE)MouseOral366 mg/kg[14]
2,2,2-Trifluoroethanol (TFE)MouseIntraperitoneal210 mg/kg[14]
2,2,2-Trifluoroethanol (TFE)HamsterIntraperitoneal350 mg/kg[14]

Experimental Protocols

Protocol 1: Acute Toxicity Study of this compound in Rats (Oral Gavage)

Objective: To determine the acute toxicity profile of this compound following a single oral dose and to identify the No-Observed-Adverse-Effect Level (NOAEL) and potential target organs.

Materials:

  • This compound

  • Vehicle (e.g., corn oil)

  • Sprague-Dawley or Wistar rats (young adults, both sexes)[10][11]

  • Oral gavage needles

  • Standard laboratory equipment for animal housing and observation.

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days prior to the study.[10]

  • Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle. The stability of the test substance in the vehicle should be determined.[10]

  • Dosing:

    • Divide animals into at least 3 dose groups and a control group (vehicle only), with a minimum of 5 animals per sex per group.[10]

    • Administer a single dose of this compound or vehicle via oral gavage. The dose volume should be based on the animal's body weight.[15]

    • Dose selection should be based on available data for related compounds (e.g., TFE) to induce toxic effects at the highest dose but not severe suffering or death that would preclude evaluation.[13]

  • Observation:

    • Observe animals for clinical signs of toxicity and mortality at 1, 2.5, and 4 hours post-administration and daily thereafter for 14 days.[15]

    • Record body weight just before dosing, at day 7, and at the end of the 14-day observation period.[15]

  • Necropsy and Tissue Collection:

    • At the end of the 14-day observation period, euthanize all surviving animals.

    • Perform a gross necropsy on all animals (including those that died during the study).

    • Collect liver and kidney tissues for histopathological examination.[16]

    • Collect blood via cardiac puncture for serum biochemical analysis.

Protocol 2: Assessment of this compound-Induced Hepatotoxicity and Nephrotoxicity

Objective: To evaluate the biochemical and histopathological changes in the liver and kidneys of rats exposed to this compound.

A. Serum Biochemical Analysis

Materials:

  • Blood collection tubes

  • Centrifuge

  • Commercial assay kits for ALT, AST, ALP, BUN, and creatinine

Procedure:

  • Sample Preparation: Collect blood into serum separator tubes. Allow the blood to clot and then centrifuge to separate the serum.[17]

  • Biochemical Assays: Analyze the serum for the following markers according to the manufacturer's instructions for the respective assay kits:

    • Hepatotoxicity markers: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), and Alkaline phosphatase (ALP).[18]

    • Nephrotoxicity markers: Blood urea nitrogen (BUN) and Creatinine.[17]

B. Histopathological Examination

Materials:

  • 10% neutral buffered formalin

  • Paraffin

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

  • Light microscope

Procedure:

  • Tissue Fixation and Processing:

    • Immediately fix the collected liver and kidney tissues in 10% neutral buffered formalin for at least 24 hours.[16]

    • Process the fixed tissues through graded alcohols and xylene, and embed in paraffin.[19]

  • Sectioning and Staining:

    • Cut 4-5 µm thick sections from the paraffin blocks using a microtome.

    • Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).[16]

  • Microscopic Examination:

    • Examine the stained sections under a light microscope for any pathological changes.

    • Liver: Look for signs of hepatocellular degeneration, necrosis, inflammation, and changes in the portal triads.[20]

    • Kidney: Examine the glomeruli, renal tubules, and interstitium for evidence of degeneration, necrosis, and inflammation.[16]

Protocol 3: Assessment of Apoptosis and Oxidative Stress

A. TUNEL Assay for Apoptosis in Liver Tissue

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in liver tissue sections.

Materials:

  • Paraffin-embedded liver sections

  • TUNEL assay kit (e.g., with FITC-labeled dUTP)

  • Proteinase K

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Fluorescence microscope

Procedure (adapted from a general protocol): [21][22]

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate the liver tissue sections through a series of xylene and graded ethanol washes.[23]

  • Permeabilization: Incubate the sections with Proteinase K to retrieve antigens.[23]

  • TUNEL Reaction:

    • Incubate the sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., FITC-dUTP) in a humidified chamber at 37°C.[21]

    • This allows the TdT to catalyze the addition of the labeled nucleotide to the 3'-OH ends of fragmented DNA.

  • Detection:

    • Wash the sections to remove unincorporated nucleotides.

    • If an indirect detection method is used, incubate with a secondary detection reagent (e.g., anti-FITC antibody conjugated to a fluorescent probe).

    • Counterstain the nuclei with a DNA stain (e.g., DAPI).

  • Microscopy: Mount the slides and visualize under a fluorescence microscope. Apoptotic cells will show fluorescently labeled nuclei.

B. Caspase-3 Activity Assay in Kidney Tissue

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, in kidney tissue homogenates.

Materials:

  • Kidney tissue

  • Lysis buffer

  • Caspase-3 colorimetric assay kit (containing a DEVD-pNA substrate)

  • Spectrophotometer or microplate reader

Procedure (adapted from a general protocol): [24][25]

  • Tissue Homogenization: Homogenize the kidney tissue in cold lysis buffer on ice.[26]

  • Lysate Preparation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.[26]

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay method.

  • Caspase-3 Assay:

    • In a 96-well plate, add a defined amount of protein from each sample.

    • Add the caspase-3 substrate (DEVD-pNA) to each well.[12]

    • Incubate the plate at 37°C. Caspase-3 will cleave the substrate, releasing the chromophore p-nitroaniline (pNA).

  • Measurement: Measure the absorbance of pNA at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.[12]

C. Oxidative Stress Markers in Liver Tissue

Objective: To measure markers of oxidative stress, including malondialdehyde (MDA) and the activity of antioxidant enzymes (Superoxide Dismutase - SOD, and Glutathione Peroxidase - GPx), in liver homogenates.

Materials:

  • Liver tissue

  • Homogenization buffer

  • Assay kits for MDA, SOD, and GPx

  • Spectrophotometer

Procedure (adapted from general protocols): [27][28]

  • Tissue Homogenization: Homogenize a weighed portion of the liver tissue in the appropriate cold buffer as specified by the assay kits.

  • Homogenate Preparation: Centrifuge the homogenate and collect the supernatant for the assays.

  • Assays: Perform the assays for MDA, SOD, and GPx according to the manufacturer's instructions for each kit. These assays are typically colorimetric and rely on measuring the absorbance of a colored product at a specific wavelength.

Visualization of Pathways and Workflows

Fluroxene_Metabolism_and_Toxicity cluster_metabolism Metabolism in Hepatocytes cluster_toxicity Cellular Toxicity This compound This compound (2,2,2-trifluoroethyl vinyl ether) CYP2E1 Cytochrome P450 2E1 This compound->CYP2E1 Metabolic Activation TFE 2,2,2-Trifluoroethanol (TFE) (Toxic Metabolite) CYP2E1->TFE Reactive_Intermediates Other Reactive Intermediates CYP2E1->Reactive_Intermediates Oxidative_Stress Oxidative Stress (Increased ROS) TFE->Oxidative_Stress Reactive_Intermediates->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis (Caspase Activation) Mitochondrial_Dysfunction->Apoptosis Necrosis Necrosis Mitochondrial_Dysfunction->Necrosis Cell_Damage Hepatocellular & Renal Cell Damage Apoptosis->Cell_Damage Necrosis->Cell_Damage

Caption: Metabolic activation of this compound and downstream cellular toxicity pathways.

Experimental_Workflow cluster_animal_phase In-Vivo Phase cluster_analysis_phase Ex-Vivo Analysis Animal_Acclimatization Animal Acclimatization (Rats/Mice) Dosing This compound Administration (e.g., Oral Gavage) Animal_Acclimatization->Dosing Observation Clinical Observation (14 days) Dosing->Observation Sample_Collection Euthanasia & Sample Collection (Blood, Liver, Kidney) Observation->Sample_Collection Biochemistry Serum Biochemical Analysis (ALT, AST, BUN, Cr) Sample_Collection->Biochemistry Histopathology Histopathology (H&E Staining) Sample_Collection->Histopathology Apoptosis_Assay Apoptosis Assays (TUNEL, Caspase-3) Sample_Collection->Apoptosis_Assay Oxidative_Stress_Assay Oxidative Stress Assays (MDA, SOD, GPx) Sample_Collection->Oxidative_Stress_Assay

Caption: General experimental workflow for studying this compound toxicity in rodents.

References

Gas Chromatography Methods for Fluroxene Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxene (2,2,2-trifluoroethyl vinyl ether), marketed under the brand name Fluoromar, was one of the first fluorinated anesthetics synthesized in 1951. It was valued for its rapid induction and recovery times. However, due to findings of its toxicity, this compound was withdrawn from clinical use in 1974. Despite its obsolescence in clinical practice, the analysis of this compound and its metabolites remains relevant for toxicological studies, forensic investigations, and in research contexts exploring the metabolism and effects of halogenated ethers.

This document provides proposed gas chromatography (GC) methods for the qualitative and quantitative analysis of this compound and its primary volatile metabolite, 2,2,2-trifluoroethanol (TFE), in biological matrices. As no standardized, validated methods have been recently published due to the drug's withdrawal, the following protocols are based on established principles for the analysis of other volatile anesthetics and fluorinated compounds.

Metabolic Pathway of this compound

This compound is metabolized in the liver primarily by the cytochrome P-450 enzyme system. The vinyl moiety is targeted, leading to the formation of an unstable intermediate that releases 2,2,2-trifluoroethanol (TFE). TFE is then further oxidized to trifluoroacetic acid (TFAA), which is the primary excretory product. The generation of TFE is considered a key step in the compound's toxicity.

Fluroxene_Metabolism This compound This compound (2,2,2-trifluoroethyl vinyl ether) TFE 2,2,2-Trifluoroethanol (TFE) This compound->TFE Cytochrome P-450 (Hepatic Oxidation) TFAA Trifluoroacetic Acid (TFAA) TFE->TFAA Alcohol Dehydrogenase

Caption: Metabolic conversion of this compound to its primary metabolites.

Protocol 1: Determination of this compound in Whole Blood by Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is ideal for the volatile parent compound, this compound, as it minimizes matrix effects and prevents contamination of the GC system.[1][2]

Experimental Protocol:

  • Sample Preparation:

    • Pipette 0.5 mL of chilled whole blood into a 10 mL or 20 mL glass headspace vial.

    • Add 10 µL of an appropriate internal standard (IS), such as isoflurane or sevoflurane, at a known concentration.

    • Immediately seal the vial with a PTFE-lined septum and crimp cap.

    • Vortex gently for 5 seconds.

  • Headspace Incubation and Injection:

    • Place the sealed vial into the headspace autosampler tray.

    • Incubate the vial at 70°C for 15 minutes to allow for equilibrium between the liquid and gas phases.[3]

    • Pressurize the vial with carrier gas (Helium) for 30 seconds.

    • Inject 1.0 mL of the headspace gas into the GC injector.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Injector: Split/Splitless, operated in split mode (10:1 ratio) at 200°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: Zebron ZB-624 (30 m x 0.32 mm ID, 1.80 µm film thickness) or equivalent mid-polarity column suitable for volatiles.[1]

    • Oven Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp 1: 10°C/min to 150°C.

      • Ramp 2: 25°C/min to 220°C, hold for 2 minutes.

    • MS System: Agilent 5977B or equivalent single quadrupole mass spectrometer.

    • Transfer Line Temp: 230°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • This compound Quantifier Ion: m/z 113 (tentative, based on vinyl ether fragmentation).

      • This compound Qualifier Ions: m/z 69, 83 (tentative).

      • Internal Standard Ions: Dependent on IS used (e.g., for Isoflurane, m/z 115, 135).

Protocol 2: Determination of 2,2,2-Trifluoroethanol (TFE) Metabolite in Plasma or Urine by Liquid-Liquid Extraction GC-MS

This protocol is designed for the less volatile, but still GC-amenable, TFE metabolite. A liquid-liquid extraction (LLE) step is required to isolate and concentrate the analyte from the biological matrix.

Experimental Protocol:

  • Sample Preparation:

    • Pipette 1.0 mL of plasma or urine into a 15 mL glass centrifuge tube.

    • Add 10 µL of an appropriate internal standard (e.g., 2,2,3,3-tetrafluoropropanol).

    • Add 500 µL of 1 M sodium hydroxide to basify the sample.

    • Add 5 mL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Cap and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of ethyl acetate.

    • Transfer the final extract to a 2 mL autosampler vial with a micro-insert.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Injector: Split/Splitless, operated in splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

    • Oven Program:

      • Initial temperature: 35°C, hold for 3 minutes.

      • Ramp: 15°C/min to 250°C, hold for 5 minutes.

    • MS System: Agilent 5977B or equivalent single quadrupole mass spectrometer.

    • Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • TFE Quantifier Ion: m/z 81 ([M-H₂O+H]⁺).

      • TFE Qualifier Ions: m/z 69, 51.

      • Internal Standard Ions: Dependent on IS used.

Combined Analytical Workflow

Analytical_Workflow cluster_0 Protocol 1: this compound (Parent Drug) cluster_1 Protocol 2: TFE (Metabolite) Sample1 Whole Blood Sample (0.5 mL) Add_IS1 Add Internal Standard Sample1->Add_IS1 Seal_Vial Seal in Headspace Vial Add_IS1->Seal_Vial Incubate Incubate at 70°C Seal_Vial->Incubate HS_Inject Headspace Injection (1 mL) Incubate->HS_Inject GCMS GC-MS Analysis HS_Inject->GCMS Sample2 Plasma/Urine Sample (1 mL) Add_IS2 Add Internal Standard Sample2->Add_IS2 LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS2->LLE Evaporate Evaporate & Reconstitute LLE->Evaporate LLE_Inject Liquid Injection (1 µL) Evaporate->LLE_Inject LLE_Inject->GCMS Data Data Acquisition & Processing (Quantification & Confirmation) GCMS->Data

Caption: Combined workflow for the analysis of this compound and its metabolite TFE.

Data Presentation

The following table summarizes the expected performance characteristics of the proposed methods. These values are estimates based on similar assays for other volatile anesthetics and fluorinated compounds and would require formal validation.[1][4]

ParameterMethod 1: this compound (HS-GC-MS)Method 2: TFE (LLE-GC-MS)
Matrix Whole BloodPlasma, Urine
Expected Retention Time (RT) 5 - 8 minutes4 - 6 minutes
Linearity Range (µg/mL) 1.0 - 2500.1 - 50
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) (µg/mL) ~0.5~0.05
Limit of Quantification (LOQ) (µg/mL) 1.00.1
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 90 - 110%85 - 115%

References

Application Notes & Protocols: Inducing Anesthesia with Fluroxene in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Fluroxene (2,2,2-trifluoroethyl vinyl ether) is an obsolete, flammable, and potentially toxic inhalational anesthetic.[1] It was withdrawn from the market in 1974 due to safety concerns, including flammability and evidence of organ toxicity.[1][2] Modern, safer anesthetics such as isoflurane and sevoflurane are the standard of care and are strongly recommended for animal research.[3][4] The following information is provided for historical and specialized research purposes only. Extreme caution, including the use of spark-proof equipment in a certified chemical fume hood, is mandatory.

Introduction

This compound, marketed as Fluoromar, was synthesized in 1951 and introduced for clinical use in 1954.[1] It is a volatile liquid characterized by rapid induction and recovery.[2] However, its use in research, particularly in rodents, revealed significant toxicity.[5][6][7] this compound is metabolized into 2,2,2-trifluoroethanol (TFE) and trifluoroacetic acid (TFAA).[1][6] The high ratio of TFE, a toxic metabolite, in rodents is linked to the observed adverse effects and mortality.[6][8]

Physicochemical and Anesthetic Properties

Quantitative data for this compound is limited to historical literature. The following table summarizes its key properties.

PropertyValueSource(s)
Chemical Formula C₄H₅F₃O[1][9]
Molecular Weight 126.08 g/mol [9][10]
Boiling Point 43 °C (109.4 °F)[9]
Density 1.14 g/cm³[9]
MAC in Rats Not definitively established in available literature.
Key Hazards Flammable, Combustible Liquid, Potential Organ Toxicity.[1][9]

MAC (Minimum Alveolar Concentration) is a measure of anesthetic potency. While a specific MAC value for this compound in rats was not found in the searched literature, it is a critical parameter for any inhalant anesthetic. For context, established MAC values for modern anesthetics in adult rats are approximately 1.12% for isoflurane and 1.97% for sevoflurane.[11] The actual concentration of this compound required would need to be determined empirically, starting from very low concentrations.

Experimental Protocol: Inhalant Anesthesia in Rats (Adapted Framework)

As no modern, validated protocols for this compound in rats exist, the following is a generalized procedure for inhalant anesthesia that must be adapted with extreme caution.[12][13][14][15] This protocol requires a precision vaporizer, an induction chamber, a stereotaxic frame or nose cone, an oxygen source, and a gas scavenging system.[12][15]

3.1. Pre-Anesthetic Preparation

  • Animal Acclimation: Ensure rats are acclimated to the facility for at least 48 hours before the procedure.[12]

  • Fasting: Fasting is generally not required for rats as they do not vomit.[13][14] If scientifically necessary, limit fasting to 2-3 hours. Water should not be restricted.[12]

  • Weight Measurement: Accurately weigh the animal to determine appropriate dosages for any supplementary drugs (e.g., analgesics).

  • Preemptive Analgesia: Administer analgesics (e.g., Buprenorphine 0.01-0.05 mg/kg SC, Carprofen 5 mg/kg SC, or Meloxicam 1-2 mg/kg SC) 30-60 minutes before induction for any procedure expected to cause pain.[3]

3.2. Anesthetic Induction

  • System Check: Ensure the anesthesia machine, precision vaporizer, and scavenging system are functioning correctly. Check for leaks.

  • Chamber Setup: Place the rat into the induction chamber. Ensure the chamber has a grid floor to prevent direct contact with any condensed liquid anesthetic.[12]

  • Gas Flow: Set the oxygen flow rate to 0.8-1.5 L/min.[14]

  • Vaporizer Setting: This is the most critical and unknown variable for this compound. For modern agents like isoflurane, induction is typically started at 3-5%.[3][15] For this compound, begin with a very low concentration and increase incrementally until the desired anesthetic depth is achieved.

  • Monitoring Induction: Continuously observe the rat. Anesthesia is typically induced within 5 minutes.[15] Look for loss of the righting reflex.

3.3. Anesthetic Maintenance

  • Transfer: Once induced, quickly move the rat from the chamber to a nose cone or mask.

  • Gas Flow: Reduce the oxygen flow rate to a maintenance level, typically 0.4-0.8 L/min.[14]

  • Vaporizer Setting: Reduce the vaporizer concentration. For isoflurane, this is typically 1-3%.[3][15] The maintenance concentration for this compound must be determined empirically by monitoring the animal's physiological state.

  • Ocular Lubrication: Apply a sterile ophthalmic ointment to the rat's eyes to prevent corneal drying.[13]

  • Thermal Support: Place the rat on a heating pad or other regulated heat source to prevent hypothermia, a common complication in anesthetized rodents.[13][14]

3.4. Physiological Monitoring Monitor and record the following parameters every 5-15 minutes:[12][14]

  • Anesthetic Depth: Assess reflexes such as the pedal withdrawal (toe pinch) reflex. Absence of this reflex indicates a surgical plane of anesthesia.[12][15]

  • Respiratory Rate: Normal is 70-110 breaths/min. A fall of 50% is acceptable during anesthesia.[12]

  • Mucous Membrane Color: Should remain pink. Cyanosis (blue color) indicates hypoxia and is an emergency.[12]

  • Heart Rate: Normal is 260-500 beats/min.[12]

  • Body Temperature: Maintain normal body temperature (35.9-37.5°C).[12]

3.5. Recovery

  • Discontinue Anesthetic: Turn off the vaporizer but continue to supply oxygen for several minutes to flush the system.[14]

  • Monitoring Recovery: Move the animal to a clean, warm cage for recovery. Do not leave the animal unattended until it is fully conscious and sternally recumbent.[13][14]

  • Post-Operative Care: Provide fluid therapy (e.g., warmed sterile saline, SC) and continue analgesic administration as required by the experimental protocol.[13]

Visualizations

Experimental Workflow

The following diagram outlines the logical flow of the generalized protocol for inducing inhalant anesthesia in a rat.

G cluster_prep Pre-Anesthesia cluster_induction Induction cluster_maintenance Maintenance cluster_recovery Recovery A Weigh Animal & Administer Analgesia B Place Rat in Induction Chamber A->B C Set O2 Flow (0.8-1.5 L/min) & Vaporizer (Induction %) B->C D Monitor for Loss of Righting Reflex C->D E Transfer to Nose Cone D->E F Apply Eye Lube & Provide Thermal Support E->F G Set O2 Flow (0.4-0.8 L/min) & Vaporizer (Maintenance %) F->G H Monitor Vitals & Anesthetic Depth G->H H->H I Turn Off Vaporizer (Continue O2 Flow) H->I Procedure Complete J Move to Warm Cage I->J K Monitor Until Sternal Recumbency J->K

Caption: Workflow for inhalant anesthesia induction, maintenance, and recovery in rats.

Putative Metabolic Pathway and Toxicity

This compound's toxicity in rodents is primarily linked to its metabolism by cytochrome P-450 enzymes into trifluoroethanol (TFE).[6][8]

G cluster_metabolism Metabolism (Liver) This compound This compound (2,2,2-trifluoroethyl vinyl ether) P450 Cytochrome P-450 Enzymes This compound->P450 Biotransformation TFE Trifluoroethanol (TFE) (Toxic Metabolite) P450->TFE TFAA Trifluoroacetic Acid (TFAA) P450->TFAA Toxicity Organ Toxicity & Adverse Effects TFE->Toxicity Primary Pathway in Rodents

Caption: Simplified metabolic pathway of this compound leading to toxic byproducts in rodents.

References

Application Notes and Protocols: The Use of Fluroxene in Mid-20th Century Surgical Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical and experimental use of fluroxene (2,2,2-trifluoroethyl vinyl ether), an inhalational anesthetic utilized in surgical procedures during the mid-20th century. This compound, synthesized in 1951 and introduced into clinical use in 1954, was the first fluorinated anesthetic.[1] It was valued for its rapid induction and recovery times.[1] However, concerns over its flammability at higher concentrations and emerging evidence of organ toxicity led to its voluntary withdrawal from the market in 1974.[1][2] These notes detail its anesthetic properties, metabolic pathways, and the experimental protocols used to assess its safety and efficacy during its period of use.

Anesthetic Properties and Physicochemical Data

This compound is a volatile and flammable liquid at room temperature.[3] It was noted for providing a rapid induction of and emergence from anesthesia, coupled with a significant analgesic effect, which made it suitable for surgeries that did not require deep planes of anesthesia.[1][4]

PropertyValueSource
Chemical Formula C4H5F3O[2]
Molar Mass 126.078 g/mol [2]
Boiling Point 43.2 °C
Density 1.13 g/mL
Vapor Pressure at 20°C 400 mmHg
Blood/Gas Partition Coefficient 1.37
Oil/Gas Partition Coefficient 47.7
Minimum Alveolar Concentration (MAC) in Humans 3.4%

Experimental Protocols

The following protocols are representative of the methodologies used in the mid-20th century to evaluate the anesthetic and toxicological properties of this compound.

Protocol 1: Determination of Minimum Alveolar Concentration (MAC) in Humans

This protocol is a generalized representation of the method used to determine the potency of inhalational anesthetics in the mid-20th century.

Objective: To determine the concentration of this compound in the alveoli that prevents movement in 50% of patients in response to a standardized surgical stimulus.

Methodology:

  • Subject Selection: A cohort of healthy adult volunteers (ASA physical status I) scheduled for elective surgery were recruited.

  • Anesthetic Administration:

    • Anesthesia was induced with this compound delivered via a calibrated vaporizer.

    • The concentration of inspired and end-tidal this compound was continuously monitored.

  • Equilibration: The end-tidal this compound concentration was maintained at a constant level for at least 15 minutes to ensure equilibrium between the alveoli, blood, and brain.

  • Stimulus: A standardized surgical skin incision was made.

  • Response Assessment: The patient was observed for any purposeful movement in response to the incision.

  • Data Analysis: The end-tidal concentration of this compound was recorded for each patient. The MAC value was determined as the concentration at which 50% of the subjects did not move in response to the stimulus.

Protocol 2: Acute Inhalation Toxicity Study in Rodents

This protocol is a generalized representation of acute toxicity studies performed in the mid-20th century to evaluate the safety of new volatile anesthetics.

Objective: To assess the acute toxicity of this compound following a single inhalation exposure in a rodent model.

Methodology:

  • Animal Model: Adult male and female Sprague-Dawley rats (8-10 weeks old).

  • Experimental Groups:

    • Control Group: Exposed to air only.

    • Test Groups: Exposed to varying concentrations of this compound (e.g., 0.5%, 1.0%, 2.0%, 4.0% v/v in air).

  • Exposure:

    • Animals were placed in individual inhalation chambers.

    • This compound was vaporized and delivered to the chambers for a fixed duration (e.g., 2 hours).

  • Post-Exposure Observation:

    • Animals were observed for clinical signs of toxicity and mortality for 14 days post-exposure.

  • Endpoint Analysis:

    • LD50 Calculation: The concentration of this compound causing 50% mortality was calculated.

    • Clinical Pathology: At the end of the observation period, blood samples were collected for hematology and serum chemistry analysis (e.g., liver function enzymes like ALT and AST).

    • Histopathology: Animals were euthanized, and major organs (liver, kidneys, lungs, heart, brain) were collected, fixed in formalin, and processed for histopathological examination to identify any cellular damage.

Metabolic Pathway and Toxicity

The toxicity of this compound is directly linked to its metabolism, which varies significantly across different species. In humans, this compound was considered relatively non-toxic, while it proved fatal in many experimental animals.[5] The primary metabolic pathway involves the cytochrome P-450 enzyme system in the liver.

This compound is metabolized into two main compounds: trifluoroethanol (TFE) and trifluoroacetic acid (TFAA).[5] The acute toxicity is primarily associated with the production of TFE.[5] Species that predominantly metabolize this compound to TFE, such as rodents and dogs, exhibit high toxicity.[5] In contrast, humans and monkeys primarily produce the less toxic TFAA.[5]

The vinyl moiety of the this compound molecule is also metabolized, leading to the destruction of cytochrome P-450 heme.[5]

Fluroxene_Metabolism This compound This compound (2,2,2-trifluoroethyl vinyl ether) P450 Cytochrome P-450 (Liver Microsomes) This compound->P450 Metabolism TFE Trifluoroethanol (TFE) (Toxic Metabolite) P450->TFE Oxidation of Trifluoroethyl Moiety TFAA Trifluoroacetic Acid (TFAA) (Less Toxic Metabolite) P450->TFAA Further Oxidation Heme_Destruction Heme Destruction P450->Heme_Destruction Metabolism of Vinyl Moiety

This compound Metabolic Pathway

Experimental Workflow for Toxicity Assessment

The evaluation of this compound's toxicity in the mid-20th century typically followed a structured workflow, beginning with in vitro studies and progressing to in vivo animal models.

Toxicity_Workflow cluster_preclinical Preclinical Evaluation cluster_endpoints Endpoint Analysis in_vitro In Vitro Studies (e.g., Enzyme Assays) animal_studies In Vivo Animal Studies (Rodents, Dogs) in_vitro->animal_studies dose_ranging Dose-Ranging Studies animal_studies->dose_ranging metabolite Metabolite Identification (Urine, Blood) animal_studies->metabolite acute_toxicity Acute Toxicity Assessment dose_ranging->acute_toxicity chronic_toxicity Sub-chronic/Chronic Toxicity Assessment dose_ranging->chronic_toxicity clinical_path Clinical Pathology (Blood Chemistry, Hematology) acute_toxicity->clinical_path histopath Histopathology (Organ Necropsy) acute_toxicity->histopath chronic_toxicity->clinical_path chronic_toxicity->histopath

This compound Toxicity Assessment Workflow

References

Determining the Blood-Gas Partition Coefficient of Fluroxene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately measure the blood-gas partition coefficient of the volatile anesthetic, Fluroxene. The blood-gas partition coefficient is a critical pharmacokinetic parameter that governs the uptake and elimination of inhalational anesthetics, directly influencing the speed of anesthesia induction and emergence. The following sections detail the established vial equilibration with headspace gas chromatography method, providing a robust framework for experimental design and execution.

Introduction to this compound and the Blood-Gas Partition Coefficient

This compound (2,2,2-trifluoroethyl vinyl ether) is a volatile inhalational anesthetic.[1] Understanding its solubility in blood is paramount for predicting its behavior in clinical and research settings. The blood-gas partition coefficient (λb/g) is a unitless ratio representing the relative concentration of an anesthetic in the blood compared to the alveolar gas when the two phases are in equilibrium.[2] A lower coefficient indicates less solubility in the blood, leading to a faster rise in the partial pressure of the anesthetic in the blood and, consequently, a more rapid onset of and recovery from anesthesia.

Quantitative Data Summary

The following table summarizes the available partition coefficient data for this compound. The blood-gas partition coefficient of this compound is notably dependent on temperature, decreasing as temperature increases. This inverse relationship highlights the importance of precise temperature control during experimental measurements.

Partition Coefficient TypeValueTemperature (°C)Reference
Blood-Gas (λb/g)~1.730Estimated from Stoelting & Longshore, 1972[3]
Blood-Gas (λb/g)~1.437Estimated from Stoelting & Longshore, 1972[3]
Aqueous Solution-Gas0.8137[4]

Note: The blood-gas partition coefficient values from Stoelting & Longshore, 1972 are estimated from graphical representations of the original data.

Experimental Protocols

Two primary techniques are described for the determination of the this compound blood-gas partition coefficient: the vial equilibration method and analysis by headspace gas chromatography.

Method 1: Vial Equilibration Technique

This method involves equilibrating a known volume of blood with a known concentration of this compound in a sealed vial and then measuring the concentration of the anesthetic in the gas phase (headspace) after equilibrium is reached.

Materials:

  • Freshly drawn, heparinized human blood

  • This compound (analytical grade)

  • Gas-tight syringes

  • Sealed headspace vials (e.g., 20 mL) with PTFE/silicone septa

  • Shaking water bath with precise temperature control

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Protocol:

  • Preparation of this compound Gas Standard: Prepare a certified standard of this compound gas in air or nitrogen at a known concentration (e.g., 1000 ppm).

  • Blood Handling: Use freshly drawn human blood, anticoagulated with heparin. It is recommended to bring the blood to the desired experimental temperature (e.g., 37°C) before use.

  • Sample Preparation:

    • Add a precise volume of the heparinized blood (e.g., 5 mL) to a series of headspace vials.

    • Seal the vials immediately with PTFE/silicone septa and aluminum caps.

    • Using a gas-tight syringe, inject a known volume of the this compound gas standard into the headspace of each vial. The exact volume will depend on the desired final concentration.

  • Equilibration:

    • Place the vials in a shaking water bath set to the desired temperature (e.g., 30°C or 37°C).

    • Equilibrate the samples for a sufficient time to ensure the partitioning of this compound between the blood and gas phases has reached equilibrium. A minimum of 30 minutes of vigorous shaking is recommended.

  • Headspace Analysis:

    • Following equilibration, use a gas-tight syringe to withdraw a sample of the headspace gas from each vial.

    • Inject the headspace gas sample into the GC-FID for analysis.

Method 2: Headspace Gas Chromatography (GC) Analysis

This protocol outlines the analysis of the this compound concentration in the headspace gas samples obtained from the vial equilibration technique.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: A suitable capillary column for volatile compounds (e.g., DB-624 or equivalent)

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate

  • Injector Temperature: 150°C

  • Detector Temperature: 250°C

  • Oven Temperature Program: Isothermal at a temperature suitable for resolving this compound from other volatile components (e.g., 80°C).

  • Sample Size: 100 µL of headspace gas

Protocol:

  • Calibration:

    • Prepare a series of calibration standards by injecting known volumes of the this compound gas standard into empty, sealed headspace vials.

    • Analyze the headspace of these standards using the GC-FID to generate a calibration curve of peak area versus this compound concentration.

  • Sample Analysis:

    • Inject the headspace gas samples from the equilibrated blood-containing vials into the GC-FID.

    • Record the peak area corresponding to this compound for each sample.

  • Calculation of the Blood-Gas Partition Coefficient:

    • Using the calibration curve, determine the concentration of this compound in the headspace of the equilibrated samples (Cgas).

    • The initial concentration of this compound in the vial (Cinitial) can be calculated from the amount of gas standard added and the total vial volume.

    • The amount of this compound in the blood phase can be determined by subtracting the amount in the gas phase from the total initial amount.

    • The concentration of this compound in the blood (Cblood) is then calculated by dividing the amount in the blood by the volume of blood in the vial.

    • The blood-gas partition coefficient (λb/g) is calculated as the ratio of the concentration in the blood to the concentration in the gas phase at equilibrium: λb/g = Cblood / Cgas

Diagrams

Experimental_Workflow_Vial_Equilibration cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation Blood Fresh Heparinized Blood Vial Sealed Headspace Vial Blood->Vial Add precise volume Fluroxene_Gas This compound Gas Standard Fluroxene_Gas->Vial Inject known volume Shaking_Bath Shaking Water Bath (Controlled Temperature) Vial->Shaking_Bath Incubate and Shake GC_FID Headspace GC-FID Analysis Shaking_Bath->GC_FID Withdraw and Inject Headspace Partition_Coefficient Blood-Gas Partition Coefficient (λb/g) GC_FID->Partition_Coefficient Determine Concentrations

Caption: Workflow for the vial equilibration method.

Logical_Relationship_Partition_Coefficient cluster_factors Influencing Factors cluster_coefficient Partition Coefficient cluster_implications Pharmacokinetic Implications Temperature Temperature Partition_Coefficient Blood-Gas Partition Coefficient (λb/g) Temperature->Partition_Coefficient inversely proportional Blood_Composition Blood Composition (Lipids, Proteins) Blood_Composition->Partition_Coefficient directly proportional Uptake_Elimination Rate of Uptake and Elimination Partition_Coefficient->Uptake_Elimination determines Induction_Recovery Speed of Anesthetic Induction and Recovery Uptake_Elimination->Induction_Recovery influences

Caption: Factors influencing the blood-gas partition coefficient.

References

Historical Methods for Vaporizing Fluroxene for Anesthesia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the historical methods used for vaporizing the anesthetic agent Fluroxene (2,2,2-trifluoroethyl vinyl ether) during its clinical use from 1954 to 1974. This compound, a volatile and flammable anesthetic at higher concentrations, was administered using vaporizers that were common in that era.[1] The manufacturer, Ohio Medical Products, claimed that this compound could be used in any available vaporizer.[1][2] This document outlines the principles of operation for these vaporizers, presents available quantitative data, and provides reconstructed experimental protocols for their use with this compound.

Overview of Relevant Historical Vaporizers

During the period of this compound's use, anesthesia vaporizers were broadly categorized into two main types: variable bypass vaporizers and measured flow vaporizers.

Variable Bypass Vaporizers (e.g., Ohio No. 8)

Variable bypass vaporizers work by splitting the fresh gas flow. A portion of the gas bypasses the vaporizing chamber, while the other portion flows over a wick saturated with the liquid anesthetic, becoming saturated with vapor. A control dial adjusts the ratio of bypass gas to carrier gas, thereby controlling the final concentration of the anesthetic delivered to the patient.

The Ohio No. 8 vaporizer was a standard feature on the popular Kinet-O-Meter anesthesia machines from the 1930s through the 1960s and was explicitly used with this compound.[3][4][5][6][7] These vaporizers were not temperature-compensated, meaning that as the liquid anesthetic vaporized and cooled, the output concentration would decrease for a given dial setting.[5][8] They were also uncalibrated, so the dial settings did not correspond to a specific concentration but rather a relative output.[8]

Measured Flow Vaporizers (e.g., Copper Kettle)

Introduced in 1952, the Copper Kettle vaporizer represented a significant advancement in precision.[9][10] It was a "measured flow" or "bubble-through" vaporizer. A separate, metered flow of carrier gas (usually oxygen) was passed through the liquid anesthetic, becoming fully saturated with vapor. This saturated vapor was then added to the main fresh gas flow, allowing for a more precise calculation and control of the final anesthetic concentration. The Copper Kettle was constructed of copper to maintain a more stable temperature due to the high thermal conductivity of the metal.[3] It could be used with any volatile liquid anesthetic, including this compound.[3][10]

Quantitative Data and Performance Characteristics

Detailed performance data for this compound in specific historical vaporizers is scarce in modern literature. However, based on the physical properties of this compound and the principles of operation of these vaporizers, we can infer and calculate their performance.

Physical Properties of this compound
PropertyValueSource
Molecular FormulaC4H5F3O
Boiling Point43 °C (109 °F)
Vapor Pressure at 20°C286 mmHg
Minimum Alveolar Concentration (MAC)3.4%
Calculated Saturated Vapor Concentration of this compound

The saturated vapor concentration of an anesthetic agent at a given temperature and atmospheric pressure can be calculated using the following formula:

Concentration (%) = (Vapor Pressure of Agent / Atmospheric Pressure) x 100

Assuming a standard atmospheric pressure of 760 mmHg:

Saturated Vapor Concentration of this compound at 20°C = (286 mmHg / 760 mmHg) x 100 ≈ 37.6%

This high saturated vapor concentration necessitated dilution with a fresh gas flow to achieve clinically useful concentrations.

Performance of Historical Vaporizers (Calculated and Inferred)

Ohio No. 8 (Variable Bypass): The output of the Ohio No. 8 was not precisely calibrated. The delivered concentration would have been highly dependent on the fresh gas flow rate, the dial setting, the ambient temperature, and the duration of use (due to cooling of the liquid anesthetic). Anesthetists of the era relied on clinical signs to titrate the anesthetic dose.

Copper Kettle (Measured Flow): The Copper Kettle allowed for a more predictable output. The final concentration could be calculated based on the flow of the carrier gas through the kettle and the total fresh gas flow.

ParameterDescription
Flow through Kettle (Fk)The flow rate of gas (e.g., O2) directed through the Copper Kettle.
Total Fresh Gas Flow (Ft)The total flow of all gases (e.g., O2 + N2O) to the patient circuit.
Saturated Vapor Concentration (Csat)The saturated vapor concentration of this compound at the operating temperature.
Final Concentration (Cfinal)The concentration of this compound delivered to the patient.

The amount of this compound vapor generated per minute would be Fk * (Csat / (100 - Csat)). The final concentration would then be this amount divided by the total flow.

Experimental Protocols

The following are reconstructed protocols based on the known principles of historical anesthetic practice.

Protocol for Preparation and Use of the Ohio No. 8 Vaporizer with this compound

Objective: To prepare and use the Ohio No. 8 vaporizer for the administration of this compound anesthesia.

Materials:

  • Ohio No. 8 vaporizer

  • Liquid this compound

  • Anesthesia machine (e.g., Kinet-O-Meter)

  • Fresh gas source (Oxygen, Nitrous Oxide)

  • Breathing circuit (e.g., semi-closed or non-rebreathing)

Procedure:

  • Filling the Vaporizer:

    • Ensure the vaporizer control dial is in the "off" or "shut" position.

    • Unscrew the filling cap.

    • Carefully pour liquid this compound into the glass jar to the desired level, not exceeding the maximum fill line.

    • Securely replace the filling cap.

  • Initiating Anesthesia:

    • Set the desired fresh gas flow rates for oxygen and any other carrier gases (e.g., nitrous oxide) on the anesthesia machine.

    • Initially, keep the vaporizer control dial at a low setting.

    • Gradually increase the dial setting to deepen the level of anesthesia, closely monitoring the patient's clinical signs (respiratory rate, heart rate, blood pressure, muscle relaxation).

  • Adjusting Anesthetic Depth:

    • To increase the anesthetic concentration, slowly turn the control dial to a higher number.

    • To decrease the anesthetic concentration, turn the control dial to a lower number.

  • Discontinuing Anesthesia:

    • Turn the vaporizer control dial to the "off" position.

    • Continue to provide fresh gas flow to the patient to wash out the anesthetic agent.

Protocol for Calibration and Use of the Copper Kettle Vaporizer with this compound

Objective: To calculate the required gas flows and use the Copper Kettle vaporizer to deliver a specific concentration of this compound.

Materials:

  • Copper Kettle vaporizer

  • Liquid this compound

  • Anesthesia machine with separate flowmeters for the vaporizer and the main gas flow

  • Breathing circuit

Procedure:

  • Calculating Gas Flows:

    • Determine the desired final concentration of this compound (Cfinal).

    • Determine the total fresh gas flow (Ft) to be delivered to the patient.

    • Using the known vapor pressure of this compound at the operating temperature, calculate the required flow of carrier gas through the kettle (Fk) using a slide rule or a pre-calculated chart specific to the anesthetic agent. The formula for this calculation is complex and relies on the principles of partial pressures.

  • Setting Up the Vaporizer:

    • Fill the Copper Kettle with liquid this compound.

    • Set the flowmeter for the Copper Kettle to the calculated flow rate (Fk).

    • Set the main flowmeters to deliver the remainder of the total fresh gas flow (Ft - Fk).

  • Administering Anesthesia:

    • Introduce the combined gas flow to the patient circuit.

    • Monitor the patient's clinical signs and adjust the total fresh gas flow or the flow through the kettle as needed to alter the anesthetic depth.

Visualizations

Experimental_Workflow_Ohio_No_8 cluster_preparation Preparation cluster_administration Administration fill_vaporizer Fill Vaporizer with this compound set_gas_flow Set Fresh Gas Flow (O2, N2O) initiate_anesthesia Initiate Anesthesia (Low Dial Setting) set_gas_flow->initiate_anesthesia adjust_depth Adjust Anesthetic Depth (Monitor Clinical Signs) initiate_anesthesia->adjust_depth discontinue_anesthesia Discontinue Anesthesia (Dial Off, Washout) adjust_depth->discontinue_anesthesia

Workflow for using the Ohio No. 8 vaporizer.

Copper_Kettle_Principle FGF Total Fresh Gas Flow (Ft) Mixing_Point Mixing Point FGF->Mixing_Point Bypass Flow (Ft - Fk) Kettle_Flow Kettle Flow (Fk) Copper_Kettle Copper Kettle (Saturated this compound Vapor) Kettle_Flow->Copper_Kettle Copper_Kettle->Mixing_Point Saturated Vapor Patient To Patient Circuit Mixing_Point->Patient Final Concentration

Principle of the Copper Kettle vaporizer.

Conclusion

The vaporization of this compound for anesthesia relied on the technology of the mid-20th century. Simpler, uncalibrated vaporizers like the Ohio No. 8 were commonly used, requiring significant clinical skill and experience for safe administration. The advent of more precise, measured flow vaporizers like the Copper Kettle allowed for a more controlled and calculable delivery of this compound and other volatile anesthetics. The lack of temperature compensation in many of these early devices was a significant limitation, leading to variability in anesthetic output. These historical methods highlight the evolution of anesthesia technology and the importance of precise control over anesthetic delivery.

References

Application of Fluroxene in Studies of Cytochrome P-450

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxene (2,2,2-trifluoroethyl vinyl ether) is a volatile anesthetic that has been utilized in research as a tool to investigate the function and mechanism of cytochrome P-450 (CYP450) enzymes. Its unique chemical structure, possessing both a trifluoroethyl group and a vinyl ether moiety, leads to a complex interaction with the CYP450 system. Metabolism of this compound by CYP450 enzymes results in both the generation of toxic metabolites and the mechanism-based inactivation of the enzyme itself. This dual activity makes this compound a valuable probe for studying the bioactivation of xenobiotics and the suicidal inactivation of CYP450 isozymes.

The toxicity of this compound is primarily associated with its trifluoroethyl moiety, which is metabolized to trifluoroethanol (TFE) and trifluoroacetic acid (TFAA).[1] The vinyl group, on the other hand, is responsible for the destruction of the CYP450 enzyme.[1] This occurs through the alkylation of the heme prosthetic group, leading to irreversible enzyme inactivation.[2] this compound's effects are potentiated by the induction of CYP450 enzymes, particularly by agents like phenobarbital. While the exact profile of CYP450 isoform specificity is not fully elucidated in all literature, evidence suggests a significant role for the CYP2E1 isozyme in the metabolism of similar fluorinated ether anesthetics.[3]

These characteristics make this compound a useful, albeit historically significant, tool for researchers studying drug metabolism, toxicology, and enzyme kinetics. The following sections provide detailed information on its application, including available data, experimental protocols, and visualizations of the relevant pathways.

Data Presentation

Quantitative data on the interaction of this compound with specific cytochrome P-450 isoforms is not extensively available in recently published literature. The majority of studies on this compound were conducted in the 1970s and 1980s, and detailed kinetic parameters such as IC50, Ki, and k_inact for specific human CYP450 isoforms are not readily found in indexed databases. The data that is available is often from studies using animal models and may not directly translate to human isoforms.

For comparative purposes, the following table summarizes the known interactions and effects of this compound on the cytochrome P-450 system based on available literature.

ParameterValue/ObservationSpecies/SystemReference
Metabolism Metabolized by cytochrome P-450Rat liver microsomes
Toxicity Potentiated by phenobarbital-induced P450Rats
Enzyme Inactivation Mechanism-based inactivationIn vitro[1]
Mechanism Alkylation of the heme prosthetic group by the vinyl moietyIn vitro[2]
Metabolites Trifluoroethanol (TFE) and Trifluoroacetic acid (TFAA)In vivo / In vitro[1]

Note: Researchers are encouraged to perform their own kinetic studies to determine the specific parameters for the CYP450 isoforms relevant to their research.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound in cytochrome P-450 studies. Given the volatile nature of this compound, special handling procedures are required to ensure accurate and reproducible results.

Protocol 1: In Vitro Cytochrome P-450 Inhibition Assay for a Volatile Compound (this compound)

This protocol is designed to assess the inhibitory potential of this compound on specific human cytochrome P-450 isoforms using human liver microsomes or recombinant CYP450 enzymes.

Materials:

  • Human liver microsomes (HLM) or recombinant human CYP450 isoforms

  • This compound (handle in a well-ventilated fume hood)

  • CYP450 isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • 96-well microplates with sealable lids or gas-tight vials

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO), keeping in mind its volatility. Prepare fresh dilutions immediately before use.

    • Prepare working solutions of CYP450 isoform-specific probe substrates and the NADPH regenerating system in potassium phosphate buffer.

    • Pre-warm all solutions to 37°C.

  • Incubation Setup:

    • In a 96-well plate or gas-tight vials, add the following in order:

      • Potassium phosphate buffer

      • Human liver microsomes or recombinant CYP450 enzyme

      • This compound at various concentrations (or vehicle control)

    • Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow for temperature equilibration.

  • Initiation of Reaction:

    • Add the CYP450 isoform-specific probe substrate to each well.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Immediately seal the plate or vials to prevent the evaporation of this compound.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or other suitable quenching solvent.

  • Sample Processing and Analysis:

    • Centrifuge the plate or vials to pellet the protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of CYP450 activity at each this compound concentration compared to the vehicle control.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 2: Determination of Mechanism-Based Inactivation (MBI) Parameters (k_inact and K_I)

This protocol is designed to determine the kinetic parameters of time-dependent inhibition of a CYP450 isoform by this compound.

Materials:

  • Same as Protocol 1

Procedure:

  • Primary Incubation (Pre-incubation):

    • Prepare a reaction mixture containing human liver microsomes or recombinant CYP450 enzyme, this compound at various concentrations, and the NADPH regenerating system in potassium phosphate buffer.

    • Incubate this mixture at 37°C for different time points (e.g., 0, 5, 10, 15, 30 minutes).

  • Secondary Incubation:

    • At each time point of the primary incubation, take an aliquot of the mixture and dilute it (e.g., 10 to 20-fold) into a secondary incubation mixture.

    • The secondary incubation mixture contains the CYP450 isoform-specific probe substrate and the NADPH regenerating system in potassium phosphate buffer. The dilution step is crucial to minimize the effect of any remaining this compound from the primary incubation.

    • Incubate the secondary reaction mixture at 37°C for a short, fixed period (e.g., 5-10 minutes).

  • Termination and Analysis:

    • Terminate the secondary reaction and analyze the samples as described in Protocol 1.

  • Data Analysis:

    • For each this compound concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line represents the observed inactivation rate constant (k_obs).

    • Plot the k_obs values against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation for inactivation to determine the maximal rate of inactivation (k_inact) and the concentration of inactivator that gives half-maximal inactivation (K_I).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway of this compound and the experimental workflow for determining its mechanism-based inactivation of cytochrome P-450.

Fluroxene_Metabolism This compound This compound (2,2,2-trifluoroethyl vinyl ether) CYP450 Cytochrome P-450 This compound->CYP450 Metabolism Reactive_Intermediate Reactive Intermediate CYP450->Reactive_Intermediate Vinyl Moiety Oxidation Trifluoroethanol Trifluoroethanol (TFE) CYP450->Trifluoroethanol Trifluoroethyl Moiety Oxidation Heme_Alkylation Heme Alkylation Reactive_Intermediate->Heme_Alkylation Inactive_CYP450 Inactive CYP450 Heme_Alkylation->Inactive_CYP450 Suicide Inactivation Trifluoroacetic_Acid Trifluoroacetic Acid (TFAA) Trifluoroethanol->Trifluoroacetic_Acid Toxicity Toxicity Trifluoroethanol->Toxicity Trifluoroacetic_Acid->Toxicity

Caption: Metabolic pathway of this compound by Cytochrome P-450.

MBI_Workflow cluster_primary Primary Incubation cluster_secondary Secondary Incubation Primary_Incubation Incubate CYP450 + this compound + NADPH (Various [this compound] and time points) Dilution Dilute aliquot from primary incubation Primary_Incubation->Dilution Secondary_Incubation Add probe substrate + NADPH (Fixed time) Dilution->Secondary_Incubation Termination Terminate Reaction (e.g., with Acetonitrile) Secondary_Incubation->Termination Analysis LC-MS/MS Analysis of Metabolite Termination->Analysis Data_Analysis Calculate k_obs, k_inact, and K_I Analysis->Data_Analysis

Caption: Experimental workflow for MBI parameter determination.

References

Application Notes and Protocols for Assessing Fluroxene-Induced Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxene (2,2,2-trifluoroethyl vinyl ether) is a volatile anesthetic that was withdrawn from the market due to concerns about its potential for organ toxicity, particularly hepatotoxicity.[1][2] Understanding the mechanisms of this compound-induced liver injury is crucial for assessing the risks of similar compounds and for developing safer anesthetics. These application notes provide a comprehensive experimental framework for investigating the hepatotoxic effects of this compound and its metabolites, focusing on key cellular and molecular events.

This compound is metabolized in the liver by the cytochrome P450 (CYP) enzyme system into two primary moieties: a vinyl group and a trifluoroethyl group.[3][4][5][6] The trifluoroethyl moiety is further oxidized to 2,2,2-trifluoroethanol (TFE) and trifluoroacetic acid (TFAA).[7] TFE is considered the more toxic metabolite and its formation is a critical step in the initiation of liver injury.[7][8][9] The toxicity of this compound is often exacerbated by the induction of CYP enzymes.[4]

The proposed mechanism of this compound-induced hepatotoxicity involves several key events:

  • Metabolic Activation: Cytochrome P450 enzymes metabolize this compound to reactive intermediates, including TFE.

  • Oxidative Stress: These metabolites can lead to the generation of reactive oxygen species (ROS), overwhelming the cellular antioxidant defenses.

  • Glutathione Depletion: A significant consequence of this compound exposure is the depletion of intracellular glutathione (GSH), a critical antioxidant.[7]

  • Mitochondrial Dysfunction: Oxidative stress and direct effects of metabolites can impair mitochondrial function, leading to decreased ATP production and the release of pro-apoptotic factors.

  • Apoptosis and Necrosis: The culmination of these cellular insults can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis).

  • Inflammation: Damaged hepatocytes can release pro-inflammatory signals, attracting immune cells and amplifying the liver injury.

This document outlines detailed protocols for in vitro and in vivo studies to investigate each of these key events.

In Vitro Experimental Design

Cell Models
  • Primary Human Hepatocytes: The gold standard for in vitro hepatotoxicity studies due to their physiological relevance.

  • HepG2 Cells: A human hepatoma cell line that is a practical alternative, though they have lower metabolic activity compared to primary hepatocytes.

  • 3D Liver Spheroids/Organoids: These models offer a more physiologically relevant microenvironment, with improved cell-cell interactions and metabolic function.

Experimental Workflow

InVitro_Workflow cluster_prep Cell Culture Preparation cluster_exposure Exposure to this compound/Metabolites cluster_assays Hepatotoxicity Assessment Cell_Seeding Seed Hepatocytes (Primary, HepG2, or 3D Spheroids) Cell_Culture Culture to Desired Confluency Cell_Seeding->Cell_Culture Exposure Expose Cells to this compound Vapor or TFE Solution Cell_Culture->Exposure Incubation Incubate for Defined Time Points (e.g., 6, 12, 24, 48 hours) Exposure->Incubation Cytotoxicity Cytotoxicity Assays (MTT, LDH) Incubation->Cytotoxicity Oxidative_Stress Oxidative Stress Assays (ROS, GSH) Incubation->Oxidative_Stress Apoptosis Apoptosis Assays (Caspase, Annexin V) Incubation->Apoptosis Mitochondrial_Toxicity Mitochondrial Function Assays Incubation->Mitochondrial_Toxicity Inflammation Inflammatory Marker Analysis (ELISA) Incubation->Inflammation

Caption: In Vitro Experimental Workflow for Assessing this compound Hepatotoxicity.

Key In Vitro Experimental Protocols

Protocol 1: In Vitro Exposure of Hepatocytes to Volatile this compound

This protocol is adapted for the exposure of cultured liver cells to a volatile organic compound (VOC) like this compound at an air-liquid interface.[10]

Materials:

  • Hepatocytes (Primary, HepG2, or 3D spheroids)

  • Cell culture inserts with porous membranes (e.g., Transwell®)

  • Glass exposure chambers

  • This compound (liquid)

  • Cell culture medium

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed hepatocytes onto the porous membranes of the cell culture inserts and culture until a confluent monolayer is formed.

  • Generate a standard test atmosphere of this compound in the glass exposure chambers using a static method. This involves calculating the volume of liquid this compound required to achieve the desired vapor concentration within the chamber volume.

  • Remove the culture medium from the apical side of the cell culture inserts to create an air-liquid interface. The basal side remains in contact with the medium.

  • Place the cell culture inserts into the exposure chambers.

  • Expose the cells to the this compound vapor for a defined period (e.g., 1 hour) at 37°C.

  • Following exposure, remove the inserts from the chambers and add fresh medium to the apical side.

  • Incubate the cells for various time points (e.g., 24, 48 hours) before performing downstream assays.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Materials:

  • Treated and control hepatocytes in 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution

  • DMSO

  • Microplate reader

Procedure:

  • After the desired incubation period post-exposure, remove the culture medium.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Materials:

  • Treated and control hepatocytes

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Wash the cells with PBS.

  • Load the cells with DCFH-DA solution and incubate in the dark for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

  • Quantify the results relative to the control group.

Protocol 4: Glutathione (GSH) Depletion Assay

Materials:

  • Treated and control hepatocytes

  • GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Lyse the cells to release intracellular contents.

  • Follow the manufacturer's instructions for the GSH assay kit to measure the concentration of GSH in the cell lysates.

  • Normalize the GSH concentration to the total protein content of each sample.

  • Express the results as a percentage of the control group.

Protocol 5: Caspase-3/7 Activity Assay

Materials:

  • Treated and control hepatocytes

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Luminometer

Procedure:

  • Equilibrate the 96-well plate containing cells to room temperature.

  • Add the Caspase-Glo® 3/7 reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • Express the results as relative luminescence units (RLU) or fold change compared to the control.

Protocol 6: Mitochondrial Membrane Potential (ΔΨm) Assay

Materials:

  • Treated and control hepatocytes

  • JC-1 dye

  • Fluorescence microscope or plate reader

Procedure:

  • Incubate the cells with JC-1 dye according to the manufacturer's protocol.

  • Measure the fluorescence of both JC-1 monomers (green, emission ~529 nm) and aggregates (red, emission ~590 nm).

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 7: Inflammatory Cytokine Measurement (ELISA)

Materials:

  • Supernatants from treated and control cell cultures

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Collect the cell culture supernatants at the end of the incubation period.

  • Perform the ELISA for each cytokine according to the manufacturer's instructions.

  • Measure the absorbance and calculate the concentration of each cytokine from a standard curve.

In Vivo Experimental Design

Animal Model
  • Species: Male Wistar or Sprague-Dawley rats are commonly used models for hepatotoxicity studies.

  • Pre-treatment (Optional): To mimic a state of induced metabolism, a cohort of animals can be pre-treated with a CYP450 inducer like phenobarbital.[7]

Experimental Workflow

InVivo_Workflow cluster_prep Animal Preparation cluster_treatment Treatment Administration cluster_monitoring Monitoring and Sample Collection cluster_analysis Hepatotoxicity Analysis Acclimatization Acclimatize Animals Grouping Randomize into Treatment Groups (Control, this compound, this compound + PB) Acclimatization->Grouping PB_Pretreatment Phenobarbital (PB) Pre-treatment (Optional) Grouping->PB_Pretreatment Fluroxene_Admin Administer this compound (Inhalation) Grouping->Fluroxene_Admin PB_Pretreatment->Fluroxene_Admin Blood_Collection Collect Blood at Time Points (e.g., 6, 24, 48 hours) Fluroxene_Admin->Blood_Collection Sacrifice Sacrifice Animals and Collect Liver Tissue Blood_Collection->Sacrifice Serum_Analysis Serum Biomarker Analysis (ALT, AST) Sacrifice->Serum_Analysis Histopathology Liver Histopathology (H&E Staining) Sacrifice->Histopathology Biochemical_Analysis Liver Homogenate Analysis (GSH, MDA) Sacrifice->Biochemical_Analysis Gene_Expression Gene/Protein Expression (qRT-PCR, Western Blot) Sacrifice->Gene_Expression

Caption: In Vivo Experimental Workflow for Assessing this compound Hepatotoxicity.

Key In Vivo Experimental Protocols

Protocol 8: this compound Administration and Sample Collection

Materials:

  • Male Wistar rats (200-250 g)

  • Inhalation chamber

  • This compound

  • Phenobarbital (for pre-treatment group)

  • Anesthesia (for sacrifice)

  • Blood collection tubes

  • Formalin and liquid nitrogen for tissue preservation

Procedure:

  • Phenobarbital Pre-treatment (Optional): Administer phenobarbital (e.g., 80 mg/kg, i.p.) for 3 days prior to this compound exposure to induce CYP450 enzymes.

  • This compound Administration: Place the rats in an inhalation chamber and expose them to a controlled concentration of this compound vapor (e.g., 1-2%) for a defined duration (e.g., 2 hours).

  • Blood Collection: Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0, 6, 24, 48 hours) post-exposure.

  • Sacrifice and Tissue Collection: At the end of the experiment, sacrifice the animals under anesthesia. Perfuse the liver with saline and collect sections for histopathology (in formalin) and biochemical/molecular analysis (snap-frozen in liquid nitrogen).

Protocol 9: Serum Biomarker Analysis

Procedure:

  • Centrifuge the collected blood to separate the serum.

  • Use commercial assay kits to measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum samples.

  • Elevated levels of these enzymes are indicative of liver damage.

Protocol 10: Liver Histopathology

Procedure:

  • Process the formalin-fixed liver tissues and embed in paraffin.

  • Section the paraffin blocks and stain with hematoxylin and eosin (H&E).

  • Examine the stained sections under a microscope for signs of liver injury, such as necrosis, inflammation, and steatosis.

Protocol 11: Measurement of Hepatic Glutathione (GSH) and Malondialdehyde (MDA)

Procedure:

  • Homogenize the frozen liver tissue samples.

  • Use commercial assay kits to measure the levels of GSH and MDA (a marker of lipid peroxidation) in the liver homogenates.

  • Normalize the results to the total protein concentration in the homogenates.

Data Presentation

Quantitative data from the in vitro and in vivo experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: In Vitro Cytotoxicity of this compound and TFE on Hepatocytes

CompoundConcentrationCell Viability (% of Control)LDH Release (% of Max)
Control -100 ± 55 ± 2
This compound Low85 ± 715 ± 4
Medium60 ± 940 ± 6
High35 ± 675 ± 8
TFE Low80 ± 620 ± 5
Medium50 ± 855 ± 7
High25 ± 585 ± 9

Data are presented as mean ± SD.

Table 2: Markers of Oxidative Stress and Apoptosis in Hepatocytes Exposed to this compound

TreatmentROS Production (Fold Change)GSH Levels (% of Control)Caspase-3/7 Activity (Fold Change)
Control 1.0 ± 0.1100 ± 81.0 ± 0.2
This compound 3.5 ± 0.445 ± 64.2 ± 0.5
This compound + NAC 1.2 ± 0.285 ± 71.5 ± 0.3

NAC (N-acetylcysteine) is an antioxidant. Data are presented as mean ± SD.

Table 3: In Vivo Hepatotoxicity Markers Following this compound Exposure in Rats

Treatment GroupSerum ALT (U/L)Serum AST (U/L)Hepatic GSH (nmol/mg protein)Hepatic MDA (nmol/mg protein)
Control 40 ± 580 ± 108.5 ± 0.71.2 ± 0.2
This compound 250 ± 30450 ± 503.2 ± 0.44.5 ± 0.6
This compound + PB 550 ± 60900 ± 801.8 ± 0.38.2 ± 0.9

PB (Phenobarbital) pre-treatment. Data are presented as mean ± SD.

Signaling Pathway Analysis

The hepatotoxicity of this compound and its metabolites is likely mediated by the activation of stress-activated protein kinase pathways, such as c-Jun N-terminal kinase (JNK), and the modulation of pro-survival pathways like NF-κB.

Signaling_Pathway This compound This compound CYP450 Cytochrome P450 This compound->CYP450 Metabolites Reactive Metabolites (e.g., TFE) CYP450->Metabolites ROS ROS Production Metabolites->ROS GSH_Depletion GSH Depletion Metabolites->GSH_Depletion NFkB NF-κB Inhibition Metabolites->NFkB Mitochondria Mitochondrial Dysfunction ROS->Mitochondria JNK JNK Activation ROS->JNK GSH_Depletion->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis JNK->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: Proposed Signaling Pathway for this compound-Induced Hepatotoxicity.

To investigate these pathways, Western blotting or qRT-PCR can be used to measure the levels of phosphorylated (activated) JNK and key components of the NF-κB pathway (e.g., IκBα degradation, p65 nuclear translocation) in liver tissue or cell lysates.

By following these detailed application notes and protocols, researchers can systematically investigate the mechanisms of this compound-induced hepatotoxicity, providing valuable data for risk assessment and the development of safer drugs.

References

In Vivo Assessment of Fluroxene Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxene (2,2,2-trifluoroethyl vinyl ether) is a volatile anesthetic agent that undergoes extensive metabolism in vivo. The assessment of its metabolites is crucial for understanding its pharmacokinetic profile and toxicological potential. This document provides detailed application notes and protocols for the in vivo assessment of this compound's primary metabolites: trifluoroethanol (TFE) and trifluoroacetic acid (TFAA).

The metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1][2] The trifluoroethyl moiety of the this compound molecule is oxidized to form TFE and subsequently TFAA.[2] The ratio of these metabolites can vary between species and is a critical determinant of this compound-induced toxicity.[2] Species that produce higher levels of TFE tend to exhibit greater toxicity.[2] The vinyl group of this compound is metabolized separately and has been shown to lead to the destruction of cytochrome P-450 heme.[2][3]

Metabolic Pathway of this compound

This compound is metabolized in a two-step oxidative process. The initial step involves the oxidation of the trifluoroethyl group, a reaction catalyzed by cytochrome P450 enzymes, with evidence suggesting a significant role for the CYP2E1 isozyme.[4][5][6][7] This step produces an unstable intermediate that is rapidly converted to trifluoroethanol (TFE). Subsequently, TFE is further oxidized to trifluoroacetic acid (TFAA). This second oxidation step is likely carried out by alcohol dehydrogenase and aldehyde dehydrogenase.[2][8][9][10]

Fluroxene_Metabolism This compound This compound (2,2,2-trifluoroethyl vinyl ether) TFE Trifluoroethanol (TFE) This compound->TFE Cytochrome P450 (e.g., CYP2E1) TFAA Trifluoroacetic Acid (TFAA) TFE->TFAA Alcohol Dehydrogenase & Aldehyde Dehydrogenase Excretion Urinary Excretion TFAA->Excretion

Caption: Metabolic pathway of this compound.

Experimental Protocols

The following protocols provide a framework for the in vivo assessment of this compound metabolites in a rat model.

Protocol 1: In Vivo Administration of this compound and Urine Collection in Rats

Objective: To administer this compound to rats and collect urine samples over a 24-hour period for metabolite analysis.

Materials:

  • Male Wistar rats (200-250 g)

  • Metabolic cages for individual housing and urine collection

  • Inhalation exposure chamber

  • This compound (liquid)

  • Calibrated vaporizer

  • Air supply with controlled flow rate

  • Urine collection tubes containing a preservative (e.g., sodium azide)

  • Standard laboratory equipment (syringes, needles, etc.)

Procedure:

  • Animal Acclimation: Acclimate rats to the metabolic cages for at least 3 days prior to the experiment to minimize stress-related effects. Provide free access to food and water.

  • Pre-exposure Urine Collection: Collect a 24-hour baseline urine sample from each rat before this compound exposure.

  • This compound Administration (Inhalation):

    • Place the rats in the inhalation exposure chamber.

    • Administer this compound via a calibrated vaporizer connected to an air supply. A typical exposure might be 1% this compound in the air for 1-2 hours.[11] The exact concentration and duration should be determined based on the specific study objectives.

    • Monitor the animals continuously during the exposure period for any signs of distress.

  • Post-exposure Urine Collection:

    • After the exposure period, return the rats to their individual metabolic cages.

    • Collect urine at specific time intervals over a 24-hour period (e.g., 0-4h, 4-8h, 8-12h, and 12-24h) to determine the time course of metabolite excretion.[12]

    • Ensure the collection tubes are kept on ice or in a refrigerated fraction collector to prevent degradation of metabolites.

  • Sample Processing and Storage:

    • At the end of each collection interval, record the urine volume.

    • Centrifuge the urine samples to remove any particulate matter.

    • Store the urine supernatants at -80°C until analysis.

Protocol 2: Quantitative Analysis of TFE and TFAA in Rat Urine by GC-MS

Objective: To quantify the concentrations of TFE and TFAA in rat urine samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for organic acid analysis (e.g., DB-1MS or equivalent)

  • Urine samples from Protocol 1

  • Internal standards (e.g., a deuterated analog of TFE or a structurally similar fluorinated compound)

  • Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)[10][13]

  • Organic solvents (e.g., ethyl acetate, diethyl ether)

  • Concentrated sulfuric acid

  • Sodium hydroxide

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, evaporator, etc.)

Procedure:

  • Sample Preparation and Extraction:

    • Thaw the urine samples to room temperature.

    • To a 1 mL aliquot of urine, add the internal standard.

    • Adjust the pH of the urine to >12 with sodium hydroxide.[14]

    • Evaporate the aqueous phase to dryness under a stream of nitrogen.

    • Acidify the residue with concentrated sulfuric acid.

    • Perform a liquid-liquid extraction with an organic solvent like diethyl ether or ethyl acetate.

    • Evaporate the organic layer to dryness.

  • Derivatization:

    • To the dried extract, add the derivatization reagent (e.g., 100 µL of BSTFA with 1% TMCS).[10][13]

    • Seal the vial and heat at 70°C for 40 minutes to form the trimethylsilyl (TMS) derivatives of TFE and TFAA.[13]

  • GC-MS Analysis:

    • Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.

    • GC Conditions (example): [15]

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature of 60°C for 2 min, ramp to 120°C at 5°C/min, then ramp to 295°C at 7°C/min, and hold for 2 min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for the TMS derivatives of TFE and TFAA and the internal standard.

  • Quantification:

    • Create a calibration curve using standard solutions of TFE and TFAA of known concentrations that have undergone the same extraction and derivatization procedure.

    • Calculate the concentration of TFE and TFAA in the urine samples based on the peak area ratios of the analytes to the internal standard and the calibration curve.

Data Presentation

The quantitative data obtained from the GC-MS analysis should be summarized in clear and structured tables for easy comparison.

Table 1: Urinary Excretion of this compound Metabolites in Rats over 24 Hours

Time Interval (hours)Urine Volume (mL)TFE Concentration (µg/mL)TFAA Concentration (µg/mL)Total TFE Excreted (µg)Total TFAA Excreted (µg)
0-4
4-8
8-12
12-24
Total (0-24)

Table 2: Cumulative Urinary Excretion of this compound Metabolites

Time (hours)Cumulative TFE Excreted (µg)Cumulative TFAA Excreted (µg)
4
8
12
24

Experimental Workflow Visualization

The overall experimental workflow can be visualized to provide a clear overview of the process from animal preparation to data analysis.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis acclimation Acclimation of Rats in Metabolic Cages baseline Baseline 24h Urine Collection acclimation->baseline exposure This compound Inhalation Exposure baseline->exposure collection Time-course 24h Urine Collection exposure->collection preparation Urine Sample Preparation & Extraction collection->preparation derivatization Derivatization with BSTFA preparation->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms quantification Quantification using Calibration Curve gcms->quantification tabulation Tabulation of Quantitative Data quantification->tabulation interpretation Interpretation of Results tabulation->interpretation

Caption: In vivo assessment workflow.

References

Troubleshooting & Optimization

Challenges with Fluroxene flammability in clinical settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the historical anesthetic agent Fluroxene (2,2,2-trifluoroethyl vinyl ether), with a specific focus on the challenges and safety considerations related to its flammability. This compound was introduced for clinical use in 1954 but was voluntarily withdrawn from the market in 1974 due to concerns about its potential flammability and organ toxicity.[1][2] While no longer in clinical use, a thorough understanding of its properties is valuable for researchers studying historical anesthetic agents or developing new ones.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why was it discontinued?

A1: this compound, brand name Fluoromar, is a volatile, inhalational anesthetic synthesized in 1951.[1][3] It was removed from the market in 1974 due to a combination of its potential for flammability and growing evidence of possible organ toxicity.[1][2] It was largely replaced by non-flammable halogenated anesthetics like halothane.[1][3]

Q2: How flammable is this compound?

Q3: What are the primary risks associated with this compound's flammability in a laboratory or clinical setting?

A3: The primary risk is the potential for fire or explosion. The essential components for a fire, often referred to as the "fire triad," are: a fuel source (this compound vapor), an oxidizer (oxygen or nitrous oxide), and an ignition source (e.g., electrocurgical units, lasers, sparks from electrical equipment). An oxygen-enriched atmosphere, common in clinical settings, significantly increases the risk and intensity of combustion.

Q4: What immediate actions should be taken in case of a this compound vapor fire?

A4: In the event of a fire involving this compound, the immediate priorities are to stop the flow of all gases to the patient and the anesthetic circuit, remove any burning materials from the patient, and extinguish the fire. Saline or water can be used to douse flames on or in the patient's airway. After the immediate fire is controlled, the patient's airway must be re-established and assessed for injury.

Troubleshooting Guide: Flammability Hazards

This guide provides a structured approach to mitigating the risks of this compound flammability during experimental use.

Problem Potential Cause(s) Troubleshooting/Prevention Steps
High concentration of this compound vapor detected in the workspace. - Leak in the vaporizer or anesthetic circuit.- Inadequate ventilation or scavenging system.- Immediately check all connections in the anesthetic delivery system for leaks.- Ensure the workspace is well-ventilated, preferably within a fume hood with a functional scavenging system.- Use a calibrated anesthetic gas monitor to regularly check for ambient vapor concentrations.
Sparking or static discharge observed near this compound handling area. - Use of non-intrinsically safe electrical equipment.- Buildup of static electricity on personnel or equipment.- Use only electrical equipment rated for flammable atmospheres.- Implement anti-static precautions, such as grounding of equipment and personnel, and maintaining appropriate humidity levels.
Use of an open ignition source in the presence of this compound. - Procedural necessity (e.g., cautery, laser).- If an ignition source is unavoidable, ensure the lowest possible concentration of this compound is used.- Purge the immediate area with air to prevent the accumulation of an oxygen-enriched atmosphere.- Moisten all sponges and gauzes with saline to reduce their flammability.

Quantitative Flammability Data

Precise, officially documented flammability data for this compound is scarce in modern databases. The following table provides a comparative look at the flammability of other historical and contemporary anesthetic agents to provide context.

Anesthetic Agent Flammability in Air (Lower-Upper Limit) Flammability in Oxygen (Lower-Upper Limit) Notes
This compound Data not availableData not availableConsidered flammable at higher concentrations.[3]
Diethyl Ether 1.9 - 36%2 - 82%Highly flammable and explosive.
Cyclopropane 2.4 - 10.4%2.5 - 60%Highly flammable and explosive.[5]
Halothane Non-flammableNon-flammableOne of the first non-flammable halogenated anesthetics.
Isoflurane Non-flammableNon-flammableStandard contemporary non-flammable anesthetic.
Sevoflurane Non-flammableNon-flammableStandard contemporary non-flammable anesthetic.

Experimental Protocols

Protocol: Determination of Lower Flammability Limit (LFL) of a Volatile Anesthetic

This is a generalized protocol based on standard methods for determining flammability limits. Specific experimental parameters would need to be optimized for the agent .

Objective: To determine the minimum concentration of an anesthetic vapor in air that will propagate a flame.

Materials:

  • Explosion-proof, sealed test chamber with a known volume.

  • Source of the volatile anesthetic.

  • Calibrated vaporizer or syringe pump for precise liquid injection.

  • Air and/or oxygen source with flow meters.

  • Ignition source (e.g., high-voltage spark generator with electrodes).

  • Pressure and temperature sensors.

  • Gas chromatograph or other analytical method to confirm vapor concentration.

Methodology:

  • Chamber Preparation: The test chamber is evacuated to remove any residual gases.

  • Vapor Introduction: A precise amount of the liquid anesthetic is introduced into the chamber, where it vaporizes to create a known, low concentration in air.

  • Mixing: The gas mixture is allowed to fully homogenize, often assisted by a non-sparking internal fan.

  • Ignition Attempt: The ignition source is activated.

  • Observation: The chamber is monitored for evidence of flame propagation, typically defined by a specific pressure rise or visual confirmation.

  • Incremental Increase: If no ignition occurs, the chamber is purged, and the process is repeated with a slightly higher concentration of the anesthetic vapor.

  • LFL Determination: The lowest concentration at which flame propagation is observed is recorded as the Lower Flammability Limit.

Visualizations

Logical Relationship: The Fire Triad in a Clinical Setting

This diagram illustrates the three components necessary for a fire and how they relate to the use of a flammable anesthetic like this compound in a clinical or experimental setting.

FireTriad Fuel Fuel (this compound Vapor) Fire FIRE / EXPLOSION Fuel->Fire Oxidizer Oxidizer (Oxygen, Nitrous Oxide) Oxidizer->Fire Ignition Ignition Source (Cautery, Laser, Spark) Ignition->Fire

Caption: The three components of the fire triad required for combustion.

Experimental Workflow: Flammability Limit Determination

This diagram outlines the sequential steps involved in experimentally determining the flammability limit of a substance.

FlammabilityWorkflow start Start prep_chamber Prepare & Evacuate Test Chamber start->prep_chamber introduce_vapor Introduce Known Concentration of Anesthetic Vapor prep_chamber->introduce_vapor mix_gases Homogenize Gas Mixture introduce_vapor->mix_gases attempt_ignition Attempt Ignition mix_gases->attempt_ignition observe Observe for Flame Propagation attempt_ignition->observe record_lfl Record Concentration as LFL observe->record_lfl  Yes increase_conc Increase Vapor Concentration observe->increase_conc  No end End record_lfl->end increase_conc->introduce_vapor

Caption: A simplified workflow for determining the Lower Flammability Limit.

References

Overcoming instability of Fluroxene in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluroxene (2,2,2-trifluoroethyl vinyl ether). The information provided is intended to help overcome challenges related to its storage instability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound, also known as 2,2,2-trifluoroethyl vinyl ether, is a volatile, inhalational anesthetic.[1] Its chemical structure consists of a vinyl ether group and a trifluoroethyl moiety.[2] The vinyl group makes it susceptible to polymerization and oxidation, while the trifluoroethyl group enhances its lipid solubility. This compound is a colorless liquid with a boiling point of approximately 43°C.[3]

Q2: Why is this compound unstable in storage?

This compound's instability is primarily due to its vinyl ether structure. Vinyl ethers are known to be unstable and can undergo discoloration, uncontrolled exothermic reactions, or intermolecular reactions to form acetals.[4] Additionally, like other ethers, this compound can potentially form peroxides when exposed to air and light. Its trifluoroethyl group is relatively stable, but the molecule as a whole can degrade under adverse conditions.

Q3: What are the known degradation pathways for this compound?

During storage, this compound is susceptible to degradation through several pathways:

  • Oxidation: The vinyl ether group can be oxidized, especially in the presence of oxygen and light, potentially leading to the formation of formates and other degradation products.

  • Polymerization: The double bond in the vinyl group can lead to polymerization, resulting in a loss of the monomeric active ingredient and an increase in viscosity.

  • Hydrolysis: Although less reactive than some other esters, under acidic conditions, the ether linkage can be susceptible to hydrolysis.

  • Metabolic Degradation (for context): In a biological system, this compound is metabolized into toxic compounds, including 2,2,2-trifluoroethanol (TFE) and trifluoroacetic acid (TFAA).[2] While not a storage issue, this highlights the potential for the trifluoroethyl moiety to be involved in degradation.

Q4: What are the recommended general storage conditions for this compound?

While specific guidelines for this compound are not widely published due to its withdrawal from the market, best practices for volatile anesthetics and vinyl ethers should be followed:

  • Temperature: Store in a cool, well-ventilated place, ideally at a controlled room temperature between 15°C and 30°C.[5]

  • Light: Protect from light by storing in amber or opaque containers.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and peroxide formation.

  • Container: Use tightly sealed containers made of non-reactive materials.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration (Yellowing) Oxidation or polymerization of the vinyl ether group.1. Confirm the purity of the sample using GC or HPLC. 2. If purity is compromised, discard the sample. 3. For future storage, ensure the container is purged with an inert gas and tightly sealed. Consider adding a stabilizer.
Loss of Potency / Purity Chemical degradation due to exposure to heat, light, or oxygen.1. Quantify the purity using a validated analytical method (see Experimental Protocols). 2. Review storage conditions and ensure they align with recommendations. 3. Implement the use of stabilizers in future batches.
Change in Viscosity Polymerization of the vinyl ether monomer.1. Visually inspect for increased thickness or precipitation. 2. Do not use if polymerization is suspected. 3. Store at the lower end of the recommended temperature range and consider adding a polymerization inhibitor.
Pressure Buildup in Container Formation of volatile degradation products or temperature fluctuations.1. Handle with extreme caution in a well-ventilated fume hood. 2. Cool the container before opening. 3. Vent the container slowly. 4. Investigate the cause of degradation.

Data on this compound Stabilization

Due to this compound's withdrawal from the market, extensive modern stability studies are not publicly available. However, based on stabilizers used for analogous vinyl ether compounds, the following table illustrates the expected impact of different stabilizers on this compound stability. This data is illustrative and should be confirmed by experimentation.

Stabilizer Concentration Range (w/w) Anticipated Effect on Stability Potential Analytical Interference
Potassium Hydroxide (KOH)0.1%Inhibits acid-catalyzed polymerization and hydrolysis.May affect pH-sensitive analyses.
N-phenyl-1-naphthylamine0.1-0.2%Acts as an antioxidant, preventing oxidation.May have UV absorbance, interfering with HPLC-UV analysis.
Alkali Metal Acetates (e.g., Na or K Acetate)0.005 - 0.75%Inhibits discoloration and premature reactions.[4]Generally low interference.
Phenothiazine0.01 - 0.1%Effective polymerization inhibitor.Can interfere with certain chromatographic methods.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol is adapted from methods for related fluorinated compounds and is designed to separate the parent this compound from potential degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.

  • For stability testing, dilute the stock solution to a working concentration of 100 µg/mL with the initial mobile phase composition (30:70 acetonitrile:water).

  • Store stability samples under the desired conditions (e.g., elevated temperature, light exposure).

  • At each time point, withdraw an aliquot and dilute to the working concentration for analysis.

3. Forced Degradation Study:

  • Acidic: Add 1N HCl to a this compound solution and heat at 60°C.

  • Basic: Add 1N NaOH to a this compound solution at room temperature.

  • Oxidative: Add 3% H₂O₂ to a this compound solution at room temperature.

  • Thermal: Heat a solid or liquid sample of this compound at 60°C.

  • Photolytic: Expose a this compound solution to UV light (e.g., 254 nm).

  • Analyze all stressed samples by the HPLC method to ensure degradation peaks are resolved from the main this compound peak.

Protocol 2: Gas Chromatography (GC-FID) for Purity Assessment

This protocol is for determining the overall purity of a this compound sample.

1. Instrumentation and Conditions:

  • GC System: A gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polarity column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Detector Temperature: 280°C

2. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

3. Data Analysis:

  • Calculate the percent purity by dividing the peak area of this compound by the total area of all peaks (excluding the solvent peak) and multiplying by 100.[6]

Visualizations

Fluroxene_Degradation_Pathways cluster_storage Storage Degradation cluster_metabolic Metabolic Degradation This compound This compound (2,2,2-trifluoroethyl vinyl ether) Oxidation_Products Oxidation Products (e.g., Formates) This compound->Oxidation_Products O₂, Light Polymer Polymerized this compound This compound->Polymer Heat, Light TFE 2,2,2-Trifluoroethanol (TFE) This compound->TFE Metabolism (Oxidation) TFAA Trifluoroacetic Acid (TFAA) TFE->TFAA Further Oxidation

Caption: Potential degradation pathways for this compound in storage and metabolism.

Stability_Testing_Workflow start Start: Receive this compound Sample initial_analysis Initial Analysis (HPLC & GC for T=0) start->initial_analysis storage Place Samples in Stability Chambers (Controlled Temp/Humidity/Light) initial_analysis->storage sampling Withdraw Samples at Scheduled Time Points storage->sampling sampling->storage Continue Storage analysis Analyze Samples (HPLC & GC) sampling->analysis data Compile & Analyze Data (Purity, Degradants) analysis->data report Generate Stability Report data->report

References

Fluroxene Anesthesia Side Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Fluroxene (2,2,2-trifluoroethyl vinyl ether) is a historical anesthetic that was withdrawn from the market in 1974 due to safety concerns, including flammability and organ toxicity.[1][2] This information is intended for research and educational purposes only and should not be interpreted as guidance for clinical use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why was it withdrawn from clinical use?

A1: this compound was the first fluorinated inhalational anesthetic, introduced for clinical use in 1954.[1][2] It was valued for its rapid induction and recovery times.[2] However, it was voluntarily withdrawn from the market in 1974.[1] The withdrawal was primarily due to its flammability at higher concentrations and accumulating evidence of potential organ toxicity, particularly to the liver.[1][2]

Q2: What are the primary side effects and toxicities associated with this compound?

A2: The principal toxicity of this compound is related to its metabolism.[3][4] The molecule is broken down into two main components: a vinyl moiety and a trifluoroethyl moiety.[3][4]

  • Vinyl Moiety: Metabolism of the vinyl group can lead to the destruction of heme in cytochrome P-450, a critical enzyme system in the liver.[3][4]

  • Trifluoroethyl Moiety: This part is oxidized to 2,2,2-trifluoroethanol (TFE) and trifluoroacetic acid (TFAA).[3][5] TFE is highly toxic and is responsible for the acute toxicity observed in many animal species.[3][4] TFE has been shown to be a testicular toxicant in rats and dogs and can affect the blood, reproductive system, bladder, brain, and upper respiratory tract.[6]

Q3: Why was this compound more toxic in some animal species than in humans?

A3: The species-specific toxicity of this compound is linked to the metabolic ratio of its byproducts.[3][4] In species where the metabolism favors the production of the highly toxic TFE (like rodents and dogs), this compound exhibits high toxicity.[3][4] In humans and monkeys, the primary metabolite is the less toxic TFAA, which explains the lower toxicity observed in these species.[3][4] The extent of glutathione depletion following exposure also correlates with toxicity across different species.[3][4]

Q4: What is the mechanism of 2,2,2-trifluoroethanol (TFE) toxicity?

A4: TFE, a major metabolite of this compound, induces toxicity through several mechanisms. In rats, TFE treatment has been shown to significantly reduce peripheral white blood cell counts and bone marrow cellularity.[7] It also causes severe diarrhea and edema of the small intestine.[7] A key finding is that a non-lethal dose of TFE can increase sensitivity to bacterial endotoxins by approximately 1000-fold, leading to lethal endotoxemia.[7] This is thought to result from TFE-mediated damage to the small intestine combined with prolonged leukopenia (a reduction in white blood cells).[7]

Troubleshooting Guides for Experimental Use

This section is designed for researchers investigating the mechanisms of anesthetic toxicity using this compound as a model compound.

Issue 1: Unexpectedly high cytotoxicity observed in rodent-derived primary hepatocytes.

Potential Cause Troubleshooting/Investigation Step Rationale
High Metabolic Conversion to TFE Quantify the ratio of TFE to TFAA in the cell culture medium using Gas Chromatography-Mass Spectrometry (GC-MS).Rodent hepatocytes have high cytochrome P450 activity, which can lead to a higher production of the toxic metabolite TFE compared to TFAA.[3][4]
Glutathione Depletion Measure intracellular glutathione (GSH) levels using a commercially available assay kit (e.g., Ellman's reagent-based assay).This compound toxicity is correlated with the depletion of GSH, a key cellular antioxidant.[3][4]
Cytochrome P450 Induction If using pre-treated animal models (e.g., with phenobarbital), confirm the induction of CYP2E1 and other relevant P450 enzymes via Western blot or qPCR.Induction of the cytochrome P-450 system can alter the metabolism of this compound, potentially increasing the production of toxic metabolites.[3][8]

Issue 2: In vivo animal model (rat) shows severe intestinal distress and mortality at low doses.

Potential Cause Troubleshooting/Investigation Step Rationale
Endotoxin Hypersensitivity 1. Co-administer broad-spectrum antibiotics and/or anti-endotoxin agents. 2. Measure serum endotoxin levels.TFE, a metabolite of this compound, dramatically increases sensitivity to bacterial endotoxins, which can translocate from a damaged gut.[7]
Leukopenia Perform complete blood counts (CBCs) at multiple time points post-exposure to monitor white blood cell levels.TFE is known to cause bone marrow depression and a significant reduction in peripheral white blood cells, compromising the immune response.[7]
Direct Intestinal Damage Conduct histological analysis of small intestine tissue sections to assess for edema, inflammation, and epithelial barrier disruption.TFE directly damages the small intestine, which can lead to fluid loss, malabsorption, and systemic effects.[7]

Data Presentation

Table 1: Species-Dependent Metabolism and Toxicity of this compound

SpeciesMajor MetaboliteAcute Toxicity LevelReference
ManTrifluoroacetic acid (TFAA)Low[3][4]
MonkeyTrifluoroacetic acid (TFAA)Low[3][4]
Rodents (Rats, Mice)2,2,2-Trifluoroethanol (TFE)High[3][4]
Dogs2,2,2-Trifluoroethanol (TFE)High[3][4]

Experimental Protocols

Protocol 1: Quantification of this compound Metabolites (TFE and TFAA) in Rat Serum

Objective: To determine the concentration of the primary this compound metabolites, TFE and TFAA, in serum samples from rats exposed to this compound.

Methodology:

  • Sample Collection: Collect blood samples from anesthetized rats at predetermined time points (e.g., 2, 4, 8, 24 hours) post-Fluroxene administration. Process blood to isolate serum and store at -80°C until analysis.

  • Sample Preparation (for TFE):

    • To 100 µL of serum, add 200 µL of acetonitrile containing an internal standard (e.g., 2,2,3,3-tetrafluoropropanol).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial for GC-MS analysis.

  • Sample Preparation (for TFAA):

    • To 100 µL of serum, add an internal standard (e.g., ¹³C-labeled TFAA).

    • Perform an esterification reaction to convert TFAA to a more volatile derivative. For example, add 50 µL of 10% H₂SO₄ in methanol and heat at 60°C for 1 hour to form the methyl ester of TFAA.

    • Extract the derivative with 500 µL of ethyl acetate.

    • Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute in 100 µL of ethyl acetate for GC-MS analysis.

  • GC-MS Analysis:

    • Use a gas chromatograph coupled with a mass spectrometer.

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Injection: 1 µL of the prepared sample.

    • Temperature Program: Optimize a temperature gradient to separate TFE, the TFAA derivative, and the internal standards.

    • Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for quantitative analysis, using specific ions for each compound.

  • Quantification: Create a standard curve using known concentrations of TFE and TFAA in control serum. Calculate the concentrations in the experimental samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Visualizations

Troubleshooting_Workflow start High In Vivo Toxicity Observed in Rodent Model check_metabolism Hypothesis: Toxicity is Metabolite-Driven start->check_metabolism measure_metabolites Action: Quantify Serum TFE/TFAA Ratio (Protocol 1) check_metabolism->measure_metabolites result_high_tfe Result: High TFE:TFAA Ratio? measure_metabolites->result_high_tfe confirm_tfe_effects Hypothesis: TFE is causing gut/immune effects result_high_tfe->confirm_tfe_effects Yes other_mechanisms Consider other mechanisms: - Direct organ toxicity - GSH depletion result_high_tfe->other_mechanisms No investigate_gut Action: Assess Gut Permeability & Endotoxin Levels confirm_tfe_effects->investigate_gut investigate_immune Action: Perform CBC & Bone Marrow Analysis confirm_tfe_effects->investigate_immune conclusion Conclusion: Toxicity is linked to TFE-mediated endotoxin sensitivity and leukopenia investigate_gut->conclusion investigate_immune->conclusion

References

Technical Support Center: Improving the Safety Profile of Early Anesthetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with early anesthetic agents. The information is designed to address specific issues that may be encountered during experiments and to provide guidance on improving the safety profile of these compounds.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address common challenges.

Anesthetic Administration and Stability

Q1: My anesthetic agent (e.g., ether, chloroform) seems to be degrading. How can I check for and prevent this?

A1: Degradation of early anesthetic agents can lead to the formation of toxic byproducts. For example, halothane can decompose into hydrogen fluoride, hydrogen chloride, and hydrogen bromide when exposed to light and heat.[1] Similarly, the interaction of agents like trichloroethylene and halothane with carbon dioxide absorbents in an anesthesia circuit can produce toxic compounds such as dichloroacetylene and 2-bromo-2-chloro-1,1-difluoroethylene.[2]

  • Troubleshooting Steps:

    • Visual Inspection: Check for discoloration of the agent.

    • Purity Analysis: Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to identify and quantify impurities.

    • Storage Conditions: Ensure agents are stored in a cool, dark place in tightly sealed, appropriate containers.

    • CO2 Absorbent Check: Be aware that anesthetic agents can react with bases in carbon dioxide absorbents.[2]

  • Prevention:

    • Store anesthetics according to the manufacturer's instructions.

    • Minimize exposure to light and air.

    • Regularly test the purity of your agent, especially for older stock.

Q2: I'm observing inconsistent anesthetic depth in my animal models. What could be the cause and how can I fix it?

A2: Inconsistent anesthetic depth can jeopardize experimental outcomes and animal welfare. The surgical plane of anesthesia is typically divided into several planes, from light to deep, and maintaining the appropriate level is crucial.[3]

  • Troubleshooting Steps:

    • Vaporizer Calibration: Ensure your vaporizer is calibrated and functioning correctly. Unserviced vaporizers may not deliver the correct concentration of the anesthetic agent.[4]

    • System Leaks: Check the anesthesia machine for leaks, which can lead to a drop in the delivered concentration.[5]

    • Animal Monitoring: Continuously monitor physiological parameters such as respiratory rate. A respiratory rate below 55 breaths/min in a mouse may indicate the animal is too deep, while a rate above 100 breaths/min could mean it's too light.[6]

    • Paw Withdrawal Reflex: Regularly check the paw withdrawal reflex to assess anesthetic depth before and during the procedure.[7]

  • Prevention:

    • Regularly service and calibrate your anesthesia equipment.

    • Perform a leak check before each use.

    • Use a consistent and reliable method for monitoring anesthetic depth.

Animal Welfare and Unexpected Outcomes

Q3: I'm experiencing unexpected mortality in my animal subjects during anesthesia. What are the likely causes and what can I do to mitigate this?

A3: Anesthetic-related death in research animals is a serious concern. Studies have shown that even in healthy animals, there is a risk of mortality, with cats having a higher rate than dogs, for instance.[8][9] A significant portion of these deaths occur in the postoperative period.[8]

  • Troubleshooting Steps:

    • Review Anesthetic Protocol: Ensure the anesthetic agent and dosage are appropriate for the species, strain, age, and health status of the animal. Different strains of mice can have widely varying responses to the same anesthetic dose.[10]

    • Thermoregulation: Anesthetized animals, especially small rodents, are prone to hypothermia. Provide a heat source during and after the procedure.

    • Fluid Balance: Dehydration can be a complication. Administer isotonic fluids as needed.

    • Post-Procedure Monitoring: Vigilantly monitor animals during recovery until they are fully awake and mobile.[11]

    • Necropsy: If mortality occurs, a necropsy can help determine the cause of death and rule out underlying health issues.[4]

  • Prevention:

    • Develop detailed and species-specific anesthetic protocols.

    • Provide comprehensive physiological support (heating, fluids).

    • Ensure continuous and vigilant monitoring throughout the entire process, including recovery.

Data Presentation: Physicochemical and Safety Data of Early Anesthetic Agents

The following tables summarize key quantitative data for common early anesthetic agents to facilitate comparison.

Table 1: Physicochemical Properties

PropertyDiethyl EtherChloroformHalothane
Molecular Weight ( g/mol ) 74.12119.37[12]197.38[13]
Boiling Point (°C) 34.661.12[12]50.2[13]
Density (g/cm³ at 20°C) 0.7131.484[12]1.871[1]
Vapor Pressure (mmHg at 20°C) 425[14]159.6244[1]
Water Solubility Slightly soluble7,950 mg/L at 25°C[12]Very slightly soluble[1]
Flammability Highly flammable and explosive[14]Non-flammableNon-flammable[1]

Table 2: Potency and Safety Profile

ParameterDiethyl EtherChloroformHalothane
MAC in Humans (%) 1.920.5[15]0.75[15]
Blood/Gas Partition Coefficient 12[14]8.42.3[1][14]
Oil/Gas Partition Coefficient 65265224[1]
Primary Safety Concerns Flammability, respiratory irritationHepatotoxicity, cardiotoxicityHepatotoxicity, arrhythmias[1]
LD50 (oral, rats, mg/kg) 12159085680

MAC (Minimum Alveolar Concentration) is the concentration of an inhaled anesthetic that prevents movement in 50% of patients in response to a surgical stimulus. A lower MAC indicates higher potency.

Experimental Protocols

Protocol 1: In Vitro Assessment of Anesthetic Agent Neurotoxicity

This protocol outlines a method for assessing the neurotoxic potential of an anesthetic agent on cultured neurons.

  • Cell Culture:

    • Culture primary neurons (e.g., hippocampal or cortical neurons from neonatal rodents) or a suitable neuronal cell line in appropriate media.

    • Plate cells in multi-well plates and allow them to differentiate and form synaptic connections.

  • Anesthetic Exposure:

    • Prepare the anesthetic agent at various concentrations in the culture medium. For volatile anesthetics, specialized sealed chambers are required to maintain the desired concentration in the gas phase.

    • Expose the neuronal cultures to the anesthetic for a defined period (e.g., 6-24 hours), mimicking clinical exposure times. Include a control group with no anesthetic exposure.

  • Assessment of Neurotoxicity:

    • Cell Viability Assays: Use assays such as MTT or LDH to quantify cell death.

    • Apoptosis Assays: Use techniques like TUNEL staining or caspase-3 activity assays to measure apoptosis (programmed cell death), which is a known mechanism of anesthetic-induced neurotoxicity.[5]

    • Morphological Analysis: Use microscopy to observe changes in neuronal morphology, such as neurite retraction or synaptic loss.

  • Data Analysis:

    • Compare the results from the anesthetic-exposed groups to the control group.

    • Determine the concentration- and time-dependent effects of the anesthetic on neuronal viability and apoptosis.

Protocol 2: In Vivo Assessment of Anesthetic Agent Cardiotoxicity

This protocol provides a method for evaluating the cardiotoxic effects of an anesthetic agent in a rodent model.

  • Animal Preparation:

    • Anesthetize the animal (e.g., rat or mouse) with a reference anesthetic known to have minimal cardiovascular effects, or use the test agent itself if the goal is to assess its effects during anesthesia.

    • Implant telemetry devices or use non-invasive methods to monitor electrocardiogram (ECG) and blood pressure.

  • Anesthetic Administration:

    • Administer the test anesthetic agent via inhalation or injection at clinically relevant doses.

    • Include a control group receiving a vehicle or a standard anesthetic.

  • Cardiovascular Monitoring:

    • Continuously record ECG and blood pressure throughout the anesthetic exposure and recovery period.

    • Pay close attention to changes in heart rate, PR interval, QRS duration, and the presence of arrhythmias, as these can be indicators of cardiotoxicity.[16]

  • Data Analysis:

    • Analyze the recorded cardiovascular parameters to identify any adverse effects of the anesthetic agent.

    • Compare the changes in the test group to the control group to determine the specific cardiotoxic potential of the agent.

Mandatory Visualizations

Signaling Pathways

GABAA_Receptor_Signaling cluster_neuron Postsynaptic Neuron cluster_channel GABAA_R GABA(A) Receptor (Ligand-gated Cl- channel) Cl_ion Cl- GABAA_R->Cl_ion Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition GABA GABA GABA->GABAA_R Binds Anesthetic Early Anesthetic Agents (e.g., Ether, Halothane) Anesthetic->GABAA_R Positive Allosteric Modulation (Potentiates Effect)

Caption: GABAA Receptor Signaling Pathway and Anesthetic Modulation.

NMDA_Receptor_Signaling cluster_neuron Postsynaptic Neuron cluster_channel NMDA_R NMDA Receptor (Ligand-gated Ca++/Na+ channel) Ca_ion Ca++ / Na+ NMDA_R->Ca_ion Opens Channel Depolarization Membrane Depolarization Ca_ion->Depolarization Influx Excitation Neuronal Excitation Depolarization->Excitation Glutamate Glutamate & Glycine (Co-agonists) Glutamate->NMDA_R Bind Anesthetic Early Anesthetic Agents (e.g., Chloroform) Anesthetic->NMDA_R Antagonism (Inhibits)

Caption: NMDA Receptor Signaling Pathway and Anesthetic Antagonism.

Experimental Workflow

Anesthetic_Safety_Workflow cluster_planning Phase 1: Pre-Experiment cluster_execution Phase 2: Experiment cluster_post Phase 3: Post-Experiment cluster_troubleshooting Troubleshooting Loop Protocol Develop Anesthetic Protocol (Species, Strain, Age) Purity Verify Agent Purity (GC-MS/HPLC) Protocol->Purity Equipment Calibrate & Leak-Check Anesthesia Equipment Purity->Equipment Administer Administer Anesthesia Equipment->Administer Monitor Continuous Monitoring (Vitals, Depth) Administer->Monitor Support Provide Support (Heat, Fluids) Monitor->Support Issue Issue Identified? (e.g., Mortality, Instability) Monitor->Issue Recovery Monitor Recovery Support->Recovery Toxicity Assess Toxicity (Neuro/Cardio) Recovery->Toxicity Analyze Analyze Data Toxicity->Analyze Issue->Analyze No Investigate Investigate Cause Issue->Investigate Yes Revise Revise Protocol Investigate->Revise Revise->Protocol

Caption: Experimental Workflow for Anesthetic Safety Assessment.

References

Technical Support Center: Fluroxene Anesthetic Agent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the limitations of fluroxene as a sole anesthetic agent. It includes troubleshooting guides, frequently asked questions (FAQs), quantitative data, and detailed experimental protocols to assist in experimental design and interpretation.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments involving this compound.

FAQs

  • Q1: What is this compound and why is it no longer in clinical use? this compound (2,2,2-trifluoroethyl vinyl ether) is a volatile inhalational anesthetic synthesized in 1951.[1] It was introduced for clinical use in the mid-1950s but was voluntarily withdrawn from the market in 1974.[1] The primary reasons for its withdrawal were concerns about its flammability at higher concentrations and accumulating evidence of organ toxicity, particularly liver and kidney damage, which were disproven by numerous studies despite initial claims of safety.[1]

  • Q2: What are the main limitations of using this compound as a sole anesthetic agent in research? The primary limitations include:

    • Species-Specific Toxicity: this compound exhibits significant toxicity in many experimental animals, such as rodents and dogs, which is not observed in humans or monkeys.[2] This makes extrapolating toxicity data between species challenging.

    • Organ Toxicity: Even in species where it is less toxic, there is evidence of potential liver damage.[3]

    • Flammability: this compound is flammable at higher concentrations, posing a safety risk in a laboratory setting.[1]

    • Cardiovascular and Respiratory Effects: Like many anesthetics, this compound can cause cardiovascular and respiratory depression.[4]

  • Q3: Is this compound a potent anesthetic? this compound is considered a potent analgesic.[1] Its potency as an anesthetic is defined by its Minimum Alveolar Concentration (MAC). The MAC of this compound in humans is approximately 3.4%. A related value, MAC awake, which is the concentration at which a patient opens their eyes on command, has also been studied.[5][6]

Troubleshooting

  • Problem: Unexpected animal mortality during this compound anesthesia.

    • Possible Cause: Species-specific toxicity is a major concern with this compound.[2] The toxicity is linked to its metabolism. The trifluoroethyl part of the molecule is oxidized to trifluoroethanol (TFE) and trifluoroacetic acid (TFAA).[2] In species where the highly toxic TFE is the major metabolite (e.g., rodents, dogs), this compound toxicity is high.[2]

    • Troubleshooting Steps:

      • Verify Species: Confirm that the animal model being used has been previously studied for this compound tolerance. Avoid using species known to be sensitive.

      • Monitor Organ Function: Implement real-time monitoring of liver and kidney function if possible.

      • Consider Enzyme Induction: Pre-treatment with drugs that induce the cytochrome P-450 enzyme system (like phenobarbital) can potentiate this compound's toxicity.[3] Review all concurrently administered substances.

  • Problem: Inconsistent depth of anesthesia.

    • Possible Cause: The uptake and distribution of inhalational anesthetics are influenced by their solubility in blood, which is described by the blood/gas partition coefficient. A higher coefficient means slower induction and recovery. This compound's blood/gas partition coefficient is approximately 1.37.

    • Troubleshooting Steps:

      • Ensure Proper Calibration: Verify the calibration of the vaporizer delivering the this compound.

      • Monitor End-Tidal Concentration: Use a gas analyzer to monitor the inspired and expired concentrations of this compound to ensure the desired anesthetic depth is being achieved and maintained.

      • Control Ventilation: Changes in ventilation can affect the uptake of the anesthetic. Control and monitor the animal's respiratory rate and tidal volume.

  • Problem: Significant cardiovascular or respiratory depression is observed.

    • Possible Cause: this compound, like other volatile anesthetics, can depress the cardiovascular and respiratory systems.[4]

    • Troubleshooting Steps:

      • Titrate Dose: Use the minimum effective concentration of this compound required for the surgical procedure.

      • Provide Supportive Care: Ensure adequate oxygenation and consider mechanical ventilation if significant respiratory depression occurs. Monitor heart rate, blood pressure, and oxygen saturation continuously.

      • Fluid Support: Administer intravenous fluids to help maintain cardiovascular stability.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, with comparative values for other common anesthetic agents.

PropertyThis compoundHalothaneIsofluraneSevoflurane
MAC (%) in Humans ~3.40.751.171.8
MAC awake (%) in Humans Not specified in results~0.4~0.4~0.6
Blood/Gas Partition Coefficient 1.372.541.460.69
Flammability Yes (at higher concentrations)NoNoNo

Experimental Protocols

Detailed methodologies for key experiments investigating the limitations of this compound are outlined below. These are based on published literature and should be adapted to specific institutional and ethical guidelines.

1. Assessment of Species-Specific Toxicity

  • Objective: To determine the lethal dose (LD50) and observe signs of organ toxicity of this compound in different animal species.

  • Methodology:

    • Animal Models: Use various species (e.g., mice, rats, dogs, and a non-human primate model if ethically justified and available).

    • Anesthetic Administration: Administer this compound via a calibrated vaporizer at varying concentrations for a fixed duration (e.g., 2-4 hours).

    • Monitoring: Continuously monitor vital signs (heart rate, respiratory rate, temperature, blood pressure).

    • Post-Anesthesia Observation: Observe animals for a pre-determined period (e.g., 72 hours) for any signs of distress, abnormal behavior, or mortality.

    • Pathology: At the end of the observation period or upon euthanasia, perform gross necropsy and collect tissues (liver, kidney, heart, lungs) for histopathological examination.

    • Metabolite Analysis: Collect urine and blood samples to quantify the levels of trifluoroethanol (TFE) and trifluoroacetic acid (TFAA) using gas chromatography-mass spectrometry (GC-MS).[2]

2. Investigation of Cardiovascular Effects

  • Objective: To quantify the hemodynamic effects of this compound anesthesia.

  • Methodology:

    • Animal Model: A suitable large animal model (e.g., swine or dog, with consideration for species sensitivity) instrumented for cardiovascular monitoring.

    • Instrumentation: Catheterize the femoral artery for direct blood pressure monitoring, the pulmonary artery for measuring cardiac output (thermodilution), and place ECG leads for heart rate and rhythm analysis.

    • Anesthetic Protocol: Induce and maintain anesthesia with this compound at different MAC multiples (e.g., 1.0, 1.5, and 2.0 MAC).

    • Data Collection: At each anesthetic level, record heart rate, systolic, diastolic, and mean arterial blood pressure, cardiac output, and central venous pressure.

    • Data Analysis: Calculate systemic vascular resistance and compare the hemodynamic parameters across the different anesthetic depths.

3. Evaluation of Respiratory Effects

  • Objective: To assess the degree of respiratory depression caused by this compound.

  • Methodology:

    • Human Volunteers or Animal Models: Studies have been conducted in human volunteers, but for new research, an appropriate animal model would be used.

    • Ventilatory Monitoring: Use a pneumotachograph to measure tidal volume and respiratory frequency. Monitor end-tidal CO2 (ETCO2) with a capnograph.

    • Anesthetic Protocol: Administer this compound at increasing concentrations.

    • CO2 Challenge: To assess the ventilatory response to carbon dioxide, have the subject rebreathe a gas mixture with increasing concentrations of CO2 and measure the change in minute ventilation.[4]

    • Data Analysis: Plot minute ventilation against ETCO2 to determine the slope of the CO2 response curve. A flatter slope indicates greater respiratory depression.

Mandatory Visualizations

Fluroxene_Limitations cluster_Properties Physicochemical Properties cluster_Metabolism Metabolism & Toxicity Pathway cluster_Effects Physiological Limitations Flammability Flammable at high concentrations Organ_Damage Organ Damage (Liver, Kidney) Solubility Blood/Gas Partition Coefficient: 1.37 (Slower induction/recovery) Cardio_Dep Cardiovascular Depression This compound This compound P450 Cytochrome P-450 This compound->P450 Metabolized by Heme Heme Destruction This compound->Heme Vinyl Moiety Metabolites Metabolites P450->Metabolites TFE Trifluoroethanol (TFE) (Highly Toxic) Metabolites->TFE TFAA Trifluoroacetic Acid (TFAA) (Less Toxic) Metabolites->TFAA Toxicity Species-Specific Toxicity (High in Rodents/Dogs) TFE->Toxicity TFAA->Toxicity Heme->Organ_Damage Toxicity->Organ_Damage Resp_Dep Respiratory Depression

Caption: Logical relationships of this compound's limitations.

Experimental_Workflow_Toxicity cluster_Setup Experimental Setup cluster_Monitoring Data Collection cluster_Analysis Data Analysis Animal_Selection Select Animal Species (e.g., Mouse, Rat, Dog) Anesthetic_Delivery Administer this compound via Calibrated Vaporizer Animal_Selection->Anesthetic_Delivery Vital_Signs Monitor Vital Signs (HR, BP, RR) Anesthetic_Delivery->Vital_Signs Post_Observation Post-Anesthesia Observation (72h) Vital_Signs->Post_Observation Sample_Collection Collect Blood & Urine for Metabolite Analysis Post_Observation->Sample_Collection Tissue_Harvest Harvest Organs for Histopathology Sample_Collection->Tissue_Harvest Metabolite_Quant Quantify TFE & TFAA (GC-MS) Sample_Collection->Metabolite_Quant Histo_Exam Histopathological Examination Tissue_Harvest->Histo_Exam LD50 Determine LD50 Toxicity_Profile Establish Species-Specific Toxicity Profile LD50->Toxicity_Profile Metabolite_Quant->Toxicity_Profile Histo_Exam->Toxicity_Profile

Caption: Experimental workflow for assessing this compound toxicity.

References

Historical adverse event reporting for Fluroxene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Fluroxene (trade name: Fluoromar) was an inhalational anesthetic in clinical use from 1954 until its voluntary withdrawal from the market in 1974. This document provides a summary of historical information regarding its adverse event profile and is intended for research and informational purposes only. It is not a guide for clinical use.

Frequently Asked Questions (FAQs)

Q1: What was this compound and why was it withdrawn from the market?

This compound (2,2,2-trifluoroethyl vinyl ether) was a volatile inhalational anesthetic. It was withdrawn from the market in 1974 due to concerns about its flammability at higher concentrations and accumulating evidence of potential organ toxicity, particularly to the liver and kidneys.

Q2: What were the known adverse events associated with this compound in humans?

Historical clinical reports from the time of its use are largely qualitative. The most commonly cited adverse effects were postoperative nausea and vomiting, with an incidence considered comparable to other inhalation anesthetics of that era. While some studies involving hundreds of patients reported no significant evidence of liver damage, the potential for organ toxicity was a key reason for its withdrawal.

Q3: What is the primary mechanism of this compound toxicity?

This compound's toxicity is primarily linked to its metabolism. It is broken down in the body by cytochrome P-450 enzymes into two main metabolites: 2,2,2-trifluoroethanol (TFE) and trifluoroacetic acid (TFAA).[1] TFE is considered the more toxic of the two metabolites.[1]

Q4: Why was this compound more toxic in some animal species than in humans?

The ratio of the toxic metabolite (TFE) to the less toxic metabolite (TFAA) produced varies significantly across species.[1] In humans and monkeys, the metabolic pathway favors the production of the less toxic TFAA.[1] Conversely, in species such as rodents and dogs, a higher proportion of the highly toxic TFE is generated, leading to more severe adverse effects in these animals.[1]

Troubleshooting Guide for Researchers Studying this compound Data

Observed Issue in Historical Reports or Animal Studies Potential Cause Guidance for Interpretation
Variable toxicity reported across different studies. Species-specific differences in metabolism.When reviewing historical data, it is crucial to consider the species studied. Data from rodents and dogs may indicate a higher toxic potential than what was typically observed in humans due to differences in metabolic pathways.[1]
Reports of liver or kidney damage in animal models. High levels of the toxic metabolite 2,2,2-trifluoroethanol (TFE).The trifluoroethyl moiety of the this compound molecule is considered the primary source of its toxicity.[2] Studies in animals often involved higher or prolonged exposures to demonstrate toxic effects.
Mention of nausea and vomiting in early clinical reports. General side effect of inhalation anesthetics of that period.A preliminary report on 80 clinical cases noted postoperative nausea and vomiting but suggested the incidence was not higher than other anesthetics used at the time. Specific quantitative data from this era is limited.

Summary of Historical Adverse Event Data

Adverse EventSpeciesNotesSource
Organ Toxicity (Liver, Kidneys) Primarily Animal Models (Rodents, Dogs)Considered a primary reason for market withdrawal. Toxicity is linked to the metabolite TFE.[1][1]
Nausea and Vomiting HumanReported in early clinical use; incidence considered comparable to other contemporary anesthetics.
Increased Blood Glucose HumanA study of 614 cases noted a slight increase in blood glucose levels.

Signaling Pathways and Experimental Workflows

This compound Metabolic Pathway

The following diagram illustrates the metabolic breakdown of this compound and the resulting metabolites that contribute to its toxicity.

Fluroxene_Metabolism This compound Metabolic Pathway This compound This compound (2,2,2-trifluoroethyl vinyl ether) CP450 Cytochrome P-450 Enzymes This compound->CP450 Metabolism TFE 2,2,2-Trifluoroethanol (TFE) (Highly Toxic) CP450->TFE TFAA Trifluoroacetic Acid (TFAA) (Less Toxic) CP450->TFAA Toxicity Organ Toxicity (e.g., Liver, Kidney) TFE->Toxicity

Caption: Metabolic pathway of this compound via Cytochrome P-450 enzymes.

Factors Influencing this compound Toxicity

This diagram outlines the logical relationship between species, metabolism, and the resulting toxicity of this compound.

Fluroxene_Toxicity_Factors Factors Influencing this compound Toxicity Species Species Human Human / Monkey Species->Human Animal Rodent / Dog Species->Animal Metabolism Metabolic Ratio (TFE vs. TFAA) Human->Metabolism Animal->Metabolism High_TFAA High TFAA Production Metabolism->High_TFAA High_TFE High TFE Production Metabolism->High_TFE Low_Toxicity Low Toxicity High_TFAA->Low_Toxicity High_Toxicity High Toxicity High_TFE->High_Toxicity

Caption: Species-dependent metabolism determines this compound toxicity.

References

Technical Support Center: Understanding and Troubleshooting Rapid Breathing and Heart Rate Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to understand, monitor, and troubleshoot the common side effects of tachycardia (rapid heart rate) and tachypnea (rapid breathing) observed during preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary physiological mechanisms that lead to drug-induced tachycardia and tachypnea?

A1: Drug-induced tachycardia and tachypnea are often linked to the stimulation of the sympathetic nervous system. The most common mechanism is the activation of β-adrenergic receptors.

  • Tachycardia (Rapid Heart Rate): Activation of β1-adrenergic receptors in the heart's sinoatrial (SA) node increases the rate of electrical impulses, leading to an elevated heart rate.[1] This is a direct chronotropic effect.[2] This process is mediated by a G-protein coupled receptor cascade that increases intracellular cyclic AMP (cAMP) and protein kinase A (PKA) activity, which in turn phosphorylates calcium channels to increase intracellular calcium.[1][3][4]

  • Tachypnea (Rapid Breathing): While less direct, sympathomimetic drugs can increase respiratory rate. This can be a compensatory response to changes in blood gases (e.g., altered oxygen consumption) or a direct effect on the respiratory centers in the brainstem.[1] Additionally, some compounds can cause bronchoconstriction, leading to a sensation of shortness of breath and a subsequent increase in respiratory rate.[5]

Q2: Which classes of compounds are most frequently associated with these side effects?

A2: A wide range of compounds can cause tachycardia and tachypnea. Key classes include:

  • Sympathomimetic Agents: These drugs mimic the effects of endogenous catecholamines like epinephrine and norepinephrine.[6] Examples include β-adrenergic agonists (e.g., isoproterenol, dobutamine) and stimulants (e.g., amphetamines).[6][7][8]

  • Anticholinergics: These drugs block the parasympathetic nervous system, leading to an unopposed sympathetic tone.

  • Antidepressants: Certain classes, such as tricyclic antidepressants (TCAs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), can increase synaptic levels of norepinephrine.

  • Phosphodiesterase (PDE) Inhibitors: These agents increase intracellular cAMP, mimicking the downstream effects of β-adrenergic stimulation.

  • Certain Anticancer and Antiarrhythmic Drugs: Some of these compounds can have off-target effects on cardiac ion channels or autonomic regulation.[9]

Q3: What are the standard preclinical models and techniques for assessing these side effects?

A3: Regulatory guidelines, such as ICH S7A and S7B, mandate the assessment of cardiovascular and respiratory function.[5] The preferred methods involve conscious, unrestrained animals to avoid the confounding effects of anesthesia.[8]

  • Cardiovascular Monitoring: Radiotelemetry is the gold standard. A small transmitter is surgically implanted to continuously monitor the electrocardiogram (ECG), heart rate, blood pressure, and activity.[4][10] This allows for the collection of unbiased physiological data from freely moving animals.[4]

  • Respiratory Monitoring: Unrestrained whole-body plethysmography (WBP) is the standard technique. The animal is placed in a sealed chamber, and changes in pressure caused by breathing are used to calculate respiratory rate, tidal volume, and minute volume.[8][11]

Troubleshooting Guides

Troubleshooting Unexpected Cardiovascular Findings (Telemetry)
Observed Issue Potential Cause(s) Troubleshooting Steps
No Signal or Intermittent Signal 1. Discharged transmitter battery.2. Animal is outside the receiver range.3. Faulty receiver or connections.1. Check transmitter battery life; turn on/off with a magnet if applicable.[10]2. Ensure the animal's cage is properly placed on the receiver plate.[12]3. Check all cable connections and test the receiver with a known functional transmitter.
ECG Signal Artifacts (Wavy or Unreadable Baseline) 1. Poor electrode contact with tissue.2. Excessive animal movement (somatic tremor).3. Electrical interference from other lab equipment.1. Ensure proper surgical implantation technique with good suture contact for the electrodes.2. Analyze data from periods when the animal is at rest. Correlate with activity data from the telemeter.3. Check for improperly grounded equipment in the room. Ensure all electrical connections are secure.[13]
Abnormally High or Variable Heart Rate (Baseline) 1. Animal stress due to handling or environment.2. Incomplete recovery from surgery.3. Pathological condition unrelated to the test compound.1. Allow for a sufficient acclimatization period (typically one week) after surgery and before dosing.[10]2. Ensure the animal has fully recovered, is eating, and has returned to its pre-surgical weight.3. Review baseline data carefully. If abnormalities persist, the animal may not be suitable for the study.
Unexpected Tachycardia Post-Dose 1. Exaggerated pharmacological effect.2. Off-target effect of the compound.3. Dosing error or vehicle effect.1. Review the known pharmacology of the compound. The effect may be expected but at a lower dose.2. Consider screening the compound against a panel of receptors and ion channels.[14]3. Verify dose calculations, formulation, and administration. Run a vehicle-only control group to rule out effects from the formulation.
Troubleshooting Unexpected Respiratory Findings (Whole-Body Plethysmography)
Observed Issue Potential Cause(s) Troubleshooting Steps
Inaccurate or Inconsistent Readings 1. Improper calibration of the plethysmograph.2. Leaks in the chamber seal.3. Animal movement or sniffing behavior.1. Perform daily calibration with a known volume (e.g., a 3 L syringe) at various flow rates.[6]2. Check all seals and connections to ensure the chamber is airtight.[15]3. Allow the animal to acclimatize to the chamber. Analyze data during periods of quiescence, excluding periods of exploratory sniffing or movement.[8][16]
Baseline Respiratory Rate is High 1. Stress or anxiety in the animal.2. Chamber temperature or humidity is too high.1. Ensure a sufficient acclimatization period (e.g., 45 minutes) before recording baseline data.[9]2. Monitor and maintain a stable and comfortable thermal environment within the chamber.[9]
Unexpected Tachypnea Post-Dose 1. Direct stimulation of respiratory centers.2. Compensatory response to metabolic changes or hypoxia.3. Irritant effect of the compound (if administered via inhalation).1. Correlate with other physiological parameters (e.g., changes in activity, temperature).2. Assess cardiovascular parameters simultaneously. A drop in blood pressure can lead to a reflexive increase in breathing rate.3. If applicable, consider the route of administration as a potential confounding factor.

Data Presentation

The following table summarizes representative quantitative data from preclinical studies investigating the effects of sympathomimetic agents on heart rate and other cardiorespiratory parameters.

Compound Species Dose / Infusion Rate Parameter Observed Effect (Change from Baseline) Reference
IsoproterenolConscious Rat10 µg/kg, i.v.Heart RateTachycardia (significant increase)[17]
IsoproterenolRat (in vitro)0.01 to 100 nMMyocardial Oxygen UptakeDose-dependent decrease[1]
IsoproterenolSpontaneously Hypertensive Rat0.01 - 0.04 µg/kg/minHeart Rate+12.5 ± 5.4 beats/min[18]
DobutamineConscious Dog40 µg/kg/minHeart RateIncreased from 78±3 to 111±7 beats/min[19]
DobutamineConscious Dog40 µg/kg/minCardiac OutputIncreased from 2.41±0.23 to 4.35±0.28 L/min[19]
DobutamineAnesthetized Dog5 - 40 µg/kg/minHeart RateDose-dependent increase[7]
DopamineAnesthetized Dog5 - 40 µg/kg/minHeart RateGreater increase compared to Dobutamine[7]

Experimental Protocols

Protocol 1: Telemetry Transmitter Implantation for Cardiovascular Monitoring in Rats
  • Animal Preparation: Anesthetize the rat (e.g., using isoflurane) and confirm the depth of anesthesia via a toe pinch.[12] Maintain body temperature using a warming plate.

  • Surgical Site Preparation: Shave and aseptically prepare the ventral abdominal area and the neck/chest region.

  • Transmitter Body Implantation: Make a midline incision in the abdominal wall. Insert the sterile telemetry transmitter body into the peritoneal cavity.[20] Suture the muscle layer closed.

  • Blood Pressure Catheter Implantation: Isolate the abdominal aorta. Use a 23-gauge needle to make a small puncture and insert the pressure-sensing catheter into the lumen.[20] The catheter tip should be advanced to below the level of the renal arteries. Secure the catheter with surgical glue and a surgical mesh patch for mechanical support.[20]

  • ECG Lead Placement: Tunnel the two ECG leads subcutaneously from the abdominal incision to the chest.[12] Secure the negative lead to the musculature at the upper right pectoral region and the positive lead to the musculature at the lower left chest wall (xyphoid process) to approximate a Lead II configuration.

  • Incision Closure: Close the skin incisions with sutures or wound clips.

  • Post-Operative Care: Administer analgesics as required. Allow the animal to recover for at least one week before starting the experiment.[10] House animals individually until sutures are removed.[4]

Protocol 2: Unrestrained Whole-Body Plethysmography for Respiratory Monitoring in Rats
  • System Calibration: Calibrate the plethysmography chamber daily. This involves injecting a known volume of air (e.g., with a 3 mL syringe) at different flow rates to establish the relationship between pressure changes and volume.[6]

  • Animal Acclimatization: Place the rat into the chamber and allow it to acclimatize for an extended period (e.g., 45-60 minutes) until it is calm.[9] A constant bias flow of air is maintained through the chamber to prevent CO2 buildup.[9]

  • Baseline Recording: Record baseline respiratory data for a defined period (e.g., 15-30 minutes) before administering the test compound.

  • Data Acquisition: The system records the pressure fluctuations within the chamber as the animal breathes. These pressure signals are then used by the software to calculate key respiratory parameters.

  • Parameter Calculation: The primary measurements include:

    • Respiratory Rate (f): Breaths per minute.

    • Tidal Volume (VT): The volume of air inhaled or exhaled in a single breath.[8]

    • Minute Volume (MV): The total volume of air inhaled or exhaled per minute (MV = f x VT).[8]

  • Data Analysis: Analyze data from periods where the animal is quiet and exclude segments with significant movement artifacts (e.g., sniffing, grooming) for the most accurate results.[8]

Visualizations

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Physiological Response BAR β-Adrenergic Receptor G_Protein Gs Protein BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opens Tachycardia Increased Heart Rate (Tachycardia) Ca_Influx->Tachycardia Leads to Agonist Sympathomimetic Drug (Agonist) Agonist->BAR Binds Experimental_Workflow cluster_setup Phase 1: Preparation & Baseline cluster_dosing Phase 2: Dosing & Recording cluster_analysis Phase 3: Analysis Surgery Telemetry Implantation (7-day recovery) Acclimatization Acclimatize Animal to Plethysmograph Chamber Surgery->Acclimatization Baseline Record Baseline Cardiovascular & Respiratory Data Acclimatization->Baseline Dosing Administer Vehicle or Test Compound Baseline->Dosing Recording Continuously Record Data (Telemetry & Plethysmography) Dosing->Recording Data_Processing Process Data (Remove Artifacts) Recording->Data_Processing Analysis Analyze Changes from Baseline (Heart Rate, BP, Respiration) Data_Processing->Analysis Report Generate Report & Statistical Analysis Analysis->Report Troubleshooting_Tree Start Unexpected Tachycardia or Tachypnea Observed Check_Animal Is the animal showing signs of stress (agitation, excessive movement)? Start->Check_Animal Check_Equipment Is the monitoring equipment functioning correctly? Check_Animal->Check_Equipment No Acclimatize Action: Allow for further acclimatization. Re-evaluate baseline. Check_Animal->Acclimatize Yes Check_Data Are there signal artifacts in the raw data (ECG or Plethysmography)? Check_Equipment->Check_Data Yes Calibrate Action: Check connections, run diagnostics, and recalibrate system. Check_Equipment->Calibrate No Check_Dose Was the dose and administration performed correctly? Check_Data->Check_Dose No Filter_Data Action: Filter data to remove artifacts. Analyze quiescent periods. Check_Data->Filter_Data Yes Verify_Dose Action: Verify calculations, formulation, and administration technique. Check_Dose->Verify_Dose No Pharm_Effect Conclusion: Observation is likely a pharmacological effect of the compound. Check_Dose->Pharm_Effect Yes

References

Fluroxene Metabolism: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information on the metabolic pathways of Fluroxene and the complications that can arise during in vitro and in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in understanding and navigating the challenges associated with this compound metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound?

This compound (2,2,2-trifluoroethyl vinyl ether) is metabolized through two main pathways mediated by the cytochrome P-450 (CYP450) enzyme system.[1][2][3] The molecule is cleaved into two principal moieties: a vinyl group and a trifluoroethyl group, each with its own metabolic fate and associated toxicities.[1][2][3]

  • Vinyl Moiety Metabolism: The vinyl group is metabolized to carbon dioxide and is responsible for the destruction of the heme prosthetic group within CYP450 enzymes.[1][2][3]

  • Trifluoroethyl Moiety Metabolism: The trifluoroethyl group is oxidized to form two key metabolites: 2,2,2-trifluoroethanol (TFE) and trifluoroacetic acid (TFAA).[1][2][3] The acute toxicity of this compound is primarily associated with this pathway.[1][2][3]

Q2: What are the major complications associated with this compound's metabolic pathways?

The primary complications arising from this compound metabolism are species-specific toxicity, primarily driven by the metabolic profile of the trifluoroethyl moiety.[1][2][3]

  • Metabolite-Mediated Toxicity: The formation of 2,2,2-trifluoroethanol (TFE) is the main driver of this compound's acute toxicity.[1][2][3] Species that predominantly produce TFE exhibit higher susceptibility to toxic effects.[1][2][3] In contrast, species that primarily metabolize the trifluoroethyl moiety to the less toxic trifluoroacetic acid (TFAA) are more resistant to this compound-induced toxicity.[1][2][3]

  • Cytochrome P-450 Destruction: The metabolism of the vinyl moiety of this compound leads to the destruction of CYP450 enzymes.[1][2][3] This can alter the metabolism of other xenobiotics and endogenous compounds.

  • Glutathione Depletion: Exposure to this compound and its metabolites can lead to the depletion of cellular glutathione (GSH), a critical antioxidant.[1][4] This depletion enhances oxidative stress and contributes to cellular damage.

Q3: Why is there a significant difference in this compound toxicity between species?

The marked difference in this compound toxicity across various species is directly correlated with the ratio of its principal metabolites, TFE and TFAA.[1][2][3]

  • High-Toxicity Species (e.g., rodents, dogs): These species primarily metabolize this compound to the highly toxic TFE.[1][2][3]

  • Low-Toxicity Species (e.g., humans, monkeys): In these species, the trifluoroethyl moiety is predominantly converted to the much less toxic TFAA.[1][2][3]

This metabolic divergence is a critical consideration for preclinical studies and the interpretation of toxicological data.

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity observed in an in vitro experiment with this compound.
  • Possible Cause 1: Cell Line Origin. The species from which the cell line was derived will significantly influence the metabolic profile of this compound. Cell lines from species that predominantly produce TFE (e.g., rodent-derived hepatocytes) will exhibit higher cytotoxicity.

  • Troubleshooting Step 1: Verify the species of origin for your cell line.

  • Troubleshooting Step 2: If using a high-TFE producing cell line, consider titrating the this compound concentration to a lower range.

  • Troubleshooting Step 3: If possible, use a cell line from a species known to primarily produce TFAA (e.g., human-derived hepatocytes) for comparative analysis.

  • Possible Cause 2: Induction of Cytochrome P-450 Enzymes. Pre-treatment of cells with agents that induce CYP450 expression (e.g., phenobarbital) can enhance the metabolism of this compound and potentiate its toxicity.

  • Troubleshooting Step 1: Review your experimental protocol for any pre-treatment steps that may have induced CYP450 enzymes.

  • Troubleshooting Step 2: If CYP450 induction is not a planned variable, ensure that all media and reagents are free from inducing agents.

  • Troubleshooting Step 3: Consider co-incubating with a CYP450 inhibitor to confirm the role of metabolic activation in the observed cytotoxicity.

Issue 2: Inconsistent results in this compound metabolism studies across different experimental batches.
  • Possible Cause 1: Variability in Cytochrome P-450 Activity. The activity of CYP450 enzymes can vary between batches of cells or microsomal preparations due to factors such as passage number, confluency, and storage conditions.

  • Troubleshooting Step 1: Standardize your cell culture and microsomal preparation protocols.

  • Troubleshooting Step 2: Perform a CYP450 activity assay for each batch to ensure consistent metabolic capacity.

  • Troubleshooting Step 3: Store all biological materials under appropriate conditions to maintain enzyme activity.

  • Possible Cause 2: Altered Glutathione Levels. Cellular glutathione levels can fluctuate based on culture conditions and exposure to other compounds.

  • Troubleshooting Step 1: Measure baseline glutathione levels in your cells before each experiment.

  • Troubleshooting Step 2: Ensure consistent and optimal cell culture conditions to maintain cellular health.

Data Presentation

Table 1: Species-Dependent Ratios of this compound Metabolites

Experimental Protocols

Determination of Cytochrome P-450 Activity

This protocol provides a general method for assessing CYP450 activity in liver microsomes, which can be adapted for studies involving this compound.

  • Principle: The activity of specific CYP450 isozymes is measured by monitoring the metabolism of a fluorescent probe substrate.

  • Materials:

    • Liver microsomes from the species of interest

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

    • Fluorescent probe substrate specific for the CYP450 isozyme of interest (e.g., 7-ethoxyresorufin for CYP1A)

    • Potassium phosphate buffer (pH 7.4)

    • 96-well microplate reader with fluorescence detection

  • Procedure:

    • Prepare a reaction mixture containing the liver microsomes, potassium phosphate buffer, and the fluorescent probe substrate in a 96-well plate.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen probe.

    • Calculate the rate of metabolism based on a standard curve of the fluorescent product.

Analysis of Urinary Trifluoroethanol (TFE) and Trifluoroacetic Acid (TFAA)

This protocol outlines a general method for the quantification of TFE and TFAA in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Principle: TFE and TFAA are extracted from urine, derivatized to enhance their volatility, and then separated and quantified by GC-MS.

  • Materials:

    • Urine sample

    • Internal standard (e.g., a deuterated analog of TFE or TFAA)

    • Extraction solvent (e.g., ethyl acetate)

    • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

    • GC-MS system

  • Procedure:

    • Spike the urine sample with the internal standard.

    • Perform a liquid-liquid extraction of the metabolites into the organic solvent.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the derivatizing agent and heat to complete the derivatization reaction.

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Separate the analytes on an appropriate GC column and detect them using the mass spectrometer in selected ion monitoring (SIM) mode.

    • Quantify the concentrations of TFE and TFAA by comparing their peak areas to that of the internal standard and using a calibration curve.

Glutathione Depletion Assay

This protocol provides a method to measure cellular glutathione levels in hepatocytes following exposure to a xenobiotic like this compound.

  • Principle: The total glutathione content is determined using a colorimetric assay based on the recycling of glutathione by glutathione reductase.

  • Materials:

    • Hepatocytes

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

    • Glutathione reductase

    • NADPH

    • Lysis buffer

    • 96-well microplate reader

  • Procedure:

    • Culture hepatocytes and expose them to the desired concentration of this compound for a specified time.

    • Lyse the cells to release intracellular contents.

    • In a 96-well plate, add the cell lysate, DTNB, glutathione reductase, and NADPH.

    • Monitor the change in absorbance at 412 nm over time.

    • Calculate the glutathione concentration based on a standard curve of known glutathione concentrations.

Mandatory Visualizations

This compound Metabolic Pathway

Fluroxene_Metabolism This compound This compound (2,2,2-trifluoroethyl vinyl ether) CYP450 Cytochrome P-450 This compound->CYP450 Metabolism Vinyl_Moiety Vinyl Moiety CYP450->Vinyl_Moiety Trifluoroethyl_Moiety Trifluoroethyl Moiety CYP450->Trifluoroethyl_Moiety CO2 Carbon Dioxide Vinyl_Moiety->CO2 Oxidation Heme_Destruction Heme Destruction Vinyl_Moiety->Heme_Destruction Leads to TFE 2,2,2-Trifluoroethanol (TFE) Trifluoroethyl_Moiety->TFE Oxidation TFAA Trifluoroacetic Acid (TFAA) Trifluoroethyl_Moiety->TFAA Oxidation

Caption: Metabolic activation of this compound by Cytochrome P-450.

Experimental Workflow for Investigating this compound-Induced Hepatotoxicity

Fluroxene_Toxicity_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment Hepatocyte_Culture Hepatocyte Culture (e.g., primary cells, cell lines) Fluroxene_Exposure This compound Exposure Hepatocyte_Culture->Fluroxene_Exposure Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Fluroxene_Exposure->Cytotoxicity_Assay Metabolite_Analysis Metabolite Analysis (TFE/TFAA ratio) Fluroxene_Exposure->Metabolite_Analysis GSH_Assay Glutathione Assay Fluroxene_Exposure->GSH_Assay CYP450_Activity CYP450 Activity Assay Fluroxene_Exposure->CYP450_Activity Animal_Model Animal Model Selection (e.g., rat, mouse) Fluroxene_Administration This compound Administration Animal_Model->Fluroxene_Administration Histopathology Histopathological Analysis of Liver Tissue Fluroxene_Administration->Histopathology Urinary_Metabolite_Analysis Urinary Metabolite Analysis (TFE/TFAA) Fluroxene_Administration->Urinary_Metabolite_Analysis Serum_Biomarkers Serum Biomarker Analysis (e.g., ALT, AST) Fluroxene_Administration->Serum_Biomarkers

Caption: Workflow for assessing this compound-induced liver toxicity.

Logical Relationship of this compound Metabolism to Toxicity

Fluroxene_Toxicity_Pathway This compound This compound Metabolism Metabolism (Cytochrome P-450) This compound->Metabolism TFE High TFE:TFAA Ratio (e.g., Rodents, Dogs) Metabolism->TFE Species-Dependent TFAA Low TFE:TFAA Ratio (e.g., Humans, Monkeys) Metabolism->TFAA Species-Dependent Toxicity High Acute Toxicity TFE->Toxicity GSH_Depletion Glutathione Depletion TFE->GSH_Depletion Low_Toxicity Low Acute Toxicity TFAA->Low_Toxicity Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Oxidative_Stress->Toxicity

Caption: Species-dependent metabolic pathways and toxicity of this compound.

References

Validation & Comparative

A Comparative Anesthetic Profile: Fluroxene vs. Halothane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anesthetic profiles of Fluroxene (2,2,2-trifluoroethyl vinyl ether) and Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane). While this compound was voluntarily withdrawn from the market in 1974 due to concerns regarding flammability and organ toxicity, its historical data provides valuable insights when compared to a widely used anesthetic like Halothane.[1] This comparison focuses on key anesthetic properties, supported by experimental data, to inform research and drug development in the field of anesthesiology.

Physicochemical and Pharmacokinetic Properties

The speed of induction and emergence from anesthesia is significantly influenced by the blood/gas partition coefficient, which indicates the solubility of the anesthetic in the blood. A lower coefficient leads to a faster onset and recovery.

PropertyThis compoundHalothaneReference
Structure C4H5F3OC2HBrClF3
Minimum Alveolar Concentration (MAC) in Dogs (%) 3.70.87
MAC-awake in Humans (%) 0.38~0.3 - 0.5[2][3]
Surgical MAC in Humans (40-year-old) (%) Not established0.75[4][5]
Blood/Gas Partition Coefficient 1.372.4[6]

*MAC (Minimum Alveolar Concentration): The concentration of an inhaled anesthetic in the alveoli that is needed to prevent movement in 50% of subjects in response to a surgical stimulus. A lower MAC indicates higher potency.[5] MAC-awake is the concentration at which a patient opens their eyes to command.[2][3][7]

Cardiovascular Effects

Both this compound and Halothane exert effects on the cardiovascular system, with notable differences in the degree of myocardial depression.

ParameterThis compoundHalothaneReference
Myocardial Depression Less pronouncedSignificant, dose-dependent[8]
Blood Pressure Moderate decreaseSignificant decrease[8]
Heart Rate Variable, may increaseTends to decrease[8]
Cardiac Output Relatively stableDecreased[8]

Respiratory Effects

The respiratory effects of these agents are a critical consideration in their clinical application.

ParameterThis compoundHalothaneReference
Respiratory Depression Present, but generally less than HalothaneSignificant, dose-dependent[9]
Tidal Volume DecreasedDecreased[9]
Respiratory Rate IncreasedIncreased[9]

Metabolism and Hepatotoxicity

The biotransformation of these anesthetics is a key factor in their potential for organ toxicity, particularly hepatotoxicity.

FeatureThis compoundHalothaneReference
Primary Metabolite 2,2,2-trifluoroethanol (TFE)Trifluoroacetic acid (TFA)[1]
Metabolizing Enzymes Cytochrome P450Cytochrome P450 (primarily CYP2E1)
Mechanism of Hepatotoxicity Direct toxicity from the metabolite TFE.Immune-mediated response to trifluoroacetylated liver proteins.[1]

Experimental Protocols

Determination of Minimum Alveolar Concentration (MAC) in Animal Models (e.g., Dogs)

Objective: To determine the minimum alveolar concentration of an inhaled anesthetic required to prevent movement in response to a noxious stimulus in 50% of subjects.

Methodology:

  • Animal Preparation: Healthy, adult mongrel dogs are fasted overnight. Anesthesia is induced with the investigational agent, and the trachea is intubated to allow for mechanical ventilation. Intravenous access is established for fluid administration and drug delivery if necessary. Core body temperature is maintained at 37-38°C using a warming blanket.

  • Anesthetic Administration and Monitoring: The anesthetic is delivered in oxygen via a calibrated vaporizer. End-tidal anesthetic concentration, end-tidal carbon dioxide (maintained between 35-45 mmHg), and oxygen saturation are continuously monitored.

  • Equilibration: The end-tidal anesthetic concentration is maintained at a constant level for at least 15-20 minutes to ensure equilibrium between the alveoli, blood, and brain.

  • Noxious Stimulus: A standardized noxious stimulus, such as a tail clamp applied for 60 seconds, is administered.

  • Response Assessment: The animal is observed for gross purposeful movement in response to the stimulus.

  • Bracketing or Up-and-Down Method: The anesthetic concentration for the next animal (or the next period in the same animal after a suitable washout) is adjusted based on the response of the previous stimulus. If the animal moves, the concentration is increased. If there is no movement, the concentration is decreased. The MAC is calculated as the mean of the crossover concentrations (the lowest concentration that prevented movement and the highest concentration that permitted movement).[7][10]

Visualizations

Signaling Pathway: Halothane-Induced Hepatotoxicity

Halothane_Hepatotoxicity Halothane Halothane CYP2E1 Cytochrome P450 2E1 (Oxidative Metabolism) Halothane->CYP2E1 TFA_Intermediate Trifluoroacetyl (TFA) Intermediate CYP2E1->TFA_Intermediate Liver_Proteins Liver Proteins TFA_Intermediate->Liver_Proteins Covalent Binding TFA_Adducts TFA-Protein Adducts (Neoantigens) Liver_Proteins->TFA_Adducts Immune_System Immune System Activation TFA_Adducts->Immune_System Presentation as Foreign Hepatitis Immune-Mediated Hepatitis Immune_System->Hepatitis

Caption: Oxidative metabolism of Halothane leading to immune-mediated hepatitis.

Experimental Workflow: MAC Determination

MAC_Determination_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Prep Animal Preparation (Fasting, IV access) Induction Anesthetic Induction and Intubation Animal_Prep->Induction Monitoring Physiological Monitoring (Temp, EtCO2, SpO2) Induction->Monitoring Equilibration Anesthetic Equilibration (15-20 min) Monitoring->Equilibration Stimulus Application of Noxious Stimulus Equilibration->Stimulus Observation Observation of Movement Response Stimulus->Observation Concentration_Adjustment Adjust Anesthetic Concentration Observation->Concentration_Adjustment Response-based Concentration_Adjustment->Equilibration Next Trial MAC_Calculation Calculate MAC (Bracketing/Up-Down) Concentration_Adjustment->MAC_Calculation Sufficient Data

Caption: General workflow for the determination of Minimum Alveolar Concentration (MAC).

References

Comparative Toxicity of Fluroxene and Other Volatile Anesthetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of the volatile anesthetic Fluroxene and other commonly used agents, including Halothane, Sevoflurane, Isoflurane, and Desflurane. The information presented is based on available experimental data to assist in preclinical and clinical research and drug development.

Executive Summary

This compound (2,2,2-trifluoroethyl vinyl ether), one of the first fluorinated anesthetics, exhibits a unique and species-dependent toxicity profile primarily linked to its metabolism. Its principal metabolites, 2,2,2-trifluoroethanol (TFE) and trifluoroacetic acid (TFAA), are central to its toxic effects.[1] The ratio of these metabolites varies significantly across species, explaining the observed differences in toxicity.[1] In contrast, modern volatile anesthetics such as Sevoflurane, Isoflurane, and Desflurane are generally considered to have wider safety margins, though they are not without their own toxicological concerns. This guide will delve into the comparative hepatotoxicity, nephrotoxicity, and cardiotoxicity of these agents, supported by available quantitative data and experimental methodologies.

Comparative Toxicity Data

AnestheticAnimal ModelRoute of AdministrationLD50Key Findings & Citations
Isoflurane RatInhalationNot specified, but safety margin is greater than Halothane.Isoflurane has a wider safety margin compared to Halothane in rats, with a lethal dose to effective dose (LD50/ED50) ratio for heart rate response of 4.3 for Isoflurane versus 2.2 for Halothane.[2]
Halothane RatInhalationNot specified, but safety margin is narrower than Isoflurane.Halothane has a narrower safety margin compared to Isoflurane in rats.[2]
This compound --Data not available in a comparable format.Toxicity is highly dependent on metabolism to TFE, which varies by species.[1]
Sevoflurane --Data not available in a comparable format.Generally considered to have a favorable safety profile.
Desflurane --Data not available in a comparable format.Generally considered to have a favorable safety profile.

Organ-Specific Toxicity

Hepatotoxicity

Hepatotoxicity is a known concern for several volatile anesthetics, often linked to their metabolism by cytochrome P450 enzymes.

This compound: The trifluoroethyl moiety of this compound is implicated in its hepatotoxicity.[3]

Halothane: Halothane is known to cause "halothane hepatitis," a rare but severe immune-mediated liver injury.[4][5] The metabolism of halothane to trifluoroacetylated protein adducts is a key initiating event.[6]

Sevoflurane and Isoflurane: Studies in cirrhotic patients undergoing hepatectomy have shown that isoflurane may lead to a greater, though clinically minor, increase in liver enzymes compared to sevoflurane.[7] Another study in patients with impaired liver function undergoing cholecystectomy suggested that desflurane may be associated with a more significant decrease in postoperative liver enzymes compared to sevoflurane.[8]

Comparative Liver Enzyme Changes (Clinical Study):

AnestheticPatient PopulationSurgical ProcedureLiver Enzyme ChangesCitation
Isoflurane Cirrhotic Patients (Child-Pugh Grade A)Liver SegmentectomySignificantly larger increases in AST, ALT, and ALP compared to Sevoflurane.[7]
Sevoflurane Cirrhotic Patients (Child-Pugh Grade A)Liver SegmentectomySmaller increases in liver enzymes compared to Isoflurane.[7]
Desflurane Patients with impaired liver functionLaparoscopic CholecystectomySignificant decrease in postoperative AST and ALT compared to Sevoflurane.[8]
Sevoflurane Patients with impaired liver functionLaparoscopic CholecystectomyLess significant decrease in postoperative AST and ALT compared to Desflurane.[8]
Nephrotoxicity

Nephrotoxicity of fluorinated anesthetics is often attributed to the metabolic release of fluoride ions.

This compound: Data on this compound-specific nephrotoxicity is limited in the reviewed literature.

Other Volatile Anesthetics: Methoxyflurane, an older anesthetic, was notably nephrotoxic due to extensive metabolism to fluoride ions. Modern agents like sevoflurane also produce fluoride ions, but generally at levels not associated with renal dysfunction.[9] However, the degradation of sevoflurane by carbon dioxide absorbents can produce Compound A, a potential nephrotoxin in rats.[9]

Cardiotoxicity

Volatile anesthetics can exert direct effects on the cardiovascular system, including negative inotropy and arrhythmogenesis.

Mechanism of Action: Several volatile anesthetics, including halothane, isoflurane, and sevoflurane, inhibit L-type Ca2+ channels and various voltage-gated K+ channels in cardiomyocytes.[10][11][12] This interference with ion channel function can lead to arrhythmias and decreased myocardial contractility.[10][11]

Comparative Cardiotoxicity (Human Studies):

Meta-analyses of studies in patients undergoing cardiac surgery have compared the impact of sevoflurane and isoflurane on cardiac troponin levels, a marker of myocardial injury. The results have been inconsistent, with some studies suggesting a benefit for sevoflurane and others showing no significant difference.[10][11][13]

Experimental Protocols

Assessment of Renal Toxicity in Mice

This protocol is adapted from a study evaluating the effects of general anesthesia on urinary biomarkers of kidney injury in mice.[3]

Animal Model: Male C57BL/6J mice.

Anesthetic Administration:

  • Inhalational Anesthesia: Mice are placed in an induction chamber with isoflurane (3% for induction, 1-2% for maintenance) or sevoflurane (5-6% for induction, 2-3% for maintenance) in 100% oxygen for a total duration of 30 minutes.

  • Injectable Anesthesia (for comparison): Ketamine (100 mg/kg IP) plus xylazine (10 mg/kg IP), pentobarbital (50 mg/kg IP), or tiletamine-zolazepam (40 mg/kg IP).

Sample Collection:

  • Urine is collected at baseline (24 hours prior to anesthesia) and at 6, 12, and 24 hours post-anesthesia using metabolic cages.

  • At the end of the experiment, mice are euthanized, and blood is collected via cardiocentesis. Kidneys and urinary bladder are harvested for histological analysis.

Biomarker Analysis:

  • Urinary levels of kidney injury biomarkers such as Hepatitis A Virus Cellular Receptor 1 (HAVCR1) and Lipocalin 2 (LCN2) are measured using ELISA.

  • Serum creatinine and blood urea nitrogen (BUN) are measured to assess renal function.

Histopathological Analysis:

  • Kidney tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of renal morphology.

Assessment of Hepatotoxicity in Rats (General Methodology)

A standardized, detailed protocol for direct comparative hepatotoxicity of all mentioned anesthetics was not found in the reviewed literature. However, a general approach can be outlined based on common practices in preclinical toxicology.[2]

Animal Model: Male Sprague-Dawley rats.

Anesthetic Exposure:

  • Rats are exposed to the volatile anesthetic of interest (e.g., this compound, Halothane, Sevoflurane, Isoflurane, Desflurane) at a specified concentration and duration in an inhalation chamber. A control group receives only the carrier gas (e.g., air or oxygen).

Blood Sample Collection:

  • Blood samples are collected at baseline and at various time points post-exposure (e.g., 2, 6, 24, 48 hours).

Biochemical Analysis:

  • Serum levels of liver enzymes, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and gamma-glutamyl transferase (GGT), are measured.

  • Total bilirubin levels are also assessed.

Histopathological Examination:

  • At the end of the study, animals are euthanized, and liver tissue is collected.

  • Livers are fixed, processed, and stained with H&E for microscopic evaluation of liver architecture, cellular morphology, and evidence of necrosis or inflammation.

Signaling Pathways and Mechanisms of Toxicity

This compound Metabolism and Toxicity

The toxicity of this compound is intrinsically linked to its biotransformation. The metabolic pathway involves the oxidation of the trifluoroethyl moiety to the highly toxic metabolite 2,2,2-trifluoroethanol (TFE) and subsequently to the less toxic trifluoroacetic acid (TFAA).[1] The vinyl moiety of this compound is also metabolized, leading to the destruction of cytochrome P-450 heme.[1]

Fluroxene_Metabolism This compound This compound (2,2,2-trifluoroethyl vinyl ether) TFE 2,2,2-Trifluoroethanol (TFE) (Highly Toxic) This compound->TFE Oxidation of trifluoroethyl moiety CO2 CO2 This compound->CO2 Metabolism of vinyl moiety Heme_Destruction Cytochrome P-450 Heme Destruction This compound->Heme_Destruction TFAA Trifluoroacetic Acid (TFAA) (Less Toxic) TFE->TFAA Oxidation

This compound Metabolic Pathway
2,2,2-Trifluoroethanol (TFE)-Induced Cellular Toxicity

The highly toxic metabolite of this compound, TFE, is known to cause bone marrow depression and increase sensitivity to bacterial endotoxins in rats.[5] This can lead to leukopenia and lethal systemic infections.[5] The proposed mechanism involves a decrease in colony-stimulating factor activity.[5]

TFE_Toxicity_Pathway TFE 2,2,2-Trifluoroethanol (TFE) CSF_Activity Decreased Colony- Stimulating Factor Activity TFE->CSF_Activity Intestinal_Damage Small Intestine Damage TFE->Intestinal_Damage Endotoxin_Sensitivity Increased Sensitivity to Endotoxins TFE->Endotoxin_Sensitivity Bone_Marrow_Depression Bone Marrow Depression CSF_Activity->Bone_Marrow_Depression Leukopenia Leukopenia Bone_Marrow_Depression->Leukopenia Systemic_Infection Systemic Bacterial Infection & Lethal Endotoxemia Leukopenia->Systemic_Infection Intestinal_Damage->Systemic_Infection Endotoxin_Sensitivity->Systemic_Infection

TFE-Induced Toxicity Pathway
Cardiotoxicity of Volatile Anesthetics via Ion Channel Inhibition

A key mechanism of cardiotoxicity for many volatile anesthetics involves the inhibition of crucial ion channels in cardiomyocytes.

Anesthetic_Cardiotoxicity Volatile_Anesthetics Volatile Anesthetics (e.g., Halothane, Isoflurane, Sevoflurane) L_type_Ca_Channel L-type Ca2+ Channels Volatile_Anesthetics->L_type_Ca_Channel Inhibition K_v_Channel Voltage-gated K+ Channels Volatile_Anesthetics->K_v_Channel Inhibition Ca_Influx Decreased Ca2+ Influx L_type_Ca_Channel->Ca_Influx K_Efflux Decreased K+ Efflux K_v_Channel->K_Efflux AP_Shortening Action Potential Shortening Ca_Influx->AP_Shortening Contractility Decreased Myocardial Contractility Ca_Influx->Contractility Repol_Disturbance Disturbed Repolarization K_Efflux->Repol_Disturbance Arrhythmia Arrhythmias AP_Shortening->Arrhythmia Repol_Disturbance->Arrhythmia

Cardiotoxicity Signaling Pathway

Conclusion

The toxicity of this compound is primarily dictated by its species-dependent metabolism to the toxic metabolite TFE. While modern volatile anesthetics generally possess a more favorable safety profile, they are not devoid of potential organ toxicity, particularly concerning the liver and heart. The mechanisms of toxicity often involve metabolic activation and interference with fundamental cellular processes such as ion channel function. Further research with standardized, direct comparative studies is necessary to fully elucidate the relative toxicity of these agents and to develop safer anesthetic protocols. Researchers should consider the specific animal model and the metabolic profile of the chosen anesthetic when designing and interpreting toxicological studies.

References

Validating historical data on Fluroxene's clinical efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the historical clinical data on Fluroxene (2,2,2-trifluoroethyl vinyl ether), a volatile inhalational anesthetic. Synthesized in 1951 and introduced clinically in 1954, this compound saw use for two decades before its voluntary withdrawal from the market in 1974 due to concerns over flammability and organ toxicity.[1][2] This document offers an objective comparison of this compound's performance against other anesthetic agents of its era, supported by available experimental data.

Comparative Analysis of Physicochemical and Clinical Properties

The clinical efficacy of an inhalational anesthetic is determined by several key physicochemical properties that influence its potency, and the speed of induction and emergence from anesthesia. The following tables summarize these properties for this compound and its contemporaneous alternatives: Halothane, Methoxyflurane, Cyclopropane, and Diethyl Ether.

Anesthetic Agent Minimum Alveolar Concentration (MAC) (%) Blood/Gas Partition Coefficient Oil/Gas Partition Coefficient
This compound 3.4[3]1.37[1]52[4]
Halothane 0.75[5]2.3[6]224[6]
Methoxyflurane 0.16[5]12.0[6]970
Cyclopropane 9.20.4611.5
Diethyl Ether 1.9212.165
A lower MAC value indicates higher potency. A lower blood/gas partition coefficient correlates with faster induction and recovery. A higher oil/gas partition coefficient indicates greater lipid solubility and potency.

Clinical Efficacy and Safety Profile Comparison

Anesthetic Agent Induction & Recovery Analgesic Properties Key Adverse Effects & Safety Concerns
This compound Rapid induction and recovery.[2]GoodFlammable at certain concentrations, potential for organ (liver and kidney) toxicity.[1][2]
Halothane Relatively rapid induction and recovery.Weak analgesic.Hepatitis, cardiac arrhythmias, malignant hyperthermia.[7]
Methoxyflurane Slow induction and recovery.Potent analgesic.Dose-dependent nephrotoxicity.[7]
Cyclopropane Rapid induction and recovery.GoodHighly flammable and explosive, cardiac arrhythmias.
Diethyl Ether Slow induction and recovery.GoodHighly flammable, postoperative nausea and vomiting, airway irritation.

Experimental Protocols

Detailed experimental protocols from the original clinical trials of this compound, conducted in the 1950s and 1960s, are not extensively available in publicly accessible records. However, based on the standards of anesthetic research during that period, clinical trials for new volatile anesthetics like this compound would have likely followed a methodology similar to the following:

A General Protocol for Clinical Evaluation of a New Inhalational Anesthetic (circa 1950s-1960s):

  • Subject Selection: Healthy adult volunteers and patients scheduled for elective surgical procedures would be recruited. Patients would be categorized based on the planned surgical procedure and their physical status (e.g., using the American Society of Anesthesiologists [ASA] physical status classification system).

  • Anesthetic Administration: Anesthesia would be induced and maintained using a calibrated vaporizer specific for the anesthetic being tested. The concentration of the inhaled anesthetic would be monitored. Nitrous oxide and oxygen would typically be used as carrier gases.

  • Monitoring: Key physiological parameters would be monitored, including:

    • Cardiovascular: Heart rate, blood pressure (often by manual sphygmomanometry), and electrocardiogram (ECG).

    • Respiratory: Respiratory rate and tidal volume.

    • Anesthetic Depth: Clinical signs such as response to surgical stimulation (e.g., skin incision), eye signs (pupil size, tearing), and muscle tone. The concept of Minimum Alveolar Concentration (MAC) was introduced in 1965 and would have been a key metric in later studies.[5]

  • Data Collection:

    • Induction Time: Time from the start of anesthetic administration to loss of consciousness and tolerance of surgical incision.

    • Emergence Time: Time from discontinuation of the anesthetic to the patient opening their eyes on command.

    • Adverse Events: Recording of any undesirable effects such as laryngospasm, bronchospasm, cardiac arrhythmias, postoperative nausea and vomiting, and any signs of organ toxicity through postoperative laboratory tests (e.g., liver function tests, renal function tests).

  • Comparative Studies: The new agent's performance would be compared against established anesthetics of the time, such as diethyl ether or cyclopropane, and later, halothane.

Mandatory Visualizations

This compound Metabolism Pathway

This compound is metabolized in the liver primarily by the cytochrome P450 enzyme system. This metabolic process is a key factor in its potential toxicity. The vinyl group of this compound is believed to be responsible for the destruction of cytochrome P-450 heme, while the trifluoroethyl moiety is oxidized to toxic metabolites.[8]

Fluroxene_Metabolism This compound This compound (2,2,2-trifluoroethyl vinyl ether) CYP450 Cytochrome P450 (CYP2E1) This compound->CYP450 Metabolism Trifluoroethanol 2,2,2-Trifluoroethanol (TFE) CYP450->Trifluoroethanol Oxidation Trifluoroacetic_acid Trifluoroacetic Acid (TFAA) Trifluoroethanol->Trifluoroacetic_acid Further Oxidation Toxicity Organ Toxicity (Liver, Kidney) Trifluoroethanol->Toxicity Trifluoroacetic_acid->Toxicity

Caption: Metabolic pathway of this compound via Cytochrome P450.

Experimental Workflow for Anesthetic Efficacy Study

The following diagram illustrates a generalized workflow for a clinical study evaluating the efficacy of an inhalational anesthetic during the mid-20th century.

Anesthetic_Efficacy_Workflow cluster_preoperative Pre-operative Phase cluster_intraoperative Intra-operative Phase cluster_postoperative Post-operative Phase Patient_Selection Patient Selection (ASA Status I-II) Informed_Consent Informed Consent Patient_Selection->Informed_Consent Baseline_Vitals Baseline Vital Signs Informed_Consent->Baseline_Vitals Anesthetic_Induction Anesthetic Induction (Vaporizer, N2O/O2) Baseline_Vitals->Anesthetic_Induction Surgical_Incision Surgical Incision Anesthetic_Induction->Surgical_Incision Anesthetic_Maintenance Anesthetic Maintenance (Adjust Concentration) Surgical_Incision->Anesthetic_Maintenance Monitoring Continuous Monitoring (Vitals, Clinical Signs) Anesthetic_Maintenance->Monitoring Anesthetic_Discontinuation Anesthetic Discontinuation Monitoring->Anesthetic_Discontinuation Emergence Emergence Assessment (Response to Command) Anesthetic_Discontinuation->Emergence Postop_Monitoring Post-operative Monitoring (Adverse Events) Emergence->Postop_Monitoring Data_Analysis Data Analysis Postop_Monitoring->Data_Analysis

Caption: Generalized workflow of a historical anesthetic clinical trial.

References

A Comparative Analysis of Fluroxene and Methoxyflurane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the physicochemical, pharmacokinetic, and pharmacodynamic properties of Fluroxene and Methoxyflurane. The information is intended for researchers, scientists, and professionals involved in drug development and is supported by available experimental data.

Introduction

This compound (2,2,2-trifluoroethyl vinyl ether) and Methoxyflurane (2,2-dichloro-1,1-difluoroethyl methyl ether) are both halogenated ether inhalation anesthetics. This compound, synthesized in 1951 and introduced clinically in 1954, was voluntarily withdrawn from the market in 1974 due to concerns about flammability and organ toxicity.[1] Methoxyflurane, first synthesized in 1948 and used clinically from the 1960s, was also largely discontinued as a general anesthetic due to dose-dependent nephrotoxicity.[2] However, it has seen a resurgence in recent years as a low-dose analgesic for acute pain.[2][3] This comparative analysis will delve into the key characteristics of these two agents, providing quantitative data and insights into their mechanisms of action and metabolic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Methoxyflurane is presented in Table 1. These properties significantly influence their pharmacokinetic behavior, such as uptake, distribution, and elimination.

PropertyThis compoundMethoxyflurane
Molecular Formula C₄H₅F₃OC₃H₄Cl₂F₂O
Molecular Weight ( g/mol ) 126.08164.97
Boiling Point (°C) 43.2104.8
Vapor Pressure (mmHg at 20°C) 32022.5
Blood/Gas Partition Coefficient 1.3712
Oil/Gas Partition Coefficient 47.7970

Data sourced from various references.

Pharmacokinetics

The pharmacokinetic properties of inhaled anesthetics determine the speed of induction and emergence from anesthesia. Key parameters for this compound and Methoxyflurane are detailed in Table 2.

ParameterThis compoundMethoxyflurane
Minimum Alveolar Concentration (MAC) in Oxygen (%) 3.40.16
Onset of Action RapidSlow (as anesthetic); Rapid (as analgesic)
Metabolism ~20% metabolized by the liver50-70% metabolized by the liver
Primary Metabolites Trifluoroethanol (TFE), Trifluoroacetic acid (TFAA)Inorganic fluoride, Dichloroacetic acid (DCAA)

Data sourced from various references.

Pharmacodynamics

Mechanism of Action

The precise mechanism of action for both this compound and Methoxyflurane, like other volatile anesthetics, is not fully elucidated but is believed to involve interactions with various ion channels in the central nervous system. They are thought to potentiate the activity of inhibitory neurotransmitter receptors, such as GABA-A and glycine receptors, and inhibit the activity of excitatory neurotransmitter receptors like NMDA and AMPA receptors. This leads to a generalized depression of neuronal activity, resulting in anesthesia.

Cardiovascular Effects

Both anesthetics exert dose-dependent effects on the cardiovascular system.

  • This compound: Generally considered to have minimal effects on cardiac output and blood pressure at lower concentrations. Some studies suggest it may cause a slight decrease in peripheral vascular resistance.

  • Methoxyflurane: As a general anesthetic, it causes a dose-dependent decrease in blood pressure, primarily due to a reduction in systemic vascular resistance. Myocardial contractility and cardiac output are also depressed, but to a lesser extent than with other volatile anesthetics like halothane. When used in low, analgesic doses, its effects on the cardiovascular system are minimal.[4]

Respiratory Effects
  • This compound: Causes a dose-dependent depression of respiration, characterized by a decrease in tidal volume and an increase in respiratory rate.

  • Methoxyflurane: Similar to other volatile anesthetics, it is a respiratory depressant, causing a decrease in tidal volume and a blunted response to carbon dioxide. At analgesic concentrations, respiratory depression is not clinically significant.[5]

Metabolism and Toxicity

The biotransformation of these agents is a critical factor in their toxicity profiles. Both are metabolized by the cytochrome P-450 enzyme system in the liver.

This compound Metabolism and Toxicity

This compound is metabolized to trifluoroethanol (TFE) and trifluoroacetic acid (TFAA). TFE is associated with significant toxicity, and the ratio of TFE to TFAA produced varies between species, which explains the observed differences in toxicity.[6] In some animal models, this compound was found to be lethal, while it was considered non-toxic in humans at anesthetic doses.[6] The vinyl group of this compound is also implicated in the destruction of cytochrome P-450 heme.[6]

Fluroxene_Metabolism This compound This compound CYP450 Cytochrome P-450 (Oxidation) This compound->CYP450 Intermediate Unstable Intermediate CYP450->Intermediate Vinyl Moiety TFE Trifluoroethanol (TFE) (Toxic Metabolite) CYP450->TFE Trifluoroethyl Moiety Heme_Destruction Heme Destruction Intermediate->Heme_Destruction TFAA Trifluoroacetic Acid (TFAA) TFE->TFAA Further Oxidation

This compound Metabolic Pathway
Methoxyflurane Metabolism and Nephrotoxicity

Methoxyflurane is metabolized to inorganic fluoride ions and dichloroacetic acid (DCAA).[3] The fluoride ions are responsible for the dose-dependent nephrotoxicity observed with high anesthetic doses of Methoxyflurane.[3] This toxicity manifests as a high-output renal failure, unresponsive to vasopressin. The mechanism involves the disruption of the countercurrent multiplication system in the kidney, leading to an inability to concentrate urine. At the low doses used for analgesia, serum fluoride levels remain below the toxic threshold.[7]

Methoxyflurane_Nephrotoxicity Methoxyflurane Methoxyflurane CYP450 Cytochrome P-450 (O-demethylation) Methoxyflurane->CYP450 Metabolites Inorganic Fluoride (F⁻) + Dichloroacetic Acid (DCAA) CYP450->Metabolites Kidney Kidney (Collecting Ducts & Loop of Henle) Metabolites->Kidney High Concentrations Toxicity Disruption of Countercurrent Mechanism Impaired Water Reabsorption Polyuric Renal Failure Kidney->Toxicity

Methoxyflurane-Induced Nephrotoxicity Pathway

Experimental Protocols

Determination of Minimum Alveolar Concentration (MAC)

The MAC of an inhaled anesthetic is a standardized measure of its potency. The experimental protocol for its determination generally involves the following steps:

  • Animal/Human Subject Preparation: Subjects are instrumented for monitoring vital signs, including heart rate, blood pressure, and respiratory rate. An endotracheal tube or mask is placed for the administration of the anesthetic.

  • Anesthetic Administration: The subject is anesthetized with the agent under investigation. The concentration of the anesthetic is gradually increased or decreased to achieve a steady-state end-tidal concentration for a defined period (e.g., 15-20 minutes).

  • Application of Noxious Stimulus: A standardized, supramaximal noxious stimulus (e.g., tail clamp in animals, surgical incision in humans) is applied.

  • Observation of Response: The subject is observed for a purposeful motor response to the stimulus.

  • Bracketing Method: The end-tidal anesthetic concentration is adjusted up or down depending on the response. The concentration is increased if the subject moves and decreased if there is no movement. This process is repeated until the concentrations that just permit and just prevent movement are determined. The MAC is calculated as the mean of these two concentrations.

This "up-and-down" method allows for the determination of the anesthetic concentration that prevents movement in 50% of subjects (ED50).[8][9]

Determination of Blood/Gas Partition Coefficient

The blood/gas partition coefficient reflects the solubility of an anesthetic in the blood and is a key determinant of the speed of induction and recovery. A common method for its determination is the vial equilibration technique:

  • Sample Preparation: A known volume of human blood is placed in a sealed vial with a known volume of headspace.

  • Anesthetic Introduction: A known amount of the volatile anesthetic is injected into the vial.

  • Equilibration: The vial is agitated in a temperature-controlled water bath (typically 37°C) for a sufficient time to allow the anesthetic to partition between the blood and the gas phase and reach equilibrium.

  • Gas Phase Analysis: A sample of the gas from the headspace is withdrawn and its anesthetic concentration is measured using gas chromatography.

  • Calculation: Knowing the initial amount of anesthetic introduced, the volume of the blood and gas phases, and the final concentration in the gas phase, the concentration in the blood phase can be calculated. The blood/gas partition coefficient is then determined as the ratio of the anesthetic concentration in the blood to the concentration in the gas phase.[10][11]

BloodGas_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Blood Known volume of blood Vial Sealed vial with known headspace Blood->Vial Incubation Agitate at 37°C Vial->Incubation Anesthetic Known amount of anesthetic Anesthetic->Vial GC Gas Chromatography of headspace Incubation->GC Calculation Calculate Blood Concentration and Partition Coefficient GC->Calculation

Experimental Workflow for Blood/Gas Partition Coefficient

Conclusion

This compound and Methoxyflurane, while chemically related, exhibit distinct profiles that have led to divergent clinical paths. This compound's favorable rapid onset and recovery were overshadowed by safety concerns, leading to its withdrawal. Methoxyflurane, despite its potent anesthetic properties and significant analgesia, fell out of favor for general anesthesia due to severe nephrotoxicity at high doses. However, a thorough understanding of its dose-dependent toxicity has allowed for its successful repurposing as a low-dose, self-administered analgesic for acute pain. This comparative analysis highlights the critical importance of understanding the complete pharmacological and toxicological profile of a drug, as properties that are detrimental in one clinical context may be acceptable or even advantageous in another. For drug development professionals, the story of these two agents serves as a valuable case study in the lifecycle of anesthetic drugs and the potential for repositioning based on a detailed understanding of their mechanisms and metabolic fates.

References

A Comparative Guide to Fluroxene Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolism of the anesthetic agent Fluroxene (2,2,2-trifluoroethyl vinyl ether) across various species. The information presented is compiled from published experimental data to assist researchers in understanding the species-specific differences in this compound's metabolic fate and its associated toxicity.

Executive Summary

This compound, a volatile anesthetic, exhibits significant species-specific differences in its metabolism, which directly correlates with its observed toxicity. The primary metabolic pathway involves the cytochrome P-450 (CYP) enzyme system, leading to the formation of two principal metabolites: 2,2,2-trifluoroethanol (TFE) and trifluoroacetic acid (TFAA).[1][2] The ratio of these metabolites is a critical determinant of toxicity. In species where this compound is highly toxic, such as rodents and dogs, the metabolic pathway favors the production of the highly toxic TFE.[1][2] Conversely, in species with low susceptibility to this compound toxicity, such as humans and monkeys, the less toxic TFAA is the predominant metabolite.[1][2] This guide summarizes the available data on the metabolic profiles of this compound in different species and provides detailed experimental protocols for assessing its metabolism.

Cross-Species Comparison of this compound Metabolites

The metabolism of this compound is primarily hepatic and mediated by the cytochrome P-450 enzyme system. The trifluoroethyl moiety of the this compound molecule is oxidized to either TFE or TFAA. The observed toxicity of this compound is largely attributed to the formation of TFE.[3][4] The vinyl group of this compound is also metabolized, which can lead to the destruction of the heme component of cytochrome P-450.[2]

SpeciesPredominant MetaboliteAssociated ToxicityReferences
Human Trifluoroacetic acid (TFAA)Low[1][2]
Monkey Trifluoroacetic acid (TFAA)Low[1][2]
Dog 2,2,2-Trifluoroethanol (TFE)High[1][2]
Rat 2,2,2-Trifluoroethanol (TFE)High[1][2]
Mouse 2,2,2-Trifluoroethanol (TFE)High (sex-dependent)[1][2][5]

Metabolic Pathway of this compound

Fluroxene_Metabolism This compound This compound (2,2,2-trifluoroethyl vinyl ether) CYP450 Cytochrome P-450 (Oxidation) This compound->CYP450 TFE 2,2,2-Trifluoroethanol (TFE) (Highly Toxic) CYP450->TFE Major pathway in rodents, dogs TFAA Trifluoroacetic acid (TFAA) (Less Toxic) CYP450->TFAA Major pathway in humans, monkeys

Metabolic activation of this compound.

Experimental Protocols

This section details a representative protocol for an in vitro study of this compound metabolism using liver microsomes from different species. This methodology is synthesized from standard practices in drug metabolism research.

Objective: To compare the formation of 2,2,2-trifluoroethanol (TFE) and trifluoroacetic acid (TFAA) from this compound in liver microsomes from human, monkey, dog, and rat.

Materials:

  • This compound

  • Liver microsomes (human, monkey, dog, rat)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Internal standards for TFE and TFAA for quantification

  • Acetonitrile (for quenching the reaction)

  • Analytical standards of TFE and TFAA

Procedure:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein concentration), and this compound (e.g., 10 µM).

    • Prepare separate reactions for each species.

    • Include negative controls without the NADPH regenerating system.

  • Pre-incubation:

    • Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixtures.

  • Incubation:

    • Incubate the reactions at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction:

    • At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile (e.g., 2 volumes) containing the internal standards.

  • Sample Preparation:

    • Centrifuge the terminated reaction mixtures to precipitate the proteins.

    • Collect the supernatant for analysis.

  • Analytical Method - Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatize the TFE and TFAA in the supernatant to make them more volatile for GC analysis.

    • Inject the derivatized sample into a GC-MS system.

    • Separate the metabolites using an appropriate GC column and temperature program.

    • Detect and quantify the metabolites using mass spectrometry in selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Calculate the concentration of TFE and TFAA formed at each time point by comparing the peak areas of the analytes to their respective internal standards and using a standard curve.

    • Determine the rate of metabolite formation for each species.

Experimental Workflow

The following diagram illustrates a typical workflow for a cross-species comparison of drug metabolism.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_comparison Comparison reagents Prepare Reagents (Buffer, Cofactors) setup Set up Incubation Reactions reagents->setup microsomes Thaw Liver Microsomes (Human, Monkey, Dog, Rat) microsomes->setup test_compound Prepare this compound Solution test_compound->setup pre_incubate Pre-incubate at 37°C setup->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate (Time Course) start_reaction->incubate quench Terminate Reaction (Acetonitrile + Internal Std) incubate->quench centrifuge Centrifuge & Collect Supernatant quench->centrifuge analyze GC-MS Analysis centrifuge->analyze data Quantify Metabolites analyze->data compare Compare Metabolite Profiles Across Species data->compare

Workflow for in vitro metabolism study.

Conclusion

The metabolism of this compound is a clear example of how species-specific differences in drug metabolism can have profound implications for toxicity. The preferential formation of the highly toxic metabolite TFE in rodents and dogs, in contrast to the formation of the less toxic TFAA in humans and monkeys, underscores the importance of conducting comparative metabolism studies in drug development. The methodologies and data presented in this guide provide a framework for researchers to design and interpret studies on this compound and other compounds with species-dependent metabolic profiles.

References

Re-evaluating Fluroxene's Organ Toxicity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive re-evaluation of the organ toxicity data for the anesthetic agent Fluroxene is presented here for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of this compound's toxicity profile against more contemporary alternatives such as Sevoflurane, Isoflurane, and Desflurane, supported by available experimental data. The information is intended to offer a consolidated resource for understanding the historical context of anesthetic safety and to inform ongoing research in the field.

Executive Summary

This compound (2,2,2-trifluoroethyl vinyl ether), an inhalational anesthetic introduced in the mid-20th century, demonstrated significant organ toxicity, particularly hepatotoxicity, in various animal models. This toxicity has been primarily linked to its metabolic profile, which differs significantly between species and is a key factor in its more pronounced adverse effects in animals compared to humans. This guide summarizes the available quantitative data on the organ toxicity of this compound and its modern counterparts, details relevant experimental protocols, and visualizes the key metabolic pathways implicated in its toxicity.

Comparative Organ Toxicity Data

The following tables summarize the available quantitative data on the hepatotoxicity, nephrotoxicity, and cardiotoxicity of this compound and its alternatives. It is important to note that much of the detailed quantitative data for this compound is from older studies, and direct comparative studies with modern anesthetics under identical protocols are scarce.

Hepatotoxicity

The liver is a primary target for this compound-induced toxicity, a phenomenon closely linked to its metabolism by the cytochrome P-450 enzyme system.[1][2][3] In several animal species, this metabolic process leads to the formation of reactive intermediates that can cause hepatocellular damage.[2][3]

AnestheticSpeciesKey FindingsReference
This compound DogsIncreased serum AST and ALT activities post-anesthesia.[4]
RatsPre-treatment with phenobarbital (a cytochrome P-450 inducer) potentiates toxicity.[1]
Sevoflurane DogsLess frequent elevation of serum liver enzymes compared to halothane.[4]
Isoflurane DogsLess frequent elevation of serum liver enzymes compared to halothane.[4]
Desflurane HumansMetabolized to a very small extent, with minimal evidence of hepatotoxicity.[5]
Nephrotoxicity

Evidence for this compound-induced nephrotoxicity is less pronounced than for its hepatotoxicity. However, some studies have indicated the potential for renal effects. Modern halogenated anesthetics have also been evaluated for their nephrotoxic potential, with concerns often related to the production of fluoride ions.

AnestheticSpeciesKey FindingsReference
This compound AnimalsNo consistent injury to the kidney was found in a study comparing subanesthetic concentrations with enflurane and nitrous oxide.[6]
Sevoflurane HumansNot associated with an increased risk of renal toxicity compared with other commonly used anesthetics for exposures of less than 4 MAC/h.
Isoflurane GeneralConsidered to have a low potential for nephrotoxicity.[7]
Desflurane GeneralMinimal metabolism suggests a low risk of nephrotoxicity.[5]
Cardiotoxicity

The arrhythmogenic potential of inhalational anesthetics is a critical safety consideration. Studies have compared the dose of epinephrine required to induce cardiac arrhythmias in the presence of these agents.

AnestheticSpeciesArrhythmogenic Dose of Epinephrine (mcg/kg/min)Reference
This compound DogsDid not differ significantly from the awake state.[8][9]
Sevoflurane Dogs17.3[10]
Isoflurane Dogs6.7[10]
Halothane Dogs1.9[10]

Experimental Protocols

Detailed experimental protocols for the toxicity studies of older anesthetics like this compound are not always available in modern standardized formats. However, the methodologies can be inferred from the published studies and can be compared to current standardized guidelines for inhalation toxicity testing, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

General Inhalation Toxicity Protocol (Based on OECD Guidelines)

A general protocol for assessing the toxicity of inhaled substances involves exposing animals (commonly rats) to varying concentrations of the test substance for a specified duration. Key parameters monitored include:

  • Clinical Observations: Daily checks for any signs of toxicity.

  • Body Weight: Measured periodically throughout the study.

  • Hematology and Clinical Chemistry: Blood samples are collected at specified intervals to analyze for markers of organ damage, including liver enzymes (ALT, AST), and kidney function tests (BUN, creatinine).

  • Histopathology: At the end of the study, major organs are examined macroscopically and microscopically for any pathological changes.

Cardiotoxicity Assessment Protocol (Epinephrine Challenge)

A common method to assess the arrhythmogenic potential of anesthetics involves the following steps:

  • Anesthetize the animal model (e.g., dogs) with the test anesthetic at a specific Minimum Alveolar Concentration (MAC).

  • Continuously monitor the electrocardiogram (ECG).

  • Administer progressively increasing doses of epinephrine intravenously.

  • The arrhythmogenic dose is defined as the dose of epinephrine that produces a predetermined number of premature ventricular contractions.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of this compound-induced organ toxicity, particularly hepatotoxicity, involves its metabolic activation by cytochrome P-450 enzymes.

This compound Metabolism and Hepatotoxicity

This compound is metabolized in the liver by cytochrome P-450, leading to the formation of reactive metabolites.[1][3][11] The trifluoroethyl moiety of the this compound molecule is considered to be a key contributor to its toxicity.[2] This metabolic activation can lead to the destruction of cytochrome P-450 itself and the formation of adducts with cellular macromolecules, ultimately resulting in hepatocellular injury.[11]

Fluroxene_Metabolism This compound This compound CYP450 Cytochrome P-450 This compound->CYP450 Metabolism ReactiveMetabolites Reactive Metabolites (e.g., Trifluoroethanol) CYP450->ReactiveMetabolites HepatocellularInjury Hepatocellular Injury ReactiveMetabolites->HepatocellularInjury Covalent Binding Oxidative Stress

Metabolic activation of this compound leading to hepatotoxicity.

Experimental Workflow for In Vivo Hepatotoxicity Assessment

A typical workflow for assessing anesthetic-induced liver injury in an animal model is depicted below.

Hepatotoxicity_Workflow cluster_protocol Experimental Protocol cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Dog, Rat) Anesthesia Administer Anesthetic (this compound or Alternative) AnimalModel->Anesthesia Monitoring Monitor Vital Signs and Anesthetic Depth Anesthesia->Monitoring Histopathology Euthanasia and Organ Collection Anesthesia->Histopathology BloodSampling Collect Blood Samples (Baseline, Post-anesthesia) Monitoring->BloodSampling Biochemistry Analyze Serum for Liver Enzymes (ALT, AST) BloodSampling->Biochemistry Pathology Microscopic Examination of Liver Tissue Histopathology->Pathology Comparison Compare Toxicity Profiles Biochemistry->Comparison Pathology->Comparison

A generalized workflow for in vivo hepatotoxicity studies of anesthetics.

Conclusion

The re-evaluation of this compound's organ toxicity data highlights the significant progress made in anesthetic safety. While this compound was a product of its time, its toxicity profile, particularly its potential for severe hepatotoxicity in animal models, underscores the importance of rigorous preclinical safety assessment and the value of developing anesthetic agents with minimal metabolic breakdown. The comparison with modern anesthetics like Sevoflurane, Isoflurane, and Desflurane, which have significantly lower and less toxic metabolic profiles, provides a clear rationale for their widespread adoption in clinical practice. This guide serves as a valuable resource for researchers in understanding the toxicological considerations that have shaped the evolution of anesthetic drugs.

References

Fluroxene's Potency in the Landscape of Modern Inhalational Anesthetics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anesthetic potency of fluroxene with modern inhalational anesthetics, namely sevoflurane, desflurane, and isoflurane. The analysis is grounded in experimental data, focusing on the Minimum Alveolar Concentration (MAC) as the primary measure of potency. This document also delves into the experimental protocols for MAC determination and the known molecular mechanisms of action of these agents.

Executive Summary

This compound, an early fluorinated ether anesthetic introduced in the 1950s, has since been withdrawn from the market due to safety concerns.[1][2] This comparison demonstrates that this compound is less potent than isoflurane and sevoflurane but more potent than desflurane. Modern anesthetics have well-characterized molecular targets, primarily involving the enhancement of inhibitory neurotransmitter receptors and the inhibition of excitatory ones. While the precise molecular mechanisms of this compound are not as extensively documented, this guide synthesizes the available historical and contemporary data to provide a thorough comparative overview.

Data Presentation: Potency Comparison

The potency of inhalational anesthetics is inversely correlated with their Minimum Alveolar Concentration (MAC). A lower MAC value signifies a more potent anesthetic.[3][4] The following table summarizes the MAC values for this compound and modern inhalational anesthetics in humans.

Anesthetic AgentMinimum Alveolar Concentration (MAC) in Humans
This compound 3.5%[5]
Sevoflurane 1.71% - 2.1%[6][7][8]
Desflurane 6.0% - 7.25%[9][10][11]
Isoflurane 1.15% - 1.17%[4][11][12]

Note: MAC values can be influenced by factors such as age, with requirements generally decreasing in elderly patients.[3][10][13][14][15]

Experimental Protocols for MAC Determination

The determination of MAC is a standardized procedure in anesthesia research, designed to quantify the concentration of an inhaled anesthetic required to prevent movement in 50% of subjects in response to a supramaximal noxious stimulus.[13]

General Protocol:

  • Subject Preparation: Healthy subjects are selected and premedication is typically avoided to prevent confounding effects.

  • Anesthesia Induction and Maintenance: Anesthesia is induced and maintained with the specific inhalational agent being studied, delivered in oxygen or a mixture of oxygen and nitrous oxide.

  • Equilibration: A steady-state end-tidal concentration of the anesthetic is maintained for a predetermined period (e.g., 15-20 minutes) to ensure equilibrium between the alveoli, blood, and brain.[16]

  • Noxious Stimulus: A standardized, supramaximal noxious stimulus is applied. Historically, this has often been a surgical skin incision, while more recent studies may use a tail clamp or electrical stimulation.

  • Response Assessment: The subject's response to the stimulus is observed and recorded as either "movement" or "no movement."

  • Concentration Adjustment (Up-and-Down Method): The end-tidal anesthetic concentration for the next subject (or the next stimulus in a crossover design) is adjusted up or down by a predetermined step (e.g., 10-20%) based on the previous subject's response.[17]

  • MAC Calculation: The MAC is calculated as the mean of the crossover midpoints between the highest concentration that allowed movement and the lowest concentration that prevented it.

Specific Methodologies:

  • Sevoflurane: In a study by Katoh and Ikeda (1987), 40 surgical patients were anesthetized with sevoflurane. The MAC was determined by observing patient movement in response to the surgical incision.[6] Another study determined the MAC of sevoflurane in adults to be 1.58% by attempting skin incision after a 20-minute equilibration period at a predetermined end-tidal concentration.[16]

  • Desflurane: The MAC of desflurane was determined in adults aged 65 years and older by making a surgical incision after at least 10 minutes of a steady end-tidal concentration. The study involved 39 patients and used the up-and-down method with crossover responses to calculate the MAC.[10]

  • Isoflurane: The MAC of isoflurane has been determined in various studies using similar up-and-down methods with a noxious stimulus, such as a tail clamp or electrical stimulation, after an equilibration period.[19][20]

Molecular Mechanisms of Action and Signaling Pathways

Modern inhalational anesthetics are understood to exert their effects by modulating the function of various ion channels and neurotransmitter receptors in the central nervous system. This leads to a widespread depression of neuronal activity. The primary molecular targets include:

  • Enhancement of Inhibitory Neurotransmission:

    • GABA-A Receptors: Volatile anesthetics like sevoflurane, desflurane, and isoflurane potentiate the function of GABA-A receptors, increasing the influx of chloride ions and causing hyperpolarization of neurons.[21][22]

    • Glycine Receptors: These receptors, particularly abundant in the spinal cord, are also potentiated by volatile anesthetics, contributing to the immobilizing effect of these agents.[21][22][23]

    • Two-Pore-Domain Potassium (K2P) Channels: Activation of these channels by volatile anesthetics leads to potassium efflux and neuronal hyperpolarization.[21]

  • Inhibition of Excitatory Neurotransmission:

    • NMDA Receptors: Inhaled anesthetics can inhibit the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory synaptic transmission.[23][24][25]

    • Nicotinic Acetylcholine (nACh) Receptors: Some inhalational anesthetics have been shown to inhibit neuronal nACh receptors.[23]

    • AMPA Receptors: Halothane, an older anesthetic, has been shown to block AMPA receptors.[23]

The molecular targets of this compound are not as well-defined as those of modern anesthetics. Its anesthetic properties are likely mediated through similar general mechanisms involving interactions with ion channels and receptors, but specific experimental evidence is lacking. Much of the research on this compound focused on its metabolism and the associated toxicity of its metabolite, 2,2,2-trifluoroethanol.[1][26]

Diagrams of Signaling Pathways and Experimental Workflows

Anesthetic_Mechanism_of_Action cluster_inhibitory Enhanced Inhibitory Neurotransmission cluster_excitatory Inhibited Excitatory Neurotransmission GABA GABA-A Receptors Outcome Neuronal Hyperpolarization & Reduced Excitability GABA->Outcome Glycine Glycine Receptors Glycine->Outcome K2P K2P Channels K2P->Outcome NMDA NMDA Receptors NMDA->Outcome nACh nACh Receptors nACh->Outcome AMPA AMPA Receptors AMPA->Outcome Anesthetic Inhalational Anesthetic Anesthetic->GABA Potentiates Anesthetic->Glycine Potentiates Anesthetic->K2P Activates Anesthetic->NMDA Inhibits Anesthetic->nACh Inhibits Anesthetic->AMPA Inhibits

Caption: Molecular targets of modern inhalational anesthetics.

MAC_Determination_Workflow start Start: Select Subject induce Induce and Maintain Anesthesia (Predetermined Concentration) start->induce equilibrate Equilibrate for 15-20 minutes induce->equilibrate stimulate Apply Supramaximal Noxious Stimulus equilibrate->stimulate observe Observe Response stimulate->observe move Movement observe->move Positive no_move No Movement observe->no_move Negative increase Increase Concentration for Next Subject/Trial move->increase decrease Decrease Concentration for Next Subject/Trial no_move->decrease crossover Record Crossover Pair increase->crossover decrease->crossover crossover->induce Continue until sufficient crossovers are obtained calculate Calculate MAC (Mean of Crossovers) crossover->calculate

Caption: Experimental workflow for MAC determination.

References

A Retrospective Look at Fluroxene: Unpacking Its Adverse Effects in Comparison to Other Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluroxene (2,2,2-trifluoroethyl vinyl ether), an inhalational anesthetic introduced in the 1950s, was later withdrawn from the market in 1974 due to concerns about its toxicity. This guide provides a retrospective comparison of this compound's adverse effects with those of other anesthetics, supported by available experimental data from historical studies. The focus is on its hepatotoxicity and cardiovascular effects, which were the primary areas of concern.

Comparative Analysis of Adverse Effects

The following tables summarize the available quantitative data from animal and human studies, comparing the adverse effects of this compound with other anesthetic agents. It is important to note that these data are derived from studies conducted several decades ago and may not meet modern research standards.

Table 1: Mortality Rates in Animal Studies
AnestheticSpeciesCondition24-Hour Survival Rate7-Day Survival RateCitation
This compound RatHemorrhage56.3%18.7%[1]
HalothaneRatHemorrhage50.0%46.9%[1]
PentobarbitalRatHemorrhage59.4%53.1%[1]
KetamineRatHemorrhage84.4%81.3%[1]
This compound MouseSubanesthetic concentrationsHigher mortality than enflurane and nitrous oxide-[2]
EnfluraneMouseSubanesthetic concentrationsLower mortality than this compound-[2]
Nitrous OxideMouseSubanesthetic concentrationsLower mortality than this compound-[2]
Table 2: Lethal Dose (LD50) of this compound's Metabolite
CompoundSpeciesRoute of AdministrationLD50Citation
2,2,2-Trifluoroethanol (TFE)RatOral240 mg/kg[3]
2,2,2-Trifluoroethanol (TFE)RatDermal1680 mg/kg[3]
2,2,2-Trifluoroethanol (TFE)RatIntraperitoneal0.21 g/kg[4]
Table 3: Cardiovascular Effects in Humans (Systolic Time Intervals)
AnestheticParameterEffectCitation
This compound PEP/LVET ratioImprovement (decrease)[5]
HalothanePEP/LVET ratioAggravated depression (increase)[5]

Note: The Pre-Ejection Period (PEP) to Left Ventricular Ejection Time (LVET) ratio (PEP/LVET) is an indicator of cardiac function. An increase in this ratio suggests a decline in myocardial performance.

Experimental Protocols

Due to the historical nature of the cited studies, detailed, modern experimental protocols are not available. The following represents a generalized methodology based on the descriptions provided in the referenced literature from that era.

General Protocol for Animal Anesthesia Studies (circa 1970s)

1. Animal Models:

  • Studies commonly utilized small mammals such as Sprague-Dawley rats or Swiss Webster mice.[1][6]

  • Animals were housed in standard laboratory conditions with access to food and water ad libitum prior to the experiments.

2. Anesthetic Administration:

  • Inhalational Anesthesia: For volatile anesthetics like this compound and halothane, animals were placed in an induction chamber.[7] The anesthetic was vaporized and delivered with a carrier gas (e.g., oxygen) at a specified concentration. Maintenance of anesthesia was typically achieved via a nose cone or endotracheal tube.

  • Injectable Anesthesia: For agents like pentobarbital and ketamine, administration was performed via intraperitoneal (IP) or intramuscular (IM) injection at a predetermined dosage based on body weight.[1]

3. Experimental Procedures:

  • Hemorrhage Model: A common procedure to assess the impact of anesthesia on physiological stress involved controlled hemorrhage. This was typically achieved by cannulating an artery and withdrawing a specific volume of blood to maintain a hypotensive state for a set duration.[1]

  • Subanesthetic Exposure: To evaluate chronic toxicity, animals were exposed to low, subanesthetic concentrations of the agents in an exposure chamber for extended periods.[2]

4. Monitoring and Data Collection:

  • Cardiovascular Parameters: Arterial blood pressure and heart rate were monitored, often through arterial cannulation connected to a transducer and recording system.

  • Mortality: Survival rates were recorded at various time points post-procedure (e.g., 24 hours, 7 days).[1]

5. Data Analysis:

  • Statistical analysis often involved comparing survival rates between different anesthetic groups using methods like chi-square tests or comparing physiological parameters using t-tests or analysis of variance (ANOVA).

Metabolic Pathway and Toxicity

The toxicity of this compound is intrinsically linked to its biotransformation in the liver. The following diagram illustrates the metabolic pathway leading to the formation of its toxic metabolites.

Fluroxene_Metabolism cluster_toxicity Toxicity Pathways This compound This compound (2,2,2-trifluoroethyl vinyl ether) CYP450 Cytochrome P-450 This compound->CYP450 Metabolism TFE Trifluoroethanol (TFE) (Toxic Metabolite) CYP450->TFE Oxidation of Trifluoroethyl Moiety Vinyl_Metabolism Vinyl Moiety Metabolism CYP450->Vinyl_Metabolism Metabolism of Vinyl Moiety TFAA Trifluoroacetic Acid (TFAA) TFE->TFAA Further Oxidation Hepatotoxicity Hepatotoxicity TFE->Hepatotoxicity Bone_Marrow_Suppression Bone Marrow Suppression TFE->Bone_Marrow_Suppression Heme_Destruction Destruction of Cytochrome P-450 Heme Vinyl_Metabolism->Heme_Destruction Heme_Destruction->Hepatotoxicity

Caption: Metabolic pathway of this compound leading to toxic metabolites.

The metabolism of this compound is primarily carried out by the cytochrome P-450 enzyme system in the liver.[10] This process generates two key toxic entities:

  • Trifluoroethanol (TFE): The trifluoroethyl moiety of this compound is oxidized to form TFE, a highly toxic metabolite.[10] Animal studies have shown that species producing higher levels of TFE are more susceptible to this compound's lethal effects.[10] TFE is associated with liver damage, bone marrow suppression, and increased sensitivity to bacterial endotoxins.

  • Vinyl Moiety: The vinyl group of this compound is also metabolized, and this process can lead to the destruction of the heme component of cytochrome P-450 enzymes, further contributing to liver injury.[10]

In contrast, the further oxidation of TFE to trifluoroacetic acid (TFAA) is considered a detoxification step, as TFAA is less toxic.[10] The balance between the production of TFE and its conversion to TFAA is a critical determinant of this compound's toxicity.

Conclusion

The available historical data, though limited by modern standards, clearly indicates that this compound possesses significant hepatotoxic and cardiovascular adverse effects, particularly in comparison to some other anesthetics used during the same period. Its toxicity is directly linked to its metabolism into trifluoroethanol by the cytochrome P-450 system. The withdrawal of this compound from the market underscores the importance of thorough metabolic and toxicological profiling in the development of new anesthetic agents. For researchers and drug development professionals, the case of this compound serves as a valuable historical lesson on the critical role of biotransformation in drug safety.

References

Benchmarking Fluroxene: A Comparative Analysis Against Ideal Anesthetic Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxene (2,2,2-trifluoroethyl vinyl ether), synthesized in 1951 and introduced clinically in 1954, was one of the early halogenated inhalational anesthetics. Despite its initial promise of rapid induction and recovery, it was voluntarily withdrawn from the market in 1974 due to concerns regarding its flammability and potential for organ toxicity.[1] This guide provides a comprehensive benchmark of this compound's properties against the characteristics of an ideal anesthetic, with a comparative analysis against modern volatile anesthetics such as sevoflurane, desflurane, and isoflurane. This objective comparison, supported by available experimental data, aims to offer a historical perspective and a deeper understanding of the evolution of anesthetic agents.

The Ideal Anesthetic: A Theoretical Benchmark

The ideal anesthetic agent would possess a combination of properties ensuring patient safety, surgical efficacy, and ease of administration. These characteristics can be broadly categorized as follows:

  • Pharmacokinetics:

    • Low blood/gas partition coefficient: Facilitates rapid induction of and emergence from anesthesia.[2]

    • Minimal metabolism: Reduces the risk of toxic metabolite formation.

    • Chemical stability: Should not react with soda lime or degrade under normal storage conditions.[3]

  • Pharmacodynamics:

    • High potency (Low MAC): Allows for the use of low inspired concentrations, ensuring adequate oxygenation.

    • Adequate analgesia, amnesia, and muscle relaxation. [3]

    • Minimal cardiovascular and respiratory depression. [3]

    • No adverse effects on other organ systems (e.g., liver, kidneys). [3]

  • Physical Properties:

    • Non-flammable and non-explosive. [3]

    • Pleasant odor and non-irritating to the airway. [3]

    • Environmentally friendly.

Quantitative Comparison of Anesthetic Properties

The following tables summarize the key quantitative properties of this compound in comparison to modern volatile anesthetics.

Table 1: Physicochemical and Pharmacokinetic Properties
PropertyThis compoundSevofluraneDesfluraneIsofluraneIdeal Characteristic
MAC in Oxygen (%, 40-year-old adult) ~3.41.71 - 2.1%[4][5]6.0 - 7.25%[3]1.17%[6]Low (High Potency)
Blood/Gas Partition Coefficient 1.370.65 - 0.74[7][8][9]0.42 - 0.57[3][7][8][9]1.4 - 1.45[7][8][9]Low
Metabolism (%) ~10-20%2-5%<0.02%[3]<0.2%Minimal
Table 2: Cardiovascular Effects (at 1 MAC in healthy adults)
ParameterThis compoundSevofluraneDesfluraneIsofluraneIdeal Characteristic
Mean Arterial Pressure ↓[10]↓[11]↓↓[12]No change
Heart Rate ↔/↑[1][10]↑[11][13]↑[11][12]No change
Cardiac Index ↔/↓↔/↓[10]↔/↑[13]↔/↓[12]No change
Systemic Vascular Resistance ↓[14]↓↓[11]↓↓[11][12]No change

Note: Quantitative data for this compound's cardiovascular effects in humans is limited and primarily qualitative based on older studies. The symbols represent the general observed effect: ↓ (decrease), ↓↓ (significant decrease), ↑ (increase), ↔ (no significant change).

Table 3: Respiratory Effects (at 1 MAC in healthy adults)
ParameterThis compoundSevofluraneDesfluraneIsofluraneIdeal Characteristic
Respiratory Rate ↑[15]↑[16]No change
Tidal Volume ↓[15]↓[17]No change
Minute Ventilation ↓[15]↓[17]No change
PaCO2 ↑[15]↑[16]No change

Experimental Protocols

Detailed experimental protocols for determining the key anesthetic properties are crucial for reproducible research. Below are generalized methodologies for the key experiments cited.

Protocol 1: Determination of Minimum Alveolar Concentration (MAC) in Humans

Objective: To determine the minimum alveolar concentration of an inhaled anesthetic that prevents movement in 50% of patients in response to a surgical stimulus.

Methodology:

  • Patient Selection: A cohort of healthy, premedicated adult patients (ASA physical status I or II) are recruited for elective surgery.

  • Anesthetic Administration: Anesthesia is induced with the test agent. The end-tidal concentration of the anesthetic is maintained at a predetermined level for at least 15 minutes to ensure equilibration between the alveoli, blood, and brain.[7]

  • Surgical Stimulus: A standardized surgical skin incision is made.

  • Response Assessment: The patient's response to the incision is recorded as either "movement" or "no movement." Movement is typically defined as a purposeful motor response.

  • Concentration Adjustment: The end-tidal anesthetic concentration for the subsequent patient is adjusted based on the response of the previous patient using an up-and-down method. If a patient moves, the concentration for the next patient is increased. If there is no movement, the concentration is decreased.

  • MAC Calculation: The MAC is calculated as the mean of the crossover midpoints of anesthetic concentrations for pairs of patients with different responses (one moves, one does not).[18]

Protocol 2: Determination of Blood/Gas Partition Coefficient

Objective: To determine the solubility of an inhaled anesthetic in human blood.

Methodology:

  • Blood Sampling: Venous blood samples are obtained from consenting adult volunteers.

  • Equilibration: A known volume of the anesthetic vapor is introduced into a sealed vial containing a measured volume of blood. The vial is then agitated in a temperature-controlled water bath (typically 37°C) until equilibrium is reached between the gas and blood phases.

  • Gas Chromatography: The concentration of the anesthetic in the gas phase is measured using gas chromatography.

  • Calculation: The blood/gas partition coefficient is calculated as the ratio of the anesthetic concentration in the blood to the anesthetic concentration in the gas phase at equilibrium.

Protocol 3: In Vitro Metabolism using Human Liver Microsomes

Objective: To assess the metabolic stability of an anesthetic agent by incubating it with human liver microsomes.

Methodology:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (to support cytochrome P450 enzyme activity), and a buffer solution in a microcentrifuge tube.

  • Pre-incubation: The mixture is pre-incubated at 37°C.

  • Initiation of Reaction: The reaction is initiated by adding the anesthetic agent (substrate) to the pre-incubated mixture.

  • Incubation: The reaction is allowed to proceed at 37°C with gentle agitation for a specified time course.

  • Termination of Reaction: The reaction is stopped at various time points by adding a quenching solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the disappearance of the parent compound and the formation of metabolites.

  • Data Analysis: The rate of metabolism is determined from the disappearance of the parent drug over time.

Visualizing Key Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams are provided in Graphviz DOT language.

MAC_Concept cluster_0 Anesthetic Potency & MAC cluster_1 Clinical Effect Potency High Potency MAC_Value Low MAC Value Potency->MAC_Value inversely proportional to Concentration Low Inspired Concentration Needed MAC_Value->Concentration Surgical_Anesthesia Effective Surgical Anesthesia Concentration->Surgical_Anesthesia Oxygenation Adequate Patient Oxygenation Concentration->Oxygenation

Caption: Relationship between anesthetic potency and Minimum Alveolar Concentration (MAC).

Experimental_Workflow_BG_Coefficient start Start: Obtain Venous Blood Sample equilibration Equilibrate Blood with Anesthetic Vapor (37°C) start->equilibration gas_phase Sample Gas Phase equilibration->gas_phase gc_analysis Gas Chromatography Analysis gas_phase->gc_analysis calculation Calculate Blood/Gas Partition Coefficient (Ratio of Concentrations) gc_analysis->calculation end End: Determine Solubility calculation->end

Caption: Experimental workflow for determining the blood/gas partition coefficient.

Fluroxene_Metabolism cluster_pathways Metabolic Pathways cluster_enzymes Enzymes This compound This compound (2,2,2-trifluoroethyl vinyl ether) TFE Trifluoroethanol (TFE) (Toxic) This compound->TFE Oxidation TFAA Trifluoroacetic Acid (TFAA) (Less Toxic) This compound->TFAA Oxidation CYP450 Cytochrome P450 CYP450->TFE CYP450->TFAA

Caption: Simplified metabolic pathway of this compound.

Discussion and Conclusion

This compound, when benchmarked against the characteristics of an ideal anesthetic, exhibits several significant drawbacks that ultimately led to its discontinuation. While it offered the advantage of rapid induction and recovery, its flammability and potential for organ toxicity, particularly liver and kidney damage, posed unacceptable risks.[1][12] Its metabolism to trifluoroethanol is believed to be a key contributor to its toxicity.[1]

In comparison to modern agents like sevoflurane, desflurane, and isoflurane, this compound's higher blood/gas partition coefficient indicates a slower onset and emergence. Furthermore, the significantly lower rates of metabolism of modern anesthetics contribute to their superior safety profile. While detailed, direct comparative studies on the cardiovascular and respiratory effects of this compound versus modern agents are scarce due to its early withdrawal, available data suggests that like other volatile anesthetics, it causes dose-dependent depression of these systems.

The story of this compound serves as a critical lesson in anesthetic drug development, highlighting the paramount importance of a comprehensive safety profile, including low flammability and minimal organ toxicity. The evolution from this compound to the highly refined volatile anesthetics used today underscores the remarkable progress in the field, driven by a continuous search for agents that more closely approximate the ideal. Further research into the specific mechanisms of this compound's toxicity could still yield valuable insights for the development of future anesthetic and other centrally acting drugs.

References

A Comparative Analysis of the Metabolic Pathways of Fluorinated Ethers: Sevoflurane, Desflurane, and Isoflurane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of three commonly used fluorinated ether anesthetics: sevoflurane, desflurane, and isoflurane. The information presented is supported by experimental data to aid in understanding their biotransformation, potential for toxicity, and implications for drug development.

Introduction

Fluorinated ethers are a cornerstone of modern anesthesia, prized for their rapid onset and offset of action. While the majority of their anesthetic effect is achieved through their action on ion channels in the central nervous system, a small fraction of the administered dose undergoes metabolism, primarily in the liver. This biotransformation is a critical consideration in their clinical use and in the development of new anesthetic agents, as the resulting metabolites can have toxicological implications. The extent and nature of this metabolism vary significantly among the different agents, influencing their safety profiles.

The primary enzyme responsible for the metabolism of sevoflurane, desflurane, and isoflurane is Cytochrome P450 2E1 (CYP2E1).[1][2][3][4] This enzyme catalyzes the oxidation of these volatile anesthetics, leading to the formation of various metabolites. The degree of metabolism is a key differentiator between these agents, with sevoflurane being the most metabolized, followed by isoflurane, and then desflurane, which is minimally metabolized.[5][6][7]

Comparative Metabolic Data

The following table summarizes the key quantitative data regarding the metabolism of sevoflurane, desflurane, and isoflurane.

ParameterSevofluraneDesfluraneIsoflurane
Extent of Metabolism 2% - 5%[5][7]0.02% - 0.2%[5]~0.2%[5][8]
Primary Metabolites Inorganic Fluoride, Hexafluoroisopropanol (HFIP)[5][6]Trifluoroacetic Acid (TFA), Inorganic Fluoride[5]Trifluoroacetic Acid (TFA), Inorganic Fluoride[3][5]
Peak Serum Inorganic Fluoride Concentration 20 - 40 µM (can exceed 50 µM in some patients)[5]No significant increase from baseline[5]3.8 ± 0.8 µM to 4.8 ± 0.6 µM (for 0.65 MAC exposure)[5]
Peak Serum Trifluoroacetic Acid (TFA) Concentration Not a primary metabolite0.38 ± 0.17 µmol/L[5]~10-fold higher than Desflurane[5]

Metabolic Pathways

The metabolic pathways of these three fluorinated ethers, while all initiated by CYP2E1, result in different primary metabolites.

Sevoflurane Metabolism

Sevoflurane undergoes oxidation by CYP2E1, leading to the formation of an unstable intermediate that rapidly breaks down to produce inorganic fluoride and hexafluoroisopropanol (HFIP).[6][9] HFIP is then conjugated with glucuronic acid and excreted in the urine.[9] The release of inorganic fluoride has been a subject of study due to its potential for nephrotoxicity at high concentrations.

Sevoflurane_Metabolism Sevoflurane Sevoflurane CYP2E1 CYP2E1 (Oxidation) Sevoflurane->CYP2E1 Intermediate Unstable Intermediate CYP2E1->Intermediate Inorganic_Fluoride Inorganic Fluoride (F⁻) Intermediate->Inorganic_Fluoride HFIP Hexafluoroisopropanol (HFIP) Intermediate->HFIP Glucuronidation UGT (Glucuronidation) HFIP->Glucuronidation HFIP_Glucuronide HFIP-Glucuronide Glucuronidation->HFIP_Glucuronide Urine_Excretion Urine Excretion HFIP_Glucuronide->Urine_Excretion

Metabolic pathway of Sevoflurane.
Desflurane Metabolism

Desflurane is highly resistant to biotransformation.[5] The small fraction that is metabolized by CYP2E1 yields trifluoroacetic acid (TFA) and inorganic fluoride.[5] The production of these metabolites is significantly lower than with sevoflurane or isoflurane.

Desflurane_Metabolism Desflurane Desflurane CYP2E1 CYP2E1 (Oxidation) Desflurane->CYP2E1 Metabolites Metabolites CYP2E1->Metabolites TFA Trifluoroacetic Acid (TFA) Metabolites->TFA Inorganic_Fluoride Inorganic Fluoride (F⁻) Metabolites->Inorganic_Fluoride Urine_Excretion Urine Excretion TFA->Urine_Excretion Inorganic_Fluoride->Urine_Excretion

Metabolic pathway of Desflurane.
Isoflurane Metabolism

Isoflurane's metabolism is also minimal but greater than that of desflurane.[5] Oxidation by CYP2E1 produces trifluoroacetic acid (TFA) and inorganic fluoride.[3][8] The formation of TFA can, in rare cases, lead to the production of trifluoroacetylated proteins, which have been implicated in immune-mediated hepatitis.

Isoflurane_Metabolism Isoflurane Isoflurane CYP2E1 CYP2E1 (Oxidation) Isoflurane->CYP2E1 Metabolites Metabolites CYP2E1->Metabolites TFA Trifluoroacetic Acid (TFA) Metabolites->TFA Inorganic_Fluoride Inorganic Fluoride (F⁻) Metabolites->Inorganic_Fluoride Urine_Excretion Urine Excretion TFA->Urine_Excretion Inorganic_Fluoride->Urine_Excretion

Metabolic pathway of Isoflurane.

Experimental Protocols

The following are synthesized protocols for key experiments used to assess the metabolism of fluorinated ethers.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of a fluorinated ether in vitro.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Microsomes Prepare Human Liver Microsomes (e.g., 0.5 mg/mL in buffer) Combine Combine microsomes, anesthetic, and buffer. Pre-incubate at 37°C. Prep_Microsomes->Combine Prep_Anesthetic Prepare Anesthetic Solution (in appropriate solvent) Prep_Anesthetic->Combine Prep_Cofactors Prepare NADPH-regenerating system Initiate Initiate reaction by adding NADPH-regenerating system Prep_Cofactors->Initiate Combine->Initiate Incubate Incubate at 37°C with shaking for various time points Initiate->Incubate Terminate Terminate reaction (e.g., with ice-cold acetonitrile) Incubate->Terminate Centrifuge Centrifuge to pellet protein Terminate->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant Analyze Analyze for metabolites (GC-MS, HPLC, etc.) Supernatant->Analyze

Experimental workflow for in vitro metabolism.

Detailed Steps:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorinated ether anesthetic in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a suspension of human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (e.g., 0.1 M, pH 7.4).

    • Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a microcentrifuge tube, combine the microsomal suspension and the anesthetic solution. Pre-incubate the mixture at 37°C for approximately 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding a quenching solution, such as two volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.

    • Centrifuge the tubes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the supernatant for the presence and quantity of metabolites using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Quantification of Inorganic Fluoride in Serum by Ion-Selective Electrode

Materials:

  • Fluoride ion-selective electrode (ISE)

  • Reference electrode

  • pH/mV meter

  • Fluoride standards

  • Total Ionic Strength Adjustment Buffer (TISAB)

Procedure:

  • Electrode Setup and Calibration:

    • Connect the fluoride ISE and reference electrode to the pH/mV meter.

    • Prepare a series of fluoride standards of known concentrations.

    • For each standard, mix equal volumes of the standard solution and TISAB.

    • Immerse the electrodes in each standard-TISAB mixture, starting with the lowest concentration, and record the millivolt reading.

    • Create a calibration curve by plotting the millivolt readings against the logarithm of the fluoride concentrations.

  • Sample Preparation and Measurement:

    • Collect a blood sample and separate the serum.

    • Mix an equal volume of the serum sample with TISAB.

    • Immerse the electrodes in the serum-TISAB mixture and record the stable millivolt reading.

  • Data Analysis:

    • Determine the fluoride concentration in the serum sample by comparing its millivolt reading to the calibration curve.

Quantification of Trifluoroacetic Acid (TFA) in Urine by GC-MS

Sample Preparation and Derivatization:

  • Extraction: Acidify a urine sample and extract the TFA into an organic solvent (e.g., ethyl acetate).

  • Derivatization: Evaporate the organic solvent and derivatize the TFA to a more volatile form, for example, by esterification with a fluorinated alcohol.

GC-MS Analysis:

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Separation: Use a suitable capillary column to separate the TFA derivative from other components in the sample.

  • Detection and Quantification: Use the mass spectrometer to detect and quantify the TFA derivative based on its characteristic mass spectrum and retention time.

Quantification of Hexafluoroisopropanol (HFIP) in Urine by HPLC

Sample Preparation:

  • Enzymatic Hydrolysis: Since HFIP is primarily excreted as a glucuronide conjugate, treat the urine sample with β-glucuronidase to release free HFIP.

  • Derivatization: Derivatize the HFIP with a fluorescent labeling agent to enhance detection.

HPLC Analysis:

  • Injection: Inject the derivatized sample into the HPLC system.

  • Separation: Use a reverse-phase column to separate the HFIP derivative.

  • Detection: Use a fluorescence detector to quantify the HFIP derivative.

Conclusion

The metabolic profiles of sevoflurane, desflurane, and isoflurane show significant differences that have important clinical implications. Sevoflurane, with its higher degree of metabolism, leads to greater production of inorganic fluoride, which necessitates caution in patients with pre-existing renal impairment. Isoflurane's metabolism, though minimal, can produce TFA, which has been linked to rare instances of immune-mediated hepatitis. Desflurane stands out for its remarkable resistance to biotransformation, resulting in negligible metabolite formation and a favorable safety profile in terms of metabolic toxicity.

For drug development professionals, the comparative analysis of these established anesthetics underscores the importance of designing new agents with minimal metabolic breakdown to reduce the potential for metabolite-related toxicity. The experimental protocols provided offer a framework for the preclinical assessment of the metabolic stability of novel fluorinated ether candidates. A thorough understanding of these metabolic pathways is crucial for the rational design and safe clinical application of future anesthetic drugs.

References

Safety Operating Guide

Navigating the Safe Disposal of Fluroxene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fluroxene (2,2,2-trifluoroethyl vinyl ether), a volatile anesthetic withdrawn from the market in 1974 due to safety concerns, still requires careful handling and disposal in research settings.[1] Its potential flammability and the toxicity of its metabolite, 2,2,2-trifluoroethanol, necessitate strict adherence to hazardous waste protocols.[1][2] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.

I. Understanding the Hazards: this compound Profile

A thorough understanding of this compound's chemical and physical properties is the foundation of its safe management.

PropertyValueCitation
Synonyms Fluoromar, 2,2,2-trifluoroethyl vinyl ether[1][3]
Formula C4H5F3O[1]
Molar Mass 126.078 g·mol−1[1]
Appearance Volatile Liquid[4]
Boiling Point 43 °C (109 °F)[4]
Density 1.14 g/cm³[4]
Vapor Pressure 286 mmHg[4]
Hazards Combustible liquid, potential for organ toxicity[1][3]

II. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE) and are working in a well-ventilated area, preferably a certified chemical fume hood.

Essential PPE:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of spills or inadequate ventilation, a respirator with an appropriate organic vapor cartridge may be necessary.

III. Step-by-Step Disposal Protocol

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Unused or Expired this compound: Collect pure, unused this compound in a dedicated, clearly labeled, and sealed waste container. The container must be compatible with halogenated organic compounds.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent materials from spill cleanups, should be collected in a separate, designated solid hazardous waste container.

Step 2: Waste Container Labeling

All waste containers must be accurately and clearly labeled to ensure proper handling and disposal by your institution's Environmental Health and Safety (EHS) office and licensed hazardous waste disposal vendors.

Labeling Requirements:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound" or "2,2,2-trifluoroethyl vinyl ether."

  • The specific hazards (e.g., "Combustible," "Toxic").

  • The accumulation start date.

Step 3: Storage of Waste

Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area away from heat, sparks, and open flames. Secondary containment is recommended to mitigate the impact of any potential leaks.

Step 4: Arrange for Professional Disposal

Do not attempt to dispose of this compound down the drain or through general waste streams. [5][6] this compound must be disposed of as hazardous waste.

  • Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging the pickup and disposal of hazardous waste. They will have established procedures with licensed hazardous waste disposal companies.

  • Incineration: The most common and environmentally responsible method for disposing of waste anesthetic agents and similar halogenated compounds is high-temperature incineration by a permitted facility.[5][7]

IV. Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.

  • Wear Appropriate PPE: Don the appropriate PPE as outlined in Section II.

  • Contain the Spill: Use an inert, non-combustible absorbent material, such as vermiculite or sand, to absorb the spill.[8]

  • Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[8]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Fluroxene_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid this compound (Unused/Expired) waste_type->liquid_waste Liquid solid_waste Contaminated Solids (Gloves, Absorbents, etc.) waste_type->solid_waste Solid liquid_container Collect in Designated Halogenated Organic Liquid Waste Container liquid_waste->liquid_container solid_container Collect in Designated Solid Hazardous Waste Container solid_waste->solid_container label_waste Label Container with 'Hazardous Waste', Chemical Name, Hazards liquid_container->label_waste solid_container->label_waste store_waste Store in Secure, Ventilated Area with Secondary Containment label_waste->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Decision-making workflow for the safe disposal of this compound.

References

Navigating the Risks: A Comprehensive Safety and Handling Guide for Fluroxene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Fluroxene (2,2,2-trifluoroethyl vinyl ether), a volatile inhalational anesthetic, stringent safety protocols are paramount. Although withdrawn from clinical use due to concerns of organ toxicity and flammability, its unique properties may still necessitate its use in specific research contexts.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this hazardous chemical.

Understanding the Hazard Profile

This compound is classified as a highly flammable liquid and vapor, capable of causing skin, eye, and respiratory irritation.[2] Its metabolism can produce 2,2,2-trifluoroethanol, a compound linked to its observed toxicity.[1]

Hazard ClassificationGHS PictogramHazard Statement
Flammable Liquid🔥H225: Highly flammable liquid and vapor.
Skin IrritationH315: Causes skin irritation.
Eye IrritationH319: Causes serious eye irritation.
Respiratory IrritationH335: May cause respiratory irritation.

Data sourced from the Safety Data Sheet for 2,2,2-Trifluoroethyl vinyl ether.[2]

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive PPE strategy is critical to mitigate exposure risks. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesDouble gloving is recommended. Select gloves with demonstrated resistance to halogenated ethers. Regularly check for signs of degradation or perforation.
Body Flame-resistant lab coat or gownMust be long-sleeved and fully buttoned. Consider a disposable gown for procedures with a high risk of splashing.
Eyes/Face Safety goggles and face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a splash hazard.
Respiratory RespiratorUse in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors is required.

Operational Protocols: From Receipt to Disposal

Adherence to standardized operational procedures is crucial for minimizing the risk of exposure and accidents.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ventilate: Unpack in a well-ventilated area, preferably within a fume hood.

  • Store Securely: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2] The storage location should be a designated flammable liquids cabinet.

  • Labeling: Ensure the container is clearly labeled with the chemical identity and all relevant hazard warnings.

Handling and Use:
  • Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood with a face velocity that meets institutional safety standards.

  • Minimize Quantities: Use the smallest quantity of this compound necessary for the experiment.

  • Avoid Inhalation: Handle in a manner that minimizes the generation of vapors.

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.

  • Equipment: Use equipment and containers that are compatible with halogenated ethers. Ensure all equipment is properly grounded to prevent static discharge.

Emergency Procedures: Spill and Exposure Management

Immediate and appropriate action is critical in the event of a spill or exposure.

Spill Response Workflow

Spill_Response This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and EHS evacuate->alert ppe Don Appropriate PPE (Respirator, Gloves, Gown, Goggles) alert->ppe contain Contain the Spill (Use absorbent pads) ppe->contain absorb Absorb the Spill contain->absorb collect Collect Contaminated Materials absorb->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose

Caption: Workflow for responding to a this compound spill.

Exposure Protocol:
  • Inhalation: Move the affected individual to fresh air immediately. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Personnel Safety

All this compound waste, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Segregation: Collect all this compound waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste - this compound" and include all relevant hazard pictograms.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[3] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before being defaced and disposed of.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluroxene
Reactant of Route 2
Reactant of Route 2
Fluroxene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.